MMAF sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C39H65N5NaO8 |
|---|---|
Poids moléculaire |
755.0 g/mol |
InChI |
InChI=1S/C39H65N5O8.Na/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 |
Clé InChI |
MPYBEBRIWPOBMB-KMYLZLQDSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MMAF Sodium for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Monomethylauristatin F (MMAF) sodium, a potent anti-tubulin agent integral to the development of antibody-drug conjugates (ADCs).
Chemical Structure and Properties of MMAF Sodium
Monomethylauristatin F (MMAF) is a synthetic and highly potent antineoplastic agent.[1][2] It is a derivative of auristatin, a natural product isolated from the sea hare Dolabella auricularia. MMAF is structurally a pseudopeptide consisting of four amino acids and a C-terminal phenylalanine.[3] The sodium salt form, this compound, enhances its utility in pharmaceutical formulations.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid, sodium salt |
| Synonyms | Monomethylauristatin F sodium, Mafodotin (in the context of ADCs)[1][4] |
| CAS Number | 1799706-65-2[4][5][6] |
| Molecular Formula | C39H64N5NaO8[7][8][9] |
| Molecular Weight | 753.9 g/mol [7][8] |
Chemical Structure
The chemical structure of this compound is characterized by a C-terminal phenylalanine which bears a carboxyl group that forms the sodium salt. This charged C-terminus distinguishes it from its uncharged counterpart, Monomethylauristatin E (MMAE), and contributes to its attenuated cytotoxic activity.[2][10]
Isomeric SMILES: CC--INVALID-LINK----INVALID-LINK--N1CCC[C@H]1--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)[O-])OC)OC">C@@HN(C)C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC.[Na+][7]
The following DOT script generates a simplified 2D representation of the core MMAF structure.
Caption: Simplified representation of the this compound peptide backbone.
Mechanism of Action
MMAF is a potent inhibitor of tubulin polymerization.[4][][12] Tubulin is a critical component of the cytoskeleton and is essential for the formation of the mitotic spindle during cell division. By binding to tubulin, MMAF disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[] Due to its high toxicity, MMAF is not used as a standalone therapeutic agent but is instead conjugated to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs).[2][10] These ADCs selectively deliver MMAF to tumor cells that express the target antigen for the mAb, thereby minimizing systemic toxicity.[]
The following diagram illustrates the general mechanism of action for an MMAF-containing ADC.
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 3. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - CAS:1799706-65-2 - 阿镁生物 [amaybio.com]
- 6. This compound - CAS:1799706-65-2 - 阿镁生物 [amaybio.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. NB-64-73390-100mg | this compound [1799706-65-2] Clinisciences [clinisciences.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. adcreview.com [adcreview.com]
- 12. medkoo.com [medkoo.com]
MMAF Sodium as a Cytotoxic Payload for Antibody-Drug Conjugates: A Technical Guide
Introduction
Monomethyl auristatin F (MMAF) sodium is a synthetic and highly potent antineoplastic agent, derived from the natural sea hare product dolastatin 10.[1][2] It functions as a powerful inhibitor of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[2][5] Due to its extreme cytotoxicity, MMAF is not used as a standalone drug but is a key component in the design of antibody-drug conjugates (ADCs).[4][] In an ADC, a monoclonal antibody that specifically targets a tumor-associated antigen is linked to MMAF, enabling selective delivery of the cytotoxic payload to cancer cells while minimizing exposure to healthy tissues.[1][]
This guide provides a comprehensive technical overview of MMAF sodium, covering its mechanism of action, physicochemical properties, and detailed protocols for its conjugation and evaluation, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Characteristics
MMAF is a synthetic analog of the pentapeptide dolastatin 10.[1] A key structural feature is the C-terminal phenylalanine, which is charged under physiological conditions.[1][] This charge contributes to its reduced cell membrane permeability compared to its analogue, MMAE.[2] The sodium salt form of MMAF is utilized to enhance its aqueous solubility.[7]
| Property | Value | Reference(s) |
| Chemical Formula | C39H64N5NaO8 | [7] |
| Molecular Weight | 753.95 g/mol (Sodium Salt) | [7] |
| IUPAC Name | Sodium (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoate | [3] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [4][8] |
| Appearance | White to off-white solid |
Mechanism of Action
The therapeutic effect of an MMAF-based ADC is a multi-step process that relies on the specificity of the antibody to deliver the potent payload to the target cancer cell.
-
Target Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[2]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking & Payload Release: The endocytic vesicle containing the ADC traffics to the lysosome. Inside the lysosome's acidic environment and in the presence of proteases like cathepsin B, the linker connecting the antibody and MMAF is cleaved (for cleavable linkers), or the antibody itself is degraded (for non-cleavable linkers), releasing the active MMAF payload into the cytoplasm.[2][]
-
Tubulin Inhibition: Once in the cytoplasm, MMAF exerts its cytotoxic effect by binding to tubulin and inhibiting its polymerization into microtubules.[4][]
-
Cell Cycle Arrest & Apoptosis: The disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade, resulting in cell death.[2][5]
Signaling Pathway of MMAF-Induced Apoptosis
The disruption of microtubule function by MMAF is a potent cellular stress signal that primarily triggers the intrinsic (or mitochondrial) pathway of apoptosis. This cascade involves the activation of pro-apoptotic proteins and caspases, which are the executioners of cell death.
Quantitative Data: In Vitro Cytotoxicity
The potency of MMAF and its corresponding ADCs is typically evaluated in vitro using cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50). MMAF-ADCs are significantly more potent than the free drug, demonstrating the effectiveness of targeted delivery.[9] The level of target antigen expression on the cancer cell line is a crucial factor for ADC efficacy.[10]
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Free MMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [11] |
| H3396 | Breast Carcinoma | 105 | [11] | |
| 786-O | Renal Cell Carcinoma | 257 | [11] | |
| Caki-1 | Renal Cell Carcinoma | 200 | [11] | |
| ch14.18-MMAF | IMR-32 (High GD2) | Neuroblastoma | < 1 | [12] |
| T98G (High GD2) | Glioma | < 1 | [12] | |
| U2OS (High GD2) | Sarcoma | < 1 | [12] | |
| SH-SY5Y (Low GD2) | Neuroblastoma | > 10 | [12] | |
| MCF-7 (Low GD2) | Breast Cancer | > 10 | [12] | |
| Anti-HER2-MMAF | JIMT-1(MDR1+) | Breast Cancer | 0.012 | [13] |
| NCI N87 (HER2+) | Gastric Cancer | ~0.1 | [14] |
Experimental Protocols
Protocol 1: Cysteine-Based MMAF Conjugation to an Antibody
This protocol describes a common method for conjugating a maleimide-activated MMAF linker (e.g., mc-MMAF) to an antibody via its interchain cysteine residues. The disulfide bonds are first partially reduced to expose free thiol groups for conjugation.
Materials:
-
Purified monoclonal antibody (IgG) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution.
-
Maleimide-activated MMAF linker (e.g., mc-MMAF) dissolved in DMSO.
-
Reaction Buffer (e.g., PBS with EDTA).
-
Quenching reagent: N-acetylcysteine.
-
Purification system: Desalting columns (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF).
Methodology:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 1-10 mg/mL in Reaction Buffer.[15]
-
Reduction:
-
Add a molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols per antibody (typically aiming for a Drug-to-Antibody Ratio, DAR, of 4).
-
Incubate at 37°C for 1-2 hours.[15]
-
-
Conjugation:
-
Immediately after reduction, add a slight molar excess of the mc-MMAF solution to the reduced antibody.
-
Incubate at room temperature for 1-2 hours, protected from light.[15]
-
-
Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted mc-MMAF. Incubate for 20 minutes.
-
Purification:
-
Remove unconjugated MMAF and other small molecules by buffer exchange using a pre-equilibrated desalt column or TFF.[15]
-
Collect the purified ADC.
-
-
Characterization: Determine the protein concentration (e.g., by A280nm) and the DAR. The DAR for mc-MMAF conjugates is typically determined using Hydrophobic Interaction Chromatography (HIC) as the payload lacks a distinct UV absorbance for spectrophotometric calculation.[16]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cell viability and determine the IC50 of an ADC. It quantifies the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[17]
Materials:
-
Target antigen-positive and antigen-negative cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).[17]
-
96-well flat-bottom cell culture plates.
-
MMAF-ADC, unconjugated antibody, and free MMAF payload for controls.
-
MTT solution (5 mg/mL in PBS).[18]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[17][18]
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[18][19]
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC and control articles in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a 100% viability control.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO₂.[18]
-
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17][19]
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[17][18]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18]
-
Protocol 3: In Vivo Antitumor Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for assessing the in vivo efficacy of an MMAF-ADC in a subcutaneous tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID).
-
Tumor cell line (e.g., a human cancer cell line that expresses the target antigen).
-
MMAF-ADC and control articles (e.g., vehicle, unconjugated antibody).
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 million cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow. Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Group Randomization and Dosing:
-
When tumors reach a specified average volume (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., n=5-10 mice per group).[12]
-
Administer the MMAF-ADC and controls, typically via intravenous (i.v.) injection. The dosing schedule can vary (e.g., a single dose or multiple doses over time).[12]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight for each mouse throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include tumor regression or survival.
-
-
Study Termination: Euthanize animals when tumors reach a predetermined maximum size, or at the end of the study period, in accordance with animal welfare guidelines.[12] Tumors can be excised for further analysis (e.g., immunohistochemistry).
Pharmacokinetics and Stability
The pharmacokinetic (PK) profile of an ADC is critical to its efficacy and safety. Studies in rats have shown that free MMAF has very low oral bioavailability (0%) and is subject to high clearance.[20][21] The metabolic pathways for MMAF primarily involve demethylation.[20][21] When part of an ADC, the payload is protected from rapid clearance and metabolism. The stability of the linker is paramount; MMAF conjugated via a maleimidocaproyl (mc) linker has been shown to be stable in plasma with low levels of premature drug release.[22] However, the overall hydrophobicity of the ADC can influence its clearance, with more hydrophobic ADCs tending to be cleared more rapidly.[22]
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. adcreview.com [adcreview.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bicellscientific.com [bicellscientific.com]
- 16. cellmosaic.com [cellmosaic.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Onslaught: A Technical Guide to Tubulin Polymerization Inhibition by Monomethyl Auristatin F (MMAF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl Auristatin F (MMAF), a potent synthetic analogue of the marine natural product dolastatin 10, is a formidable anti-mitotic agent at the forefront of cancer therapeutics, particularly as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). Its efficacy stems from its ability to disrupt microtubule dynamics, a process fundamental to cell division. This technical guide provides an in-depth exploration of the core mechanism of MMAF: the inhibition of tubulin polymerization. We will dissect the molecular interactions, present key quantitative data, detail experimental protocols for its characterization, and visualize the intricate signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers engaged in the study of microtubule-targeting agents and the development of novel cancer therapies.
The Core Mechanism: Destabilizing the Cellular Scaffolding
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. The constant assembly (polymerization) and disassembly (depolymerization) of microtubules, a phenomenon known as dynamic instability, is critical for their function.
MMAF exerts its potent cytotoxic effects by directly interfering with this delicate equilibrium.[1][2] It functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin.[3][4][5]
Binding to the Vinca (B1221190) Domain
Structural and biochemical studies have revealed that MMAF binds to the β-tubulin subunit at or near the vinca domain, a site also targeted by vinca alkaloids like vincristine (B1662923) and vinblastine.[6] This binding occurs at the interface between two longitudinally aligned tubulin dimers.[6] The high-resolution crystal structure of the tubulin-MMAF complex has provided significant insights into the specific molecular interactions that underpin its high-potency inhibition.[6]
Disruption of Microtubule Dynamics
Upon binding to tubulin, MMAF induces a conformational change in the tubulin dimer that prevents its incorporation into growing microtubules. This leads to a cascade of events that ultimately disrupt microtubule function:
-
Inhibition of Polymerization: The primary effect of MMAF is the potent inhibition of tubulin assembly into microtubules.[1][2][7][8]
-
Induction of Mitotic Arrest: By preventing the formation of a functional mitotic spindle, MMAF activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[9] This arrest prevents the segregation of chromosomes and ultimately triggers programmed cell death (apoptosis).[10]
The following diagram illustrates the mechanism of MMAF-induced tubulin polymerization inhibition.
Quantitative Analysis of MMAF Activity
The potency of MMAF as a tubulin inhibitor is reflected in various quantitative measures, including its binding affinity for tubulin and its cytotoxic effects on cancer cell lines.
Tubulin Binding Affinity
Fluorescence polarization assays have been employed to determine the dissociation constant (KD) of MMAF for tubulin.
| Compound | Dissociation Constant (KD) | Method |
| FI-MMAF (FITC-conjugated MMAF) | 60 nM (±3 nM) | Fluorescence Polarization Assay[6] |
| FI-MMAE (FITC-conjugated MMAE) | 291 nM (±3 nM) | Fluorescence Polarization Assay[6] |
Table 1: Tubulin Binding Affinity of MMAF and MMAE.[6]
The nearly 5-fold higher binding affinity of MMAF compared to its analogue MMAE is attributed to the presence of a C-terminal phenylalanine, which forms additional interactions within the binding pocket.[6]
In Vitro Cytotoxicity
The inhibitory effect of MMAF on cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119[3][4] |
| H3396 | Breast Carcinoma | 105[3][4] |
| 786-O | Renal Cell Carcinoma | 257[3][4] |
| Caki-1 | Renal Cell Carcinoma | 200[3][4] |
Table 2: In Vitro Cytotoxicity (IC50) of Free MMAF in Various Cancer Cell Lines.[3][4]
It is important to note that the cytotoxicity of MMAF is significantly enhanced when delivered as part of an ADC, overcoming its lower membrane permeability compared to MMAE.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the tubulin polymerization-inhibiting activity of MMAF.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in light scattering (absorbance) at 340 nm.[11][12][13]
Objective: To determine the effect of MMAF on the rate and extent of tubulin polymerization.
Materials:
-
Lyophilized tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
Glycerol
-
MMAF stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a 10x working stock of MMAF and control compounds by diluting the stock solution in GTB. Perform serial dilutions to test a range of concentrations.
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of GTB containing 1 mM GTP and 10% glycerol.
-
-
Assay Procedure:
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate (37°C).
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the change in absorbance versus time for each concentration of MMAF and controls.
-
Determine the Vmax (maximum rate of polymerization) from the steepest slope of the curve and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
The following diagram outlines the workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (e.g., MTT or AlamarBlue Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of MMAF.[14]
Objective: To determine the IC50 of MMAF in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MMAF stock solution (in DMSO)
-
MTT reagent (or AlamarBlue)
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of MMAF in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of MMAF. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
For MTT: Add MTT solution to each well and incubate. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For AlamarBlue: Add AlamarBlue reagent to each well and incubate.
-
-
Data Acquisition:
-
Measure the absorbance (for MTT) or fluorescence (for AlamarBlue) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the MMAF concentration and determine the IC50 value using non-linear regression.
-
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle following treatment with MMAF.[9]
Objective: To confirm that MMAF induces G2/M phase cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MMAF stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells with MMAF at a concentration around its IC50 for a specified time (e.g., 24 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway to Cell Cycle Arrest and Apoptosis
The inhibition of tubulin polymerization by MMAF initiates a signaling cascade that culminates in cell cycle arrest and apoptosis.
The following diagram illustrates the signaling pathway from tubulin polymerization inhibition to apoptosis.
Conclusion
Monomethyl Auristatin F is a highly potent inhibitor of tubulin polymerization, a mechanism that underpins its powerful anti-cancer activity. By binding to the vinca domain of β-tubulin, MMAF effectively disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers studying MMAF and other microtubule-targeting agents. A thorough understanding of its mechanism of action is crucial for the continued development and optimization of MMAF-based therapeutics, particularly in the context of antibody-drug conjugates, to combat a wide range of malignancies.
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMAF - Creative Biolabs [creative-biolabs.com]
- 8. chameleonscience.com [chameleonscience.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Cell Permeability of MMAF Sodium versus MMAE
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are potent anti-tubulin agents extensively utilized as cytotoxic payloads in antibody-drug conjugates (ADCs). A fundamental differentiator governing their therapeutic application and efficacy is cell membrane permeability. This technical guide provides a comprehensive comparison of the cell permeability of MMAE and MMAF sodium, detailing the physicochemical properties that underpin their distinct permeability profiles. Quantitative data from in vitro cytotoxicity assays are presented to illustrate the functional consequences of these differences. Furthermore, detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to support researchers in the field of ADC development.
Introduction: The Critical Role of Permeability in ADC Payload Efficacy
Antibody-drug conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The efficacy of an ADC is contingent on a series of events: specific binding of the monoclonal antibody to a tumor-associated antigen, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload within the cancer cell.[2]
The physicochemical properties of the released payload, particularly its ability to traverse cellular membranes, are critical determinants of the ADC's overall therapeutic profile. Two of the most clinically relevant auristatin derivatives, MMAE and MMAF, exhibit starkly different cell permeability characteristics that dictate their mechanisms of action and strategic use in ADC design.[][4] MMAE, a neutral and more lipophilic molecule, is readily cell-permeable, whereas this compound possesses a charged C-terminal phenylalanine residue that significantly impairs its ability to cross the cell membrane.[5][6] This guide delves into the technical details of this crucial difference.
Physicochemical Properties and Cell Permeability
The difference in the chemical structures of MMAE and MMAF directly influences their lipophilicity and charge at physiological pH, which are key drivers of passive diffusion across the lipid bilayer of the cell membrane.
MMAE (Monomethyl Auristatin E):
-
Structure: MMAE is an uncharged, more lipophilic compound.[4]
-
Permeability: High. Its neutral charge and lipophilicity allow it to readily cross cell membranes via passive diffusion.[4][7] This high permeability is the basis for the "bystander effect," where MMAE released from a target cancer cell can diffuse into and kill adjacent, antigen-negative tumor cells.[4]
MMAF (Monomethyl Auristatin F) Sodium:
-
Structure: MMAF features a negatively charged C-terminal phenylalanine at physiological pH.[5][6] The sodium salt form enhances its solubility for formulation but does not alter its inherent charge.
-
Permeability: Low to impermeable. The negative charge on the C-terminal phenylalanine significantly hinders its ability to passively diffuse across the negatively charged cell membrane.[5][7] Consequently, when released from an ADC within a target cell, MMAF is largely trapped, leading to a diminished or absent bystander effect.[4]
Quantitative Data Presentation: In Vitro Cytotoxicity
The differential cell permeability of MMAE and MMAF is directly reflected in their in vitro cytotoxicity when applied as free drugs to cancer cell lines. The higher permeability of MMAE allows for greater intracellular accumulation and, consequently, more potent cell-killing activity.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Free MMAE and Free MMAF in Various Cancer Cell Lines [4]
| Cell Line | Cancer Type | Compound | IC50 (nM) |
| NCI-N87 | Gastric Carcinoma | Free MMAE | 0.7 |
| Free MMAF | 88.3 | ||
| OE19 | Esophageal Adenocarcinoma | Free MMAE | 1.5 |
| Free MMAF | 386.3 | ||
| HCT116 | Colorectal Carcinoma | Free MMAE | 8.8 |
| Free MMAF | 8,944 | ||
| SK-BR-3 | Breast Cancer | Free MMAE | 3.27 |
| BxPC-3 | Pancreatic Cancer | Free MMAE | 0.97 |
| PSN-1 | Pancreatic Cancer | Free MMAE | 0.99 |
| Capan-1 | Pancreatic Cancer | Free MMAE | 1.10 |
| Panc-1 | Pancreatic Cancer | Free MMAE | 1.16 |
Note: The IC50 values for MMAF in the breast and pancreatic cancer cell lines were not provided in the cited source, but are expected to be significantly higher than those for MMAE due to its low permeability.
Signaling Pathways and Mechanism of Action
Both MMAE and MMAF exert their cytotoxic effects through the same intracellular mechanism: inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[5]
The key divergence in the therapeutic application of MMAE and MMAF stems from their differing abilities to induce a "bystander effect."
Experimental Protocols
In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines a standardized method for determining the half-maximal inhibitory concentration (IC50) of free MMAE, free this compound, and their corresponding ADCs.
Objective: To quantify and compare the cytotoxic potency of MMAE and MMAF in their free and conjugated forms on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-N87, SK-BR-3, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Free MMAE and this compound (as stock solutions in DMSO)
-
MMAE- and MMAF-conjugated ADCs
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
-
Phosphate-buffered saline (PBS)
-
DMSO (for vehicle control)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a predetermined optimal density (typically 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the test compounds (Free MMAE, Free MMAF, MMAE-ADC, MMAF-ADC) in complete culture medium. A typical concentration range might span from picomolar to micromolar.
-
Prepare a vehicle control using the highest concentration of DMSO present in the compound dilutions.
-
Remove the medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for a predetermined period, typically 72 to 120 hours, at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the reagent according to the manufacturer's instructions and measure luminescence.
-
For MTT: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Remove the medium and add a solubilization buffer (e.g., DMSO). Measure absorbance at 570 nm.
-
For PrestoBlue™: Add the reagent to each well and incubate for 1-2 hours at 37°C. Measure fluorescence with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the data by setting the viability of untreated cells to 100% and the background (wells with no cells) to 0%.
-
Plot the percentage of cell viability against the logarithmic concentration of the compound.
-
Calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope) in a suitable software package like GraphPad Prism.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Monomethyl auristatin E (MMAE) | antimitotic/antitubulin agent | CAS 474645-27-7 | Buy Monomethyl auristatin E (MMAE) from Supplier InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. Targeted Delivery of Auristatin-Modified Toxins to Pancreatic Cancer Using Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
The Limited Bystander Effect of MMAF Antibody-Drug Conjugates: A Technical Guide
For Immediate Release
This technical guide offers an in-depth analysis of the bystander effect associated with Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates (ADCs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms, presents comparative data, and provides detailed experimental protocols to underscore the nuanced cytotoxic activity of MMAF-based ADCs.
Executive Summary
Antibody-Drug Conjugates have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical aspect of an ADC's efficacy, particularly in the context of heterogeneous tumors, is its "bystander effect" — the ability to eliminate antigen-negative tumor cells in the vicinity of antigen-positive cells. This guide focuses on MMAF, a potent auristatin derivative, and delineates the intrinsic properties that result in a minimal to non-existent bystander effect. This is in stark contrast to its structural analog, Monomethyl Auristatin E (MMAE), which exhibits a pronounced bystander killing capability. Understanding these differences is paramount for the rational design and strategic application of ADCs in oncology.
The Molecular Basis of the MMAF Bystander Effect: A Matter of Permeability
The fundamental mechanism governing the bystander effect of an ADC payload is its ability to traverse cellular membranes. Once an ADC binds to its target antigen on a cancer cell, it is internalized, and the cytotoxic payload is released within the cell, typically within the lysosome. For a bystander effect to occur, the released payload must then diffuse out of the target cell and into the surrounding tumor microenvironment to kill adjacent cells.
The key determinant for this diffusion is the physicochemical properties of the payload. MMAF is a hydrophilic molecule that possesses a charged C-terminal phenylalanine residue at physiological pH.[1][2] This charge significantly impedes its ability to cross the lipid bilayer of the cell membrane, effectively trapping it within the antigen-positive cell where it was released.[3][4] Consequently, MMAF-ADCs exert a highly targeted and cell-autonomous cytotoxic effect, with negligible impact on neighboring antigen-negative cells.[3][5]
In contrast, MMAE is a more hydrophobic and neutral molecule, which allows it to readily permeate cell membranes and diffuse into the extracellular space, leading to a potent bystander killing effect.[1][2][3]
Comparative Analysis: MMAF vs. MMAE
The differing bystander capabilities of MMAF and MMAE have significant implications for their therapeutic application.
| Property | MMAF | MMAE | Reference |
| Bystander Killing Effect | Minimal to none | Potent | [1][3] |
| Cell Membrane Permeability | Low (less permeable) | High (more permeable) | [1][3] |
| Molecular Characteristic | Hydrophilic, negatively charged at physiological pH | More hydrophobic, neutral | [1][2] |
| In Vitro Potency (IC50) | Generally higher (less potent) as a free drug | Generally lower (more potent) as a free drug | [3] |
Signaling and Mechanism of Action
Both MMAF and MMAE are potent antimitotic agents that function by inhibiting tubulin polymerization.[2][6] Upon release into the cytoplasm, they bind to tubulin, disrupting the formation of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[2][4] The divergence in their bystander effect occurs after the payload is released from the ADC within the target cell.
The diagram above illustrates the pathway of an MMAF-ADC. After internalization and release, the charged MMAF payload is unable to diffuse out of the target cell, thus preventing a bystander effect.
Experimental Protocols for Bystander Effect Evaluation
Assessing the bystander effect of an ADC is crucial for its preclinical characterization. The following are standard methodologies employed to investigate this phenomenon.
In Vitro Bystander Killing Co-Culture Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Protocol:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells).
-
Antigen-negative (Ag-) cell line that is sensitive to the payload but does not express the target antigen (e.g., HER2-negative MCF7 cells).[1] The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for distinct identification.[7]
-
-
Cell Seeding:
-
In a 96-well plate, seed a mixture of Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1).[1]
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Allow cells to adhere overnight.
-
Treat the co-cultures and monocultures with a range of concentrations of the MMAF-ADC and a comparator MMAE-ADC.
-
Include an isotype control ADC and untreated wells as negative controls.
-
-
Incubation:
-
Incubate the plates for a defined period (typically 72-96 hours).[1]
-
-
Analysis:
-
Quantify the viability of the Ag- cell population. This can be achieved through:
-
Flow Cytometry: Distinguishing and counting the fluorescently labeled Ag- cells.[7]
-
High-Content Imaging: Automated microscopy to selectively count viable Ag- cells.
-
-
A significant decrease in the viability of the Ag- cells in the co-culture treated with the ADC, compared to the monoculture of Ag- cells, indicates a bystander effect. For MMAF-ADCs, minimal to no reduction in the viability of Ag- cells is expected.
-
In Vivo Admixed Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
Protocol:
-
Cell Preparation:
-
Tumor Implantation:
-
Subcutaneously implant the cell mixture into immunocompromised mice.
-
-
Tumor Growth:
-
ADC Administration:
-
Administer the MMAF-ADC, a comparator MMAE-ADC, and control ADCs (e.g., isotype control) to different groups of mice, typically via intravenous injection.[3]
-
-
Tumor Monitoring and Analysis:
-
Measure tumor volume regularly.
-
At the end of the study, tumors can be excised for analysis.
-
Immunohistochemistry (IHC): Stain tumor sections for the target antigen to visualize the presence and distribution of Ag+ and Ag- cells.[3] In MMAF-ADC treated tumors, a selective depletion of Ag+ cells is expected, with Ag- cells remaining.[3] In contrast, MMAE-ADC treatment should result in the elimination of both cell populations.[3]
-
In Vivo Imaging: If luciferase-expressing Ag- cells are used, their viability can be monitored non-invasively over time.
-
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies comparing MMAF and MMAE ADCs.
| ADC | Target | Cell Line | IC50 (ng/mL) | Bystander Effect (In Vivo) | Reference |
| cAC10-vcMMAF | CD30 | Karpas 299 | Potent (exact value not stated) | No | [3] |
| cAC10-vcMMAE | CD30 | Karpas 299 | Potent (exact value not stated) | Yes | [3] |
| cOKT9-vcMMAF | CD71 | L-82 | N/A | N/A | [3] |
| cOKT9-vcMMAE | CD71 | L-82 | 2-55 (DAR dependent) | N/A | [1][3] |
Note: The in vivo bystander effect was assessed in an admixed tumor model of CD30-positive and CD30-negative Karpas 299 cells.[3]
Conclusion and Future Directions
The minimal bystander effect of MMAF-ADCs is a direct consequence of the payload's hydrophilic and charged nature, which restricts its diffusion across cell membranes.[1][3] This property makes MMAF an ideal payload for treating tumors with homogeneous antigen expression, where a highly targeted cytotoxic effect is desired to minimize off-target toxicity to surrounding healthy tissues.[1] However, for heterogeneous tumors where a significant population of antigen-negative cells exists, payloads with high membrane permeability, such as MMAE, are more likely to achieve a profound therapeutic response due to their potent bystander killing.[3][9]
Future research in ADC development will continue to explore the optimization of payload properties to either enhance or limit the bystander effect based on the specific tumor biology and therapeutic strategy. The methodologies and principles outlined in this guide provide a robust framework for the continued evaluation and rational design of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 9. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Free MMAF Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that functions as a tubulin polymerization inhibitor.[1][] While extensively utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), the characterization of its free form, MMAF sodium, is crucial for understanding its intrinsic cellular activity and for establishing baseline data in ADC development. This technical guide provides an in-depth overview of the in vitro cytotoxicity of free this compound, including quantitative data on its potency across various cancer cell lines, detailed experimental protocols for assessing its cytotoxic effects, and a visualization of the key signaling pathways involved in its mechanism of action.
Introduction
MMAF is a synthetic analog of the natural antimitotic agent dolastatin 10. Its mechanism of action involves binding to tubulin, thereby disrupting the dynamics of microtubule assembly and disassembly. This interference with microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[][3] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which attenuates its cell permeability and cytotoxic activity in its free form.[4] However, when delivered intracellularly, for instance via ADCs, it exerts potent antitumor effects.[][4] This guide focuses on the inherent cytotoxic properties of free this compound when directly applied to cancer cells in vitro.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic agent. The following table summarizes the reported IC50 values for free this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [1] |
| H3396 | Breast Carcinoma | 105 | [1] |
| 786-O | Renal Cell Carcinoma | 257 | [1] |
| Caki-1 | Renal Cell Carcinoma | 200 | [1] |
| SK-MEL-5 | Melanoma | ~1-26 ng/mL | [5] |
| IGR37 | Melanoma | ~1-26 ng/mL | [5] |
| SK-MEL-28 | Melanoma | >1000 ng/mL* | [5] |
*Note: IC50 values for melanoma cell lines were reported in ng/mL for an MMAF-containing ADC, with the sensitivity correlating to antigen expression. The attenuated activity in the free form is expected to be higher. The molecular weight of MMAF is 731.96 g/mol .
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with free this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Free this compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of free this compound in complete culture medium. A typical concentration range might span from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plates for a desired period (e.g., 72 or 96 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
-
Solubilization of Formazan:
-
Carefully remove the medium.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Normalize the data by setting the viability of untreated cells to 100% and the background (wells with no cells) to 0%.
-
Plot the percentage of cell viability against the logarithmic concentration of this compound to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol describes the detection and quantification of apoptosis induced by free this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[9][10][11]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Free this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of free this compound (including a vehicle control) for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Combine the floating and adherent cells and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to free this compound treatment using propidium iodide staining and flow cytometry.[12][13][14][15]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Free this compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks.
-
After overnight attachment, treat cells with desired concentrations of free this compound and a vehicle control for a specific duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells).
-
Wash once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in the Propidium Iodide staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected following MMAF treatment.
-
Signaling Pathways
Mechanism of Action: Tubulin Inhibition and Mitotic Arrest
The primary mechanism of action of MMAF is the inhibition of tubulin polymerization.[1][] By binding to tubulin, MMAF disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to a failure in the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[3][16]
Downstream Signaling to Apoptosis
Prolonged mitotic arrest triggers a cellular response known as mitotic catastrophe, which ultimately leads to apoptosis. The disruption of microtubule dynamics activates a complex signaling cascade. This can involve the activation of the ATM (Ataxia Telangiectasia Mutated) and Chk2 checkpoint kinases in response to DNA damage that can occur during aberrant mitosis.[17][18][19] This pathway can lead to the stabilization and activation of the tumor suppressor protein p53.[18] Activated p53 can then upregulate the expression of pro-apoptotic proteins such as Bax and the CDK inhibitor p21.[3] The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) leads to the cleavage of cellular substrates, such as PARP, and the execution of the apoptotic program.[20]
References
- 1. selleckchem.com [selleckchem.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Naphthalimides Induce G2 Arrest Through the ATM-Activated Chk2-Executed Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of MMAF Sodium in DMSO and Aqueous Solutions for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin F (MMAF) is a highly potent synthetic antineoplastic agent and a critical component in the development of antibody-drug conjugates (ADCs).[1][2] Its efficacy as a cytotoxic payload is intrinsically linked to its physicochemical properties, particularly its solubility, which influences formulation, delivery, and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility of MMAF and its sodium salt in dimethyl sulfoxide (B87167) (DMSO) and various aqueous solutions. It includes detailed experimental protocols for solubility determination, quantitative data summarized for easy comparison, and visualizations of its mechanism of action and experimental workflows to support researchers in the field of drug development.
Physicochemical Characteristics of MMAF Sodium
This compound is the sodium salt of Monomethyl auristatin F. The addition of the sodium ion significantly enhances its solubility in aqueous solutions, a crucial factor for its formulation and delivery as part of an ADC.[1]
Table 1: Physicochemical Properties of MMAF and this compound
| Property | MMAF | This compound | Reference(s) |
| Chemical Formula | C39H65N5O8 | C39H64N5NaO8 | [3][4][5] |
| Molecular Weight | 731.96 g/mol | 753.94 g/mol | [1][6] |
| CAS Number | 745017-94-1 | 1799706-65-2 | [1][6] |
| Appearance | Solid | White to off-white solid | [7] |
Solubility Data
The solubility of a compound is a critical parameter in drug discovery and development, impacting everything from in vitro assay reliability to in vivo efficacy. Below is a summary of the reported solubility data for MMAF and its sodium salt in DMSO and aqueous solutions.
Table 2: Solubility of MMAF and this compound
| Compound | Solvent | Solubility | Reference(s) |
| MMAF | DMSO | ≥36.6 mg/mL | [3] |
| DMSO | up to 20 mM | [4] | |
| DMSO | 100 mg/mL (136.61 mM) | [2] | |
| Water | ≥2.62 mg/mL (with gentle warming and sonication) | [3] | |
| Water | Insoluble | [2] | |
| Ethanol | ≥17.2 mg/mL | [3] | |
| Ethanol | 100 mg/mL | [2] | |
| This compound | DMSO | ≥ 200 mg/mL (265.27 mM) | [1][8] |
| Water | ≥ 100 mg/mL (132.64 mM) | [1] | |
| Ethanol | 100 mg/mL (132.64 mM) | [1] |
It is important to note that for aqueous solutions of this compound, it is recommended to use freshly prepared solutions as the compound can be unstable.[6][7] For in vivo studies, co-solvents such as PEG300, Tween-80, and SBE-β-CD are often used to ensure solubility and stability.[7]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for MMAF is the potent inhibition of tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Caption: Mechanism of action of MMAF delivered via an ADC.
Experimental Protocols
Accurate determination of solubility is crucial for the successful development of drug candidates. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
Thermodynamic Solubility Determination: Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of this compound in an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
Materials:
-
This compound (solid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solution preparation for analysis)
-
2 mL screw-capped vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a 2 mL vial.
-
Add a known volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Sample Analysis:
-
Prepare a standard calibration curve of this compound in the same buffer at known concentrations.
-
Dilute the collected supernatant with the buffer to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant and the standards using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in mg/mL or mM based on the concentration determined from the analysis and the dilution factor.
-
Caption: Experimental workflow for the shake-flask solubility assay.
Kinetic Solubility Assay
For high-throughput screening, a kinetic solubility assay can be employed. This method measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of nephelometry or UV absorbance measurement
Procedure:
-
Plate Setup:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Prepare serial dilutions of the this compound DMSO stock solution directly into the buffer-containing wells.
-
-
Incubation:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).
-
-
Detection of Precipitation:
-
Measure the light scattering (nephelometry) or UV absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect the formation of a precipitate.
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
-
Conclusion
This compound, a key cytotoxic payload for ADCs, exhibits significantly enhanced aqueous solubility compared to its free acid form, MMAF. Its high solubility in DMSO makes it amenable to the preparation of stock solutions for in vitro studies. The provided solubility data and experimental protocols offer a valuable resource for researchers and drug development professionals, facilitating the formulation and characterization of MMAF-based therapeutics. A thorough understanding of the solubility characteristics of this compound is paramount for the successful development of next-generation antibody-drug conjugates.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. adcreview.com [adcreview.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NB-64-73390-100mg | this compound [1799706-65-2] Clinisciences [clinisciences.com]
G2/M Phase Cell Cycle Arrest with MMAF Sodium: A Technical Guide
Abstract
Monomethyl auristatin F (MMAF) is a highly potent synthetic antimitotic agent derived from dolastatin 10. Due to its powerful cytotoxicity, it is frequently utilized as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. The sodium salt of MMAF (MMAF sodium) is a formulation that facilitates its use in research and development. The primary mechanism of action for MMAF involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to a robust cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides an in-depth overview of the core mechanism, summarizes key quantitative data, and presents detailed experimental protocols for studying MMAF-induced G2/M arrest, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action: From Tubulin Binding to Mitotic Arrest
MMAF exerts its potent anti-proliferative effects by targeting a fundamental component of the eukaryotic cytoskeleton: tubulin. The disruption of tubulin function initiates a signaling cascade that culminates in mitotic catastrophe and programmed cell death.
1.1 Primary Molecular Target: Tubulin Polymerization
MMAF is a tubulin polymerization inhibitor.[1][2] It binds to the β-subunit of tubulin dimers at or near the vinca (B1221190) alkaloid binding site.[3][4] This binding prevents the assembly of tubulin dimers into microtubules, which are essential for forming the mitotic spindle during cell division.[5][6][7] The interference with microtubule dynamics destabilizes the entire microtubule network, which is a critical trigger for cell cycle checkpoint activation.[3]
1.2 Signaling Pathway: Spindle Assembly Checkpoint (SAC) Activation
The failure to form a proper mitotic spindle due to MMAF-induced microtubule depolymerization activates the Spindle Assembly Checkpoint (SAC) .[6][8][9] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by preventing a cell from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.[8][9]
The key steps in this pathway are:
-
MMAF Administration: The agent enters the cell.
-
Tubulin Binding: MMAF binds to β-tubulin, inhibiting microtubule polymerization.
-
Mitotic Spindle Disruption: The cell fails to form a functional mitotic spindle.
-
SAC Activation: The unattached kinetochores activate the SAC complex.
-
APC/C Inhibition: The activated SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical E3 ubiquitin ligase.
-
Cyclin B1 Stabilization: Inhibition of APC/C prevents the ubiquitination and subsequent degradation of its key substrate, Cyclin B1.
-
Sustained CDK1 Activity: Cyclin B1 is the regulatory partner for Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2). The stabilization of Cyclin B1 leads to sustained high activity of the Cyclin B1/CDK1 complex, which is the master regulator of mitosis.[10][11]
-
G2/M Arrest: Sustained Cyclin B1/CDK1 activity maintains the cell in a state of mitotic arrest, which is observed as an accumulation of cells in the G2/M phase of the cell cycle.[5][12][13]
-
Apoptosis Induction: Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, often characterized by the activation of caspases 3 and 7, leading to cell death.[5][14]
Quantitative Data Summary
The efficacy of MMAF can be quantified by its binding affinity to its target and its cytotoxic effect on cancer cells.
2.1 Tubulin Binding Affinity
The equilibrium dissociation constant (KD) measures the binding affinity of a ligand to its target. A lower KD value indicates a higher binding affinity. The affinity for a fluorescently-conjugated MMAF derivative has been determined using fluorescence polarization assays.
| Compound | Target | KD Value (nM) | Assay Method |
| FI-MMAF | Free Tubulin | 60 - 63 | Fluorescence Polarization |
| [4][15][16] |
2.2 In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of free MMAF and its methyl ester derivative (MMAF-OMe) in various human cancer cell lines after prolonged exposure (typically 72-120 hours).
| Compound | Cell Line | Cancer Type | IC₅₀ Value (nM) |
| MMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | 119 |
| MMAF | H3396 | Breast Carcinoma | 105 |
| MMAF | 786-O | Renal Cell Carcinoma | 257 |
| MMAF | Caki-1 | Renal Cell Carcinoma | 200 |
| MMAF-OMe | MDAMB435/5T4 | Melanoma/Breast Cancer | 0.056 |
| MMAF-OMe | MDAMB361DYT2 | Breast Cancer | 0.166 |
| MMAF-OMe | MDAMB468 | Breast Cancer | 0.183 |
| MMAF-OMe | Raji | Burkitt's Lymphoma | 0.449 |
| [1][2][][18] |
Note: MMAF is significantly less cell-permeable than its counterpart, MMAE, due to its charged C-terminal phenylalanine.[13] This results in higher IC₅₀ values for free MMAF compared to MMAF-OMe or when MMAF is delivered via an ADC. The potency of MMAF is dramatically increased by several orders of magnitude when conjugated to a targeting antibody that facilitates internalization.[]
Key Experimental Protocols
To study and characterize G2/M arrest induced by this compound, three primary experimental techniques are employed: cell cycle analysis via flow cytometry, visualization of microtubule disruption via immunofluorescence microscopy, and analysis of key cell cycle proteins via Western blotting.
3.1 Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An increase in the G2/M population following MMAF treatment is a hallmark of its activity.
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24, 48 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, neutralize, and combine with the supernatant. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing a DNA intercalating dye like Propidium Iodide (PI) and RNase A to eliminate signal from double-stranded RNA. Incubate for 30 minutes at room temperature, protected from light.[5][18]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.
3.2 Protocol 2: Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative evidence of MMAF's disruptive effect.
Methodology:
-
Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to grow to 50-70% confluency. Treat with this compound and a vehicle control for the desired duration.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells, for example, with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS. Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody entry.
-
Blocking: Wash again with PBS. Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the cells with a primary antibody specific for a tubulin subunit (e.g., mouse anti-α-tubulin) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash the cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. In control cells, a fine, filamentous microtubule network should be visible. In MMAF-treated cells, expect to see a diffuse, depolymerized tubulin stain and disrupted or absent mitotic spindles.
3.3 Protocol 3: Western Blotting for Cell Cycle Proteins
Western blotting is used to detect and quantify the levels of specific proteins involved in the G2/M transition, such as Cyclin B1 and CDK1, and markers of mitotic arrest like phosphorylated Histone H3.
Methodology:
-
Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, Phospho-Histone H3 (Ser10) - a marker for mitosis) overnight at 4°C. Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Include a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Analysis: Quantify band intensity using densitometry software. Expect to see an accumulation of Cyclin B1 and Phospho-Histone H3 in MMAF-treated samples, indicative of G2/M arrest.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug conjugates for targeting regulatory T cells in the tumor microenvironment: guided missiles for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 18. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to MMAF Sodium for Non-Cleavable Linker Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. The careful selection of each ADC component—the antibody, the linker, and the cytotoxic payload—is critical to its success. Monomethyl Auristatin F (MMAF) is a potent synthetic antimitotic agent that has gained prominence as an ADC payload. When coupled with a non-cleavable linker, it creates a highly stable and effective therapeutic construct. This guide provides a comprehensive technical overview of MMAF sodium in the context of non-cleavable linker ADCs, covering its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Core Components: MMAF and Non-Cleavable Linkers
Monomethyl Auristatin F (MMAF)
MMAF is a synthetic analogue of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[1] It functions by inhibiting tubulin polymerization, a critical process for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3][4]
A key structural feature of MMAF is the charged C-terminal phenylalanine residue, which distinguishes it from its well-known counterpart, MMAE.[1][3] This charge renders MMAF significantly less permeable to cell membranes.[5] This property is highly advantageous for non-cleavable ADCs as it curtails the "bystander effect," where the payload diffuses out of the target cell and kills neighboring, potentially healthy, antigen-negative cells.[6] This reduced membrane permeability helps to confine the cytotoxicity to the targeted cancer cells, potentially leading to a wider therapeutic window and reduced off-target toxicity.[7] The use of MMAF as a sodium salt can aid in its solubility in aqueous buffers during the manufacturing and conjugation process.[4]
Non-Cleavable Linkers
Non-cleavable linkers are designed for maximal stability in systemic circulation.[8] Unlike cleavable linkers that are designed to release the payload in response to specific environmental triggers (e.g., low pH or specific enzymes), non-cleavable linkers rely on the complete proteolytic degradation of the antibody component within the lysosome of the target cell.[9][10]
The most common non-cleavable linker used with MMAF is maleimidocaproyl (mc).[3][11] This linker forms a stable thioether bond with a cysteine residue on the antibody. Upon internalization and trafficking of the ADC to the lysosome, the antibody is digested into its constituent amino acids, liberating the payload still attached to the linker and the cysteine residue (e.g., cys-mc-MMAF).[12] This entire construct is the active cytotoxic metabolite.[10] The high stability of non-cleavable linkers in plasma is a key advantage, ensuring that the potent payload remains attached to the antibody until it reaches the target cell, thereby minimizing premature drug release and associated systemic toxicity.[8][9]
Mechanism of Action
The therapeutic activity of a non-cleavable MMAF ADC is a multi-step process that relies on both the specificity of the antibody and the potent cytotoxicity of the payload.
Caption: Mechanism of action for a non-cleavable MMAF-ADC.
-
Binding: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to its target antigen on the surface of a cancer cell.[13]
-
Internalization: Upon binding, the cell internalizes the ADC-antigen complex, typically through receptor-mediated endocytosis, forming an endosome.[3][13]
-
Lysosomal Trafficking: The endosome traffics through the cell and fuses with a lysosome.[13]
-
Antibody Degradation: Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases.[9][14]
-
Payload Liberation: This degradation releases the active cytotoxic agent, which consists of the MMAF payload, the non-cleavable linker, and the attached amino acid (e.g., cys-mc-MMAF), into the cytoplasm.[10][12]
-
Tubulin Inhibition & Apoptosis: The MMAF metabolite then binds to tubulin, disrupting the microtubule network. This interference with a critical cytoskeletal component leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2][3][4]
Preclinical and Clinical Data Summary
MMAF conjugated via a non-cleavable linker has been utilized in several clinical candidates. Belantamab mafodotin (Blenrep), an ADC targeting B-cell maturation antigen (BCMA), is a notable example.[7][13] Preclinical data from various non-cleavable MMAF ADCs demonstrate potent and specific anti-tumor activity.
Table 1: In Vitro Cytotoxicity of Non-Cleavable MMAF ADCs
| ADC | Target Antigen | Cell Line | IC₅₀ (nM) | Reference |
| Belantamab mafodotin | BCMA | OPM-2 (Multiple Myeloma) | Synergistic activity observed | [7] |
| Belantamab mafodotin | BCMA | MOLP-8 (Multiple Myeloma) | Synergistic activity observed | [7] |
| Denintuzumab mafodotin | CD19 | Various ALL PDXs | Activity demonstrated in vitro | [15] |
| Anti-CD70 ADC | CD70 | 786-O (Renal) | ~0.25 | [16] |
| Anti-CD70 ADC | CD70 | Caki-1 (Renal) | ~0.20 | [16] |
Note: Specific IC₅₀ values for Belantamab mafodotin monotherapy were not detailed in the cited abstracts, but direct cell kill and synergistic activity with other agents were confirmed.[7]
Table 2: In Vivo Efficacy of Non-Cleavable MMAF ADCs
| ADC | Tumor Model | Dosing | Outcome | Reference |
| Belantamab mafodotin | OPM-2 Xenograft | Monotherapy | Significant tumor growth inhibition & survival advantage | [7] |
| Belantamab mafodotin | MOLP-8 Xenograft | Monotherapy | Significant tumor growth inhibition & survival advantage | [7] |
| Denintuzumab mafodotin | ALL PDX Models (7/8) | 3 mg/kg, weekly x3 | Significant delay in tumor progression | [17][18] |
| Denintuzumab mafodotin | ALL PDX Models (5/8) | 3 mg/kg, weekly x3 | Achieved objective responses | [17][18] |
Commonly reported clinical toxicities associated with MMAF-based ADCs include ocular toxicities and thrombocytopenia.[6][12]
Experimental Protocols
Successful development of a non-cleavable MMAF ADC requires rigorous characterization through a series of well-defined experiments.
Caption: General experimental workflow for ADC development.
Protocol: ADC Conjugation (mc-MMAF to Antibody Cysteines)
This protocol describes the conjugation of a maleimide-activated linker-payload (e.g., mc-MMAF) to free thiol groups generated by the partial reduction of interchain disulfide bonds in an IgG antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Maleimide-activated payload: mc-MMAF sodium.
-
Solvent for payload: Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Quenching reagent: N-acetylcysteine.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF).
-
Buffers: PBS, pH 7.2; Glycine-HCl for buffer exchange.
Procedure:
-
Antibody Preparation: Concentrate the antibody to 5-10 mg/mL in PBS, pH 7.2-7.5. Ensure the buffer is free of amine- and thiol-containing substances.[19][20]
-
Partial Reduction: a. Add a 2-3 molar excess of TCEP to the antibody solution. The exact molar excess must be optimized for each antibody to achieve the desired number of free thiols (typically targeting a DAR of ~4). b. Incubate at 37°C for 1-2 hours, protected from light.
-
Payload Preparation: a. Allow the vial of mc-MMAF to warm to room temperature. b. Prepare a 10 mM stock solution of mc-MMAF in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.[19]
-
Conjugation Reaction: a. Cool the reduced antibody solution to room temperature. b. Add the mc-MMAF stock solution to the reduced antibody with gentle stirring. A molar excess of 8-10 fold of payload over antibody is a typical starting point.[20][21] c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[19]
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the initial mc-MMAF added) to quench any unreacted maleimide (B117702) groups. Incubate for 20 minutes.
-
Purification: a. Purify the ADC from unconjugated payload and other reagents using a pre-equilibrated SEC column or TFF system. b. Elute/diafiltrate with a formulation buffer (e.g., PBS or citrate (B86180) buffer). c. Pool the protein-containing fractions and concentrate to the desired final concentration.
-
Storage: Store the purified ADC at 2-8°C for short-term use or at ≤ -20°C for long-term storage after adding a cryoprotectant like glycerol.[20][21]
Protocol: Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated hydrophobic payloads.
Materials & Equipment:
-
HPLC system with UV detector (Agilent 1290 Infinity II Bio LC or similar).
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent ProZyme HIC).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[14]
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).[14]
-
Purified ADC sample.
Procedure:
-
Sample Preparation: Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.
-
Chromatography: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject 10-50 µg of the ADC sample. c. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[14] d. Monitor the absorbance at 280 nm.
-
Data Analysis: a. Peaks will elute in order of increasing hydrophobicity (and thus increasing DAR): DAR0, DAR2, DAR4, etc. b. Integrate the area of each peak corresponding to a specific drug load. c. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of each peak × DAR of that peak) / 100[10]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC₅₀).
Materials:
-
Antigen-positive and antigen-negative cell lines.
-
Complete cell culture medium.
-
96-well flat-bottom sterile plates.
-
ADC, unconjugated antibody, and free payload for controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2][22]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[2][9]
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[2][8] c. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and control articles (e.g., unconjugated mAb, free payload) in culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted ADC/control solutions to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls. c. Incubate for 72-120 hours.[7][8]
-
MTT Addition: a. Add 20 µL of 5 mg/mL MTT solution to each well.[8][9] b. Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: a. Carefully aspirate the medium from the wells. b. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] c. Shake the plate on an orbital shaker for 15 minutes.[22]
-
Data Analysis: a. Read the absorbance at 570 nm. b. Subtract the average absorbance of the "medium only" blank wells from all other readings. c. Calculate percent viability for each concentration relative to the untreated control cells: % Viability = (Absorbance of Treated / Absorbance of Untreated) × 100. d. Plot % Viability vs. Log[Concentration] and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.[8]
Protocol: In Vivo Efficacy (Xenograft Model)
This protocol outlines a typical study to evaluate the anti-tumor efficacy of an ADC in an immunodeficient mouse model bearing human tumor xenografts.
Materials & Animals:
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude).[23]
-
Human tumor cell line (antigen-positive).
-
ADC and vehicle control (e.g., formulation buffer).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Tumor Implantation: a. Harvest tumor cells in their exponential growth phase. b. Subcutaneously inject 1-10 million cells (resuspended in PBS or Matrigel) into the flank of each mouse.[23]
-
Tumor Growth and Grouping: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 × Length × Width²). b. When tumors reach an average size of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, ADC at various doses).[23]
-
Dosing: a. Administer the ADC (e.g., via intravenous injection) according to the planned schedule (e.g., once weekly for 3 weeks).[17] b. Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Efficacy Measurement: a. Measure tumor volumes 2-3 times per week. b. Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: a. Plot the mean tumor volume (± SEM) for each group over time. b. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study: TGI (%) = [1 - (Mean volume of Treated / Mean volume of Control)] × 100. c. Analyze survival data using Kaplan-Meier curves if the study includes survival as an endpoint.[7]
Conclusion
The combination of the potent antimitotic agent MMAF with a stable, non-cleavable linker represents a highly effective strategy in the design of modern Antibody-Drug Conjugates. The inherent properties of MMAF, particularly its low membrane permeability, synergize with the high plasma stability of non-cleavable linkers to create ADCs with a favorable therapeutic index, characterized by potent, target-specific cell killing and reduced off-target toxicities. Rigorous preclinical evaluation using the detailed protocols provided in this guide is essential for characterizing these complex biologics and successfully advancing them toward clinical application for the benefit of cancer patients.
References
- 1. cicancer.org [cicancer.org]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Belantamab Mafodotin-blmf: A Novel Antibody-Drug Conjugate for Treatment of Patients With Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gog.org [gog.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 16. Preclinical activity of the antibody-drug conjugate denintuzumab mafodotin (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 18. biotium.com [biotium.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. cellmosaic.com [cellmosaic.com]
- 21. agilent.com [agilent.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Dolastatin 10 Analogs for Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dolastatin 10 and its analogs, with a primary focus on their application as payloads in antibody-drug conjugates (ADCs). Dolastatin 10, a potent antimitotic agent isolated from the sea hare Dolabella auricularia, and its synthetic analogs, the auristatins, have emerged as a clinically significant class of cytotoxic agents for targeted cancer therapy.[1][2] Their exceptional potency, characterized by sub-nanomolar activity against a wide range of cancer cell lines, makes them ideal candidates for ADC development, where targeted delivery can mitigate systemic toxicity.[2][3] This guide will delve into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols relevant to the research and development of Dolastatin 10 analog-based ADCs.
Introduction to Dolastatin 10 and its Analogs
Dolastatin 10 is a pentapeptide with a unique chemical structure comprising four amino acids, three of which are unique: dolavaline (Dov), valine (Val), dolaisoleucine (Dil), and dolaproine (Dap), and a C-terminal amine, dolaphenine (Doe).[3][4] Its synthetic analogs, collectively known as auristatins, have been extensively developed to optimize their properties for ADC applications.[5] Among the most prominent auristatins are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[6][7] These analogs have been successfully incorporated into several FDA-approved ADCs, including Adcetris® (brentuximab vedotin), Polivy® (polatuzumab vedotin), and Padcev® (enfortumab vedotin), all of which utilize MMAE as the cytotoxic payload.[3][6][7]
The core structure of Dolastatin 10 consists of five subunits (P1-P5), and modifications at various positions have been explored to modulate potency, solubility, and suitability for linker attachment.[8][9] The N-terminal (P1) and C-terminal (P5) subunits have been common sites for modification, leading to the development of analogs with improved characteristics for ADC development.[4][9]
Mechanism of Action: Tubulin Inhibition and Cell Cycle Arrest
Dolastatin 10 and its analogs exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for various cellular processes, including cell division.[10][11]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PADCEV® (enfortumab vedotin-ejfv) Mechanism of Action [padcevhcp.com]
- 5. How does POLIVY® Work? | R/R DLBCL Treatment [polivy.com]
- 6. oncodaily.com [oncodaily.com]
- 7. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for the Conjugation of MMAF to Monoclonal Antibodies for Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic agent directly to cancer cells.[1][2] This targeted delivery minimizes systemic exposure and enhances the therapeutic window of the cytotoxic payload.[3] This application note provides a detailed protocol for the conjugation of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent, to a monoclonal antibody.[3][4]
MMAF functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5] Unlike its analogue MMAE, MMAF has a charged C-terminal phenylalanine, which reduces its cell permeability and thus minimizes non-specific "bystander" toxicity.[3][5] The most common conjugation strategy for MMAF involves a maleimidocaproyl (mc) linker, which reacts with free thiols on the antibody to form a stable thioether bond.[6][7][8] These thiols are typically generated by the controlled reduction of the mAb's interchain disulfide bonds.[2]
The resulting ADC's efficacy is critically dependent on the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[9] This protocol aims for a target DAR of approximately 4, a common value in ADC development.[6] This document will detail the necessary reagents, step-by-step experimental procedures for conjugation and purification, and methods for characterization.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (IgG1) | User-defined | Targeting moiety |
| mc-MMAF Sodium Salt | Various | Drug-linker payload |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent |
| Reaction Buffer (e.g., PBS, pH 7.4 with EDTA) | Various | Maintains pH and chelates metals |
| Quenching Reagent (e.g., N-acetylcysteine) | Various | Caps (B75204) unreacted maleimides |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Various | Solvent for mc-MMAF |
| Purification Buffer A (e.g., Sodium Phosphate) | Various | HIC Mobile Phase |
| Purification Buffer B (e.g., Sodium Phosphate with Isopropanol) | Various | HIC Mobile Phase |
| Desalting / Buffer Exchange Columns | Various | Reagent removal and buffer swap |
Experimental Protocols
The overall process involves three main stages: antibody reduction, conjugation with the drug-linker, and purification of the final ADC.[10]
General Experimental Workflow
The workflow begins with the partial reduction of the antibody's disulfide bonds, followed by the conjugation reaction with the mc-MMAF drug-linker. The process concludes with purification to remove unconjugated drug-linker and other impurities.
Step 1: Antibody Reduction
This step uses a reducing agent like TCEP to break the four interchain disulfide bonds of an IgG1, yielding eight reactive thiol groups for conjugation.[2]
-
Buffer Exchange: Prepare the monoclonal antibody at a concentration of 1-3 mg/mL in a reaction buffer (e.g., PBS containing 1 mM EDTA, pH 7.4). Use a desalting column to perform this exchange if the antibody is in an incompatible buffer.
-
Add Reducing Agent: Add a calculated amount of TCEP solution to the antibody. A molar excess of TCEP to mAb (e.g., 2.5-fold) is typically required.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours. This selectively reduces the more accessible interchain disulfide bonds.
-
Removal of TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with reaction buffer. This is critical as excess TCEP can react with the maleimide (B117702) linker.
Step 2: Drug-Linker Conjugation
The maleimide group of mc-MMAF reacts with the newly generated thiol groups on the reduced antibody to form the stable ADC.[6]
-
Drug-Linker Preparation: Prepare a stock solution of mc-MMAF at 10 mM in anhydrous DMSO.
-
Conjugation: Immediately after removing TCEP, add the mc-MMAF stock solution to the reduced antibody. A slight molar excess of drug-linker to available thiol groups (e.g., 1.1:1) is recommended to drive the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.[11] The reaction vessel should be protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent like N-acetylcysteine in a 2-fold molar excess over the initial mc-MMAF amount. Incubate for 20 minutes. This step caps any unreacted maleimide groups.
Step 3: ADC Purification
Purification is essential to remove process-related impurities such as excess drug-linker, solvents, and to separate ADC species.[12][13] Hydrophobic Interaction Chromatography (HIC) is a common and effective method for this.[]
-
Column Equilibration: Equilibrate a HIC column (e.g., Phenyl Sepharose) with Purification Buffer A (high salt).
-
Sample Loading: Load the quenched conjugation reaction mixture onto the column.
-
Elution: Elute the bound species using a gradient of decreasing salt concentration (i.e., increasing percentage of Purification Buffer B, which contains a lower salt concentration or an organic modifier). The ADC species will elute based on their hydrophobicity, which correlates with the DAR.
-
Fraction Collection: Collect fractions and analyze them for purity and DAR.
-
Buffer Exchange: Pool the desired fractions and buffer exchange into a suitable formulation buffer (e.g., PBS) using Tangential Flow Filtration (TFF) or a desalting column.[]
Characterization and Data Analysis
Proper characterization is a critical quality attribute for any ADC.[9][10] Key parameters include DAR, aggregate content, and residual free drug.
| Parameter | Method | Typical Result |
| Average DAR & Distribution | Hydrophobic Interaction Chromatography (HIC-HPLC) | Average DAR ≈ 4.0. Distribution of DAR 0, 2, 4, 6, 8 species. |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | Monomer Purity > 95%. Aggregate Content < 5%. |
| Molecular Weight Confirmation | Mass Spectrometry (LC-MS) | Confirms masses of light chain, heavy chain, and various drug-loaded species. |
| Residual Free Drug-Linker | Reverse Phase HPLC (RP-HPLC) | < 1% of total drug-linker. |
Mechanism of Action
The therapeutic effect of an MMAF-based ADC is initiated upon binding to a target antigen on a cancer cell surface.
Upon binding, the ADC-antigen complex is internalized via endocytosis.[3] It is then trafficked to the lysosome. Inside the lysosome, the antibody component is degraded by proteases, releasing the MMAF payload, which is still attached to the cysteine linker amino acid.[7] The released MMAF-linker then enters the cytoplasm and exerts its cytotoxic effect by binding to tubulin, disrupting microtubule dynamics, and ultimately inducing cell death.[3][]
Troubleshooting & Considerations
-
Low DAR: May result from inefficient antibody reduction or premature re-oxidation of thiols. Ensure TCEP is active and that the post-reduction workflow is performed swiftly.
-
High Aggregation: MMAF is hydrophobic, and high DAR species can be prone to aggregation.[6] Consider using aggregation-suppressing excipients in the formulation buffer or optimizing the conjugation conditions (e.g., lower temperature, shorter reaction time).[10]
-
Precipitation: The mc-MMAF drug-linker itself is hydrophobic and may precipitate.[6] Ensure it is fully dissolved in high-quality anhydrous DMSO before adding to the aqueous antibody solution.
-
Safety: MMAF is a highly potent cytotoxic agent. All handling should be performed in a contained environment (e.g., a chemical fume hood or isolator) with appropriate personal protective equipment (PPE) to ensure operator safety.[1]
References
- 1. escopharma.com [escopharma.com]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. McMMAF | Microtubule Associated | TargetMol [targetmol.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 11. researchgate.net [researchgate.net]
- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Maleimide Chemistry for MMAF-Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This targeted delivery approach enhances the therapeutic window of potent payloads by minimizing systemic toxicity. Monomethyl Auristatin F (MMAF) is a highly potent antimitotic agent that inhibits tubulin polymerization.[1][2] Due to its charged C-terminal phenylalanine, MMAF has reduced cell permeability, which minimizes non-specific toxicity and makes it an excellent payload for ADCs.[1][2]
Maleimide (B117702) chemistry is a widely adopted and robust method for conjugating payloads like MMAF to antibodies.[][4] This technique relies on the Michael addition reaction, where the maleimide group reacts specifically and efficiently with the sulfhydryl (thiol) group of cysteine residues on the antibody to form a stable thioether bond.[][5][6] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, proceeding rapidly under mild physiological conditions, which helps preserve the antibody's integrity and function.[5][7][]
These application notes provide a detailed overview of the principles and protocols for conjugating MMAF to antibodies using maleimide-based linkers.
Chemistry and Mechanism of Action
The conjugation process typically involves a maleimidocaproyl (mc) linker attached to MMAF (Mc-MMAF).[9][10] The process begins with the partial reduction of the antibody's interchain disulfide bonds to expose free sulfhydryl groups. The maleimide moiety of the Mc-MMAF then reacts with these sulfhydryl groups to form a stable covalent bond.
It is important to note that the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, which can lead to premature drug release in vivo.[5][11][12] This deconjugation can be mitigated by strategies such as using "self-hydrolyzing" maleimides or other linker technologies that stabilize the conjugate.[11][13][14]
Once the ADC binds to its target antigen on a cancer cell, it is internalized, typically through receptor-mediated endocytosis.[2] Inside the cell, the ADC is trafficked to the lysosome. For ADCs with non-cleavable linkers like mc-MMAF, the antibody is degraded by lysosomal proteases, releasing the cysteine-linker-MMAF adduct, which is the active cytotoxic agent.[15] The released MMAF then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[1][]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for MMAF-antibody conjugation and the subsequent signaling pathway of the ADC.
Figure 1. Experimental workflow for conjugating MMAF to an antibody via maleimide chemistry.
Figure 2. Signaling pathway of an MMAF-ADC leading to apoptosis in a target cancer cell.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the development and characterization of MMAF-based ADCs. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that influences the ADC's efficacy and toxicity.[17][18] In vitro cytotoxicity, typically measured as the half-maximal inhibitory concentration (IC50), demonstrates the potency of the ADC against target cancer cell lines.[19][20]
| Parameter | Typical Value | Method of Determination | Reference |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC), LC-MS | [10][17][21] |
| Conjugation Efficiency | >95% | HIC, SDS-PAGE | [10] |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) | [4] |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | Cell Viability Assays (e.g., MTT, AlamarBlue) | [19][22][23] |
| Plasma Stability (% Conjugate) | >80% after 72h | LC/MS/MS after plasma incubation | [24][25] |
Detailed Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol describes the partial reduction of a monoclonal antibody (e.g., IgG1) to generate free sulfhydryl groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Phosphate Buffered Saline (PBS), pH 7.4, degassed
-
Reaction Buffer: PBS containing 1 mM EDTA, pH 7.2, degassed
Procedure:
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in the Reaction Buffer.
-
Calculate the required volume of TCEP solution to achieve a 5-10 molar excess relative to the antibody.
-
Add the calculated volume of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Immediately proceed to the conjugation step. The reduced antibody is susceptible to re-oxidation and should be used promptly.
Protocol 2: Conjugation of Mc-MMAF to Reduced Antibody
This protocol details the conjugation of maleimide-activated MMAF to the reduced antibody.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
Mc-MMAF powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: N-acetylcysteine (NAC) at 100 mM in Reaction Buffer
Procedure:
-
Just before use, prepare a stock solution of Mc-MMAF (e.g., 10 mM) in anhydrous DMSO.
-
Calculate the volume of Mc-MMAF stock solution needed to achieve a 5-10 fold molar excess over the available thiol groups (typically assuming 8 thiols per reduced IgG1).
-
Add the Mc-MMAF stock solution to the reduced antibody solution dropwise while gently stirring. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation, protected from light.
-
To quench any unreacted maleimide groups, add the Quenching Solution to a final concentration of 1 mM (or a 2-fold molar excess over the initial Mc-MMAF).
-
Incubate for an additional 20-30 minutes at room temperature.
Protocol 3: Purification and Characterization of the MMAF-ADC
This protocol outlines the purification of the newly formed ADC and its initial characterization.
Materials:
-
Quenched conjugation reaction mixture
-
Purification columns (e.g., Sephadex G-25 for buffer exchange, or Tangential Flow Filtration system)
-
Formulation Buffer (e.g., PBS, pH 7.4 or other suitable storage buffer)
-
Analytical instruments: UV-Vis Spectrophotometer, HIC-HPLC system, LC-MS system.
Procedure:
-
Purification: Purify the ADC from unreacted Mc-MMAF and quenching agent.
-
Size Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with the final formulation buffer to separate the high molecular weight ADC from small molecule reactants.
-
Tangential Flow Filtration (TFF): For larger scales, use a TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa) to perform buffer exchange into the formulation buffer.
-
-
Concentration Measurement: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a primary method to determine the distribution of drug-loaded species (DAR0, DAR2, DAR4, etc.). The weighted average of the peak areas gives the average DAR.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the intact or reduced ADC by LC-MS provides precise mass information, allowing for the confirmation of drug conjugation and calculation of the average DAR.[17][21]
-
-
Final Formulation and Storage: Adjust the final ADC concentration as needed, sterile filter (0.22 µm), and store at the recommended temperature (typically 2-8°C or -80°C for long-term storage).
Protocol 4: In Vitro Cytotoxicity Assay
This protocol provides a general method for assessing the potency of the MMAF-ADC on cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MMAF-ADC, unconjugated antibody, and free MMAF drug
-
Cell viability reagent (e.g., MTT, XTT, or AlamarBlue)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[19]
-
Prepare serial dilutions of the MMAF-ADC, unconjugated antibody (negative control), and free MMAF in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include untreated cells as a control for 100% viability.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time is critical for tubulin inhibitors like MMAF, which induce delayed cell killing linked to cell-cycle arrest.[20]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for AlamarBlue).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Normalize the data to the untreated control wells and plot cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software package (e.g., GraphPad Prism).
Conclusion
Maleimide chemistry offers a reliable and efficient platform for the development of MMAF-containing antibody-drug conjugates. The protocols and data presented here provide a foundational guide for researchers in this field. Careful optimization of the reduction and conjugation steps, along with thorough analytical characterization, is crucial for producing ADCs with a consistent drug-to-antibody ratio and high purity. Subsequent in vitro and in vivo evaluations are essential to confirm the potency, specificity, and therapeutic potential of the resulting ADC. As the field of ADCs continues to evolve, advancements in linker technology will further enhance the stability and efficacy of these powerful targeted therapies.[26][27]
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bachem.com [bachem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellmosaic.com [cellmosaic.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. hpst.cz [hpst.cz]
- 18. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. adcreview.com [adcreview.com]
- 23. mdpi.com [mdpi.com]
- 24. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 27. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of MMAF ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule. Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent frequently used as a payload in ADCs. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly impacts both efficacy and safety. An optimal DAR ensures sufficient potency while minimizing potential toxicity associated with high drug loading. Therefore, accurate and robust analytical methods for DAR determination are essential during the development and quality control of MMAF ADCs.
This document provides detailed application notes and protocols for the most common analytical techniques used to determine the DAR of MMAF ADCs:
-
UV-Vis Spectroscopy: A straightforward method for determining the average DAR.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A high-resolution separation technique that provides information on the distribution of different drug-loaded species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method to HIC-HPLC, often used for reduced ADCs to determine drug load on light and heavy chains.
-
Mass Spectrometry (MS): A powerful technique for accurate mass measurement and detailed characterization of the ADC, including DAR and drug distribution.
Mechanism of Action of MMAF
MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process in the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
DAR Determination by UV-Vis Spectroscopy
Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the ADC at two different wavelengths—one where the antibody primarily absorbs (280 nm) and one where the drug-linker has a characteristic absorbance (e.g., 248 nm or 253 nm for some MMAF linkers)—the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.[1][]
Note: The UV absorbance of the MMAF-linker conjugate can be influenced by the local environment and may not have a strong, distinct peak, making this method more suitable for estimation.[3] For accurate results, the extinction coefficients should be determined experimentally for the specific mAb and MMAF-linker conjugate.
Experimental Protocol
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients (ε) for the unconjugated monoclonal antibody (mAb) and the MMAF-linker at two wavelengths (e.g., 280 nm and 248 nm).
-
Typical molar extinction coefficient for a human IgG1 at 280 nm is ~210,000 M⁻¹cm⁻¹.[4]
-
The extinction coefficient for the MMAF-linker will vary depending on the linker chemistry.
-
-
Sample Preparation:
-
Prepare a solution of the MMAF ADC in a suitable buffer (e.g., PBS, pH 7.4).
-
The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectrophotometric Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Blank the instrument with the same buffer used for the ADC sample.
-
Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and 248 nm (A₂₄₈).
-
-
DAR Calculation:
-
The concentrations of the antibody (C_Ab) and the drug (C_Drug) can be calculated using the following simultaneous equations derived from the Beer-Lambert law:
-
A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)
-
A₂₄₈ = (ε_Ab,₂₄₈ * C_Ab) + (ε_Drug,₂₄₈ * C_Drug)
-
-
Solve for C_Ab and C_Drug.
-
Calculate the average DAR:
-
DAR = C_Drug / C_Ab
-
-
An alternative estimation can be made using the absorbance ratio (R = A₂₄₈ / A₂₈₀) with an empirically derived formula, but this should be used with caution.[5]
-
Data Presentation
| Parameter | Value |
| Molar Extinction Coefficient of mAb at 280 nm (ε_Ab,₂₈₀) | e.g., 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of mAb at 248 nm (ε_Ab,₂₄₈) | Experimentally determined |
| Molar Extinction Coefficient of MMAF-linker at 280 nm (ε_Drug,₂₈₀) | Experimentally determined |
| Molar Extinction Coefficient of MMAF-linker at 248 nm (ε_Drug,₂₄₈) | Experimentally determined |
| Measured Absorbance of ADC at 280 nm (A₂₈₀) | e.g., 0.85 AU |
| Measured Absorbance of ADC at 248 nm (A₂₄₈) | e.g., 0.65 AU |
| Calculated Average DAR | e.g., 3.8 |
DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic MMAF payload to the antibody increases its overall hydrophobicity. ADCs with different numbers of MMAF molecules will have different hydrophobicities and will elute at different times from the HIC column.[6] The separation is achieved under non-denaturing conditions using a high-salt mobile phase to promote hydrophobic interactions and a decreasing salt gradient to elute the species.[7] The area of each peak corresponds to the relative abundance of that species, allowing for the calculation of the average DAR and the distribution of drug-loaded species.
Experimental Workflow
Experimental Protocol
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC Column: e.g., Tosoh TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm).[]
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropyl Alcohol.[]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.[]
-
Column Temperature: 30°C.[]
-
Detection Wavelength: 280 nm.[]
-
Injection Volume: 20-40 µL (e.g., 1 mg/mL ADC).
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-24 min: 100% B (wash)
-
24-27 min: 0% B (re-equilibration)[]
-
-
-
Sample Preparation:
-
Dilute the MMAF ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for each species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the percentage of the total area for each peak.
-
Calculate the average DAR using the following formula:[4]
-
Average DAR = Σ (% Area of each species * DAR of that species) / 100
-
-
Data Presentation
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | e.g., 8.5 | e.g., 5.2 |
| DAR 2 | e.g., 12.1 | e.g., 20.5 |
| DAR 4 | e.g., 15.3 | e.g., 45.1 |
| DAR 6 | e.g., 17.8 | e.g., 24.3 |
| DAR 8 | e.g., 19.5 | e.g., 4.9 |
| Average DAR | e.g., 4.0 |
DAR Determination by Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC is an orthogonal method to HIC for DAR determination. It is typically performed under denaturing conditions (low pH, organic solvent, high temperature). For cysteine-linked ADCs, the antibody is first reduced to separate the light chains (LC) and heavy chains (HC). RP-HPLC then separates the unconjugated and conjugated LC and HC species based on their hydrophobicity. The average DAR is calculated from the relative peak areas of the different species.[6][8]
Experimental Workflow
Experimental Protocol
-
Instrumentation and Column:
-
HPLC system with a UV detector and a column heater.
-
RP Column: e.g., Agilent PLRP-S (4.6 x 50 mm, 5 µm) or similar wide-pore C4 or C8 column.
-
-
Mobile Phases:
-
Chromatographic Conditions:
-
Sample Preparation (Reduction):
-
Dilute the ADC sample to 1.0 mg/mL in a buffer such as 500 mM Tris, pH 8.0.
-
Add a reducing agent, for example, Dithiothreitol (DTT) to a final concentration of 1 M.
-
Incubate the mixture at 80°C for 10 minutes to ensure complete reduction.[]
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-MMAF), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-MMAF1, HC-MMAF2, etc.).
-
Calculate the weighted average drug load for the light chain (DAR_LC) and the heavy chain (DAR_HC).
-
Calculate the total average DAR using the formula:[4]
-
Average DAR = 2 * (DAR_LC + DAR_HC)
-
Where DAR_LC = (Area_LC-MMAF) / (Area_LC + Area_LC-MMAF)
-
And DAR_HC = (Σ (Area_HC-MMAF_n * n)) / (Σ Area_all_HC_species)
-
-
Data Presentation
| Chain Species | Retention Time (min) | Peak Area (%) | Calculated DAR per Chain |
| Light Chain (LC) | e.g., 10.2 | 43.3 | 0 |
| LC-MMAF | e.g., 11.5 | 56.7 | 1 |
| Average DAR_LC | 0.57 | ||
| Heavy Chain (HC) | e.g., 14.8 | 19.9 | 0 |
| HC-MMAF | e.g., 16.1 | 36.1 | 1 |
| HC-MMAF₂ | e.g., 17.0 | 25.4 | 2 |
| HC-MMAF₃ | e.g., 18.2 | 18.6 | 3 |
| Average DAR_HC | 1.43 | ||
| Total Average DAR | 4.0 |
DAR Determination by Mass Spectrometry (MS)
Principle: MS provides a direct measurement of the molecular weight of the ADC and its subunits. This allows for an unambiguous determination of the number of conjugated MMAF molecules. The "middle-up" approach is commonly used, where the ADC is enzymatically cleaved (e.g., with IdeS) and/or reduced to generate smaller fragments (e.g., LC, Fd, and scFc). These fragments are then analyzed by LC-MS. The resulting mass spectra are deconvoluted to obtain the mass of each species, and the DAR is calculated from the relative abundance of the different drug-loaded fragments.[3]
Experimental Workflow
Experimental Protocol
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
-
Sample Preparation ("Middle-Up" Approach): [3]
-
Deglycosylation (Optional): To simplify spectra, incubate the ADC (e.g., 1 mg/mL) with PNGase F at 37°C for 2 hours.
-
Enzymatic Digestion: Add IdeS enzyme to the ADC solution and incubate at 37°C for 1 hour to cleave the antibody below the hinge region, yielding F(ab')₂ and Fc/2 fragments.
-
Reduction: Add DTT to the digested sample and incubate at 37°C for 15 minutes to reduce disulfide bonds, yielding Light Chain (LC), Fd, and scFc fragments.
-
Desalting: Use a desalting column (e.g., Zeba spin column) to exchange the sample into an MS-compatible buffer (e.g., 0.1% formic acid in water).
-
-
LC-MS Conditions:
-
Column: RP column, e.g., Waters Acquity UPLC BEH C4 (2.1 x 50 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 80°C.[9]
-
Gradient: A shallow gradient appropriate for separating the fragments, e.g., 10-90% B over 4 minutes.[9]
-
MS Settings: Acquire data in positive ion mode over an appropriate m/z range (e.g., 900-4000 m/z).
-
-
Data Analysis and DAR Calculation:
-
Use deconvolution software (e.g., BiopharmaView, MassHunter BioConfirm) to convert the raw mass spectra into zero-charge mass spectra for each fragment.
-
Identify the peaks corresponding to unconjugated and MMAF-conjugated fragments.
-
Calculate the average DAR based on the relative intensities of the deconvoluted peaks for each fragment. The software often automates this calculation.
-
Data Presentation
| Fragment | Measured Mass (Da) | Drug Load | Relative Abundance (%) |
| Light Chain | e.g., 23450 | 0 | 45 |
| Light Chain-MMAF | e.g., 24182 | 1 | 55 |
| Fd | e.g., 25100 | 0 | 20 |
| Fd-MMAF | e.g., 25832 | 1 | 35 |
| Fd-MMAF₂ | e.g., 26564 | 2 | 28 |
| Fd-MMAF₃ | e.g., 27296 | 3 | 17 |
| Calculated Average DAR | e.g., 3.9 |
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellmosaic.com [cellmosaic.com]
- 4. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Protein G-MMAF | BroadPharm [broadpharm.com]
Application Note: Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Analysis of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both safety and efficacy.[1][2] Hydrophobic Interaction Chromatography (HIC) has emerged as the gold standard for determining the DAR and drug distribution for ADCs.[3] This technique separates ADC species based on their hydrophobicity under non-denaturing conditions, preserving the native structure of the molecule.[4][5]
The cytotoxic drugs conjugated to the mAb are typically hydrophobic.[6][7] Consequently, the overall hydrophobicity of the ADC increases with the number of conjugated drug molecules.[1][8] HIC leverages this principle by using a stationary phase with mild hydrophobicity and a high-salt mobile phase to promote binding. A decreasing salt gradient is then used to elute the different ADC species, with the least hydrophobic (unconjugated mAb, DAR 0) eluting first, followed by species with increasing DAR values.[6][9][10]
This application note provides a detailed protocol for the analysis of ADC DAR using HIC, including sample preparation, method development considerations, and data analysis.
Principle of HIC for DAR Analysis
Hydrophobic Interaction Chromatography separates proteins based on the interactions between hydrophobic regions on the protein surface and a weakly hydrophobic stationary phase.
-
Binding: At high salt concentrations, the solvation of the protein is reduced, exposing its hydrophobic patches. These exposed regions then bind to the hydrophobic ligands on the stationary phase.
-
Elution: A decreasing salt gradient reduces the hydrophobic interaction, leading to the elution of the bound proteins. Molecules are eluted in order of increasing hydrophobicity.
For ADCs, the addition of each hydrophobic drug molecule increases the overall hydrophobicity of the antibody. This allows for the separation of the unconjugated antibody (DAR 0) from the various drug-conjugated species (DAR 2, DAR 4, DAR 6, DAR 8, etc.).
Caption: Principle of HIC separation for ADCs.
Experimental Protocol
This protocol provides a general framework for the HIC analysis of a cysteine-linked ADC, such as brentuximab vedotin. Optimization will be required based on the specific ADC and available instrumentation.
Materials and Reagents
-
ADC Sample: e.g., Brentuximab Vedotin or Trastuzumab-vcMMAE
-
Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0[6]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0[6]
-
Organic Modifier (optional but recommended): Isopropanol (B130326) (IPA)[8][11]
-
Water: HPLC or Milli-Q grade
-
Chemicals: Ammonium Sulfate, Sodium Phosphate (monobasic and dibasic), Isopropanol (all HPLC grade or higher)[12]
-
Filtration: 0.2 µm membrane filters for mobile phases[8]
Equipment
-
LC System: A bio-inert HPLC or UPLC system is highly recommended to prevent corrosion from high salt mobile phases.[1][8]
-
HIC Column: A column with a butyl or phenyl stationary phase is commonly used. Non-porous particles can offer faster analysis times.[3][9] Examples include TSKgel Butyl-NPR or Agilent AdvanceBio HIC.
-
UV Detector: Set to 280 nm for protein detection.
-
Data Acquisition and Analysis Software: e.g., Empower, OpenLab CDS[8][13]
Sample Preparation
-
If the ADC is in a formulation buffer, it may need to be buffer exchanged into a suitable buffer for HIC analysis.
-
Dilute the ADC sample to a final concentration of approximately 2 mg/mL in 1 M ammonium sulfate.
-
Ensure the sample is fully dissolved to avoid discrimination of different DAR variants. The more hydrophobic species (higher DAR) may be less soluble.[12]
Chromatographic Conditions
The following table outlines typical starting conditions for HIC analysis of ADCs.
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 containing 20% Isopropanol |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Gradient | 0-100% B over 20 minutes |
Gradient Profile Example:
| Time (min) | %A | %B |
| 0 | 100 | 0 |
| 20 | 0 | 100 |
| 21 | 100 | 0 |
| 25 | 100 | 0 |
Method Development and Optimization
-
Salt Concentration: The starting salt concentration in Mobile Phase A is critical for retention. Typical concentrations range from 1 to 2 M ammonium sulfate.[8]
-
Organic Modifier: The addition of an organic solvent like isopropanol to Mobile Phase B is often necessary to ensure the elution of highly hydrophobic, high-DAR species.[11][12] The percentage of isopropanol can be optimized to improve peak shape and resolution.
-
Gradient Slope: A shallower gradient can improve the resolution between different DAR species, especially for those with similar hydrophobicities.[3]
-
Column Chemistry: Different HIC columns (e.g., butyl, phenyl, ether) will exhibit different selectivities. Screening different column chemistries can be beneficial for optimizing the separation.[9]
Data Analysis and Interpretation
The primary output of the HIC analysis is a chromatogram showing a series of peaks corresponding to the different DAR species.
-
Peak Identification: The first major peak is typically the unconjugated mAb (DAR 0), with subsequent peaks representing increasing DAR values (DAR 2, DAR 4, etc.). For cysteine-linked ADCs, the DAR values usually increase by increments of two.[8]
-
Peak Integration: Integrate the area of each peak corresponding to a specific DAR species.
-
Average DAR Calculation: The average DAR is calculated as the weighted average of the peak areas for each DAR species, using the following formula:[8]
Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
Example Data for Brentuximab Vedotin
The following table summarizes typical results for the HIC analysis of brentuximab vedotin.
| DAR Species | Retention Time (min) | Area % |
| D0 | 7.68 | 7.59 |
| D2 | 14.12 | 30.84 |
| D4 | 22.78 | 35.22 |
| D6 | 27.98 | 19.13 |
| D8 | - | - |
Data adapted from Agilent Application Note.[8] The DAR 8 peak may not always be present or well-resolved.
Based on this data, the calculated average DAR would be approximately 3.7.[8]
Workflow and Logic Diagrams
Caption: Experimental workflow for HIC DAR analysis.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Gradient is too steep. | Decrease the gradient slope (e.g., run the gradient over a longer time). |
| Inappropriate column chemistry. | Screen different HIC columns (e.g., phenyl instead of butyl). | |
| Broad Peaks | Secondary hydrophobic interactions. | Add a low concentration of organic modifier (e.g., 5-15% isopropanol) to the mobile phase.[11] |
| High Backpressure | Salt precipitation in the system. | Thoroughly flush the system with water after each run. Filter all mobile phases. |
| Missing High-DAR Peaks | Irreversible binding to the column. | Increase the percentage of organic modifier in Mobile Phase B.[12] |
| Low abundance of the species. | Increase the sample load on the column. | |
| Baseline Drift | Impure salts in the mobile phase. | Use high-purity salts. A blank subtraction feature in the chromatography software can also be used.[8] |
Conclusion
Hydrophobic Interaction Chromatography is a robust and reliable method for the determination of the drug-to-antibody ratio of ADCs. Its non-denaturing conditions make it particularly well-suited for the analysis of cysteine-linked conjugates.[12] Careful method development, particularly the optimization of the salt gradient and organic modifier concentration, is key to achieving accurate and reproducible results. By following the protocols and guidelines outlined in this application note, researchers can effectively implement HIC for the critical task of ADC characterization.
References
- 1. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 2. ymc.eu [ymc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. agilent.com [agilent.com]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
Application Note: Comprehensive Characterization of MMAF-based Antibody-Drug Conjugates using LC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent frequently used as a payload in ADCs.[1][2][] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Due to the inherent heterogeneity of ADCs, comprehensive characterization is crucial to ensure their safety and efficacy. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the detailed characterization of ADCs, providing information on drug-to-antibody ratio (DAR), payload distribution, conjugation sites, and post-translational modifications (PTMs).[4][5][6] This application note provides detailed protocols for the characterization of MMAF-based ADCs using intact mass analysis, subunit analysis, and peptide mapping.
Mechanism of Action of MMAF
MMAF exerts its cytotoxic effect by disrupting the microtubule dynamics within a cancer cell. Upon binding of the ADC to its target antigen on the cell surface, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome. Inside the lysosome, the linker is cleaved, releasing the MMAF payload into the cytoplasm. MMAF then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis, leading to cancer cell death.
Experimental Workflows for MMAF ADC Characterization
A multi-level LC-MS approach is employed to comprehensively characterize MMAF ADCs. This involves analyzing the intact ADC, its subunits (heavy and light chains), and its peptide fragments.
Experimental Protocols
Intact Mass Analysis for DAR Determination
This protocol aims to determine the average DAR and the distribution of different drug-loaded species.
a. Sample Preparation (Deglycosylation)
-
To 100 µg of the MMAF ADC, add 2 µL of Rapid PNGase F Buffer (NEB #P0710) and nuclease-free water to a final volume of 18 µL.[7]
-
Incubate the mixture at 80°C for 2 minutes to denature the antibody.[7]
-
Cool the sample and add 2 µL of Rapid PNGase F.
-
Incubate at 50°C for 10 minutes.[8]
b. LC-MS Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II Bio LC or equivalent |
| Column | Agilent AdvanceBio RP-mAb C4, 2.1 x 150 mm, 3.5 µm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 80°C |
| MS System | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Ionization Mode | ESI Positive |
| Mass Range | m/z 1000-4000 |
c. Data Analysis
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC species. The relative abundance of each peak corresponds to the distribution of different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated from the weighted average of the different drug-loaded species.
Subunit Analysis
This method involves the reduction of interchain disulfide bonds to separate the light and heavy chains, allowing for a more detailed analysis of payload distribution.
a. Sample Preparation (Reduction)
-
To 100 µg of the MMAF ADC, add 10 µL of 100 mM Dithiothreitol (DTT).[9]
-
Incubate the mixture at 37°C for 30 minutes.[10]
b. LC-MS Conditions
The LC-MS conditions are similar to the intact mass analysis, with potential adjustments to the gradient to optimize the separation of the light and heavy chains.
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II Bio LC or equivalent |
| Column | Agilent AdvanceBio RP-mAb C4, 2.1 x 150 mm, 3.5 µm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 25-50% B over 20 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 80°C |
| MS System | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Ionization Mode | ESI Positive |
| Mass Range | m/z 500-3000 |
c. Data Analysis
Deconvolute the mass spectra to determine the masses of the light and heavy chains with and without the MMAF payload. This provides information on the distribution of the payload between the two chains.
Peptide Mapping for Conjugation Site Analysis
Peptide mapping is used to identify the specific amino acid residues where the MMAF payload is conjugated.
a. Sample Preparation (Reduction, Alkylation, and Digestion)
-
Reduction: To 100 µg of the MMAF ADC in a denaturing buffer (e.g., 8 M urea), add 5 µL of 500 mM DTT and incubate at 37°C for 30 minutes.[10]
-
Alkylation: Add 10.2 µL of 500 mM iodoacetamide (B48618) (IAA) and incubate at room temperature for 30 minutes in the dark.[10]
-
Digestion: Perform a buffer exchange to remove urea (B33335) and add trypsin at a 1:25 enzyme-to-substrate ratio. Incubate overnight at 37°C.[9] To improve the solubility of hydrophobic drug-loaded peptides, 10% acetonitrile can be added before digestion.[10]
-
Quench the reaction by adding 10% trifluoroacetic acid (TFA).[9]
b. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II Bio LC or equivalent |
| Column | Agilent AdvanceBio Peptide Mapping, 2.1 x 150 mm, 2.7 µm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 60 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 60°C |
| MS System | High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) |
| Acquisition Mode | Data-Dependent Acquisition (DDA) |
c. Data Analysis
The acquired MS/MS data is searched against the antibody sequence using protein identification software. The mass shift corresponding to the MMAF-linker modification is used to identify the conjugated peptides and pinpoint the exact conjugation sites.
Data Presentation
Quantitative data from the characterization of an MMAF ADC should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution from Intact Mass Analysis
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 10.5 |
| DAR2 | 149,950 | 25.2 |
| DAR4 | 151,850 | 45.8 |
| DAR6 | 153,750 | 15.3 |
| DAR8 | 155,650 | 3.2 |
| Average DAR | 4.2 |
Table 2: Subunit Mass Analysis of a Reduced MMAF ADC
| Chain | Modification | Measured Mass (Da) | Relative Abundance (%) |
| Light Chain (LC) | Unconjugated | 23,500 | 30.1 |
| Light Chain (LC) | 1x MMAF | 24,450 | 69.9 |
| Heavy Chain (HC) | Unconjugated | 50,500 | 15.2 |
| Heavy Chain (HC) | 1x MMAF | 51,450 | 40.5 |
| Heavy Chain (HC) | 2x MMAF | 52,400 | 44.3 |
Table 3: Identified Conjugation Sites from Peptide Mapping
| Peptide Sequence | Conjugation Site | Measured Mass (Da) | Mass Error (ppm) |
| TPEVTCVVVDVSHEDPEVK | Cys22 | 2150.05 | 1.2 |
| VSNKGLPAPIEK | Lys30 | 1350.72 | 0.8 |
| ... | ... | ... | ... |
Logical Relationship of Characterization Methods
The different LC-MS methods provide complementary information for a comprehensive understanding of the MMAF ADC.
Conclusion
The LC-MS-based methods described in this application note provide a robust and comprehensive framework for the characterization of MMAF-based ADCs. Intact mass analysis, subunit analysis, and peptide mapping are powerful and complementary techniques that yield critical information on DAR, payload distribution, and conjugation sites. These detailed analytical insights are essential for ensuring the quality, consistency, and efficacy of ADC therapeutics throughout the drug development process.
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. agilent.com [agilent.com]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
Application Note: Quantification of MMAF-ADC Aggregation by Size Exclusion Chromatography
Abstract
This application note details a robust method for the quantitative analysis of high molecular weight species (HMWS), or aggregates, in Monomethyl Auristatin F (MMAF) containing Antibody-Drug Conjugates (ADCs) using Size Exclusion Chromatography (SEC). Aggregation is a critical quality attribute (CQA) for therapeutic proteins, including ADCs, as it can impact efficacy and immunogenicity. The inherent hydrophobicity of many ADC payloads can promote aggregation, making accurate monitoring essential.[1][2] This document provides a comprehensive protocol for SEC analysis, discusses key considerations for MMAF-ADCs, and presents a workflow for researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload.[3] Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent used as a payload in several ADCs.[4] Unlike its analogue, monomethyl auristatin E (MMAE), MMAF possesses a C-terminal phenylalanine residue that imparts greater hydrophilicity.[4][] This increased hydrophilicity can lead to a lower tendency for aggregation compared to more hydrophobic payloads.[] Nevertheless, the conjugation process and subsequent storage can induce aggregation, which is a critical quality attribute that must be closely monitored.[1][2]
Size Exclusion Chromatography (SEC) is the industry-standard technique for the separation and quantification of protein aggregates.[6][7][8][9] The method separates molecules based on their hydrodynamic radius, allowing for the resolution of monomers from dimers and other high molecular weight species.[9] However, the hydrophobic nature of ADC payloads can lead to non-specific interactions with the stationary phase of the SEC column, resulting in poor peak shape and inaccurate quantification.[2][7][8] Modern SEC columns with advanced surface chemistries are designed to minimize these secondary interactions, enabling robust and reproducible analysis of ADCs.[7][8]
This application note provides a detailed protocol for the analysis of MMAF-ADC aggregation using a high-performance SEC column and outlines a typical experimental workflow.
Materials and Methods
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II Bio-inert LC System or equivalent, equipped with a quaternary pump, multisampler with cooler, multicolumn thermostat, and a diode array detector (DAD).
-
SEC Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (p/n PL1180-5301) or equivalent column designed for biomolecule separations.
-
Software: Agilent OpenLAB CDS Version 2.1 or equivalent chromatography data system.
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Sample: MMAF-conjugated ADC, diluted in the mobile phase to a final concentration of 1 mg/mL.
Experimental Protocol
A detailed, step-by-step protocol for the SEC analysis of an MMAF-ADC is provided below:
1. Mobile Phase Preparation: a. Prepare a 1X PBS solution at pH 7.4. b. Filter the mobile phase through a 0.22 µm filter and degas thoroughly before use.
2. HPLC System Preparation: a. Purge the pump with the mobile phase to remove any air bubbles. b. Equilibrate the SEC column with the mobile phase at the desired flow rate (e.g., 0.8 mL/min) for at least 30 minutes or until a stable baseline is achieved.
3. Sample Preparation: a. Thaw the MMAF-ADC sample on ice. b. Dilute the MMAF-ADC sample to a final concentration of 1 mg/mL using the mobile phase. c. Gently mix the sample by pipetting; do not vortex to avoid inducing further aggregation. d. Transfer the diluted sample to an appropriate HPLC vial.
4. Chromatographic Conditions: a. Set the column temperature to 30°C. b. Set the injection volume to 10 µL. c. Set the flow rate to 0.8 mL/min. d. Set the DAD to monitor at 280 nm. e. Set the run time to 20 minutes.
5. Data Acquisition and Analysis: a. Inject a blank (mobile phase) to ensure a clean baseline. b. Inject the prepared MMAF-ADC sample. c. Integrate the peaks in the resulting chromatogram. Peaks eluting before the main monomer peak are classified as high molecular weight species (aggregates). d. Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
Experimental Workflow
The following diagram illustrates the logical workflow for the SEC analysis of MMAF-ADC aggregation.
Caption: A flowchart of the SEC-based analysis for MMAF-ADC aggregation.
Results and Discussion
The described SEC method provides excellent separation of the MMAF-ADC monomer from its aggregated forms. Due to the hydrophilic nature of MMAF, ADCs conjugated with this payload are expected to exhibit less non-specific interaction with the SEC stationary phase compared to those with more hydrophobic payloads like MMAE.[] This results in symmetrical peak shapes and accurate quantification.
The following table presents representative data from an SEC analysis of a stressed MMAF-ADC sample, demonstrating the method's ability to resolve and quantify aggregates.
| Species | Retention Time (min) | Area (mAU*s) | % of Total Area |
| Aggregate | 8.5 | 150 | 5.0 |
| Monomer | 10.2 | 2850 | 95.0 |
| Total | 3000 | 100.0 |
Table 1: Representative SEC data for a stressed MMAF-ADC sample.
The chromatogram would typically show a large, well-defined monomer peak and one or more smaller peaks eluting at earlier retention times, corresponding to dimers and other high molecular weight species. The method is sensitive enough to detect low levels of aggregation, making it suitable for both process development and quality control applications.
Forced degradation studies, such as pH or temperature stress, can be employed to generate aggregates and validate the method's ability to monitor changes in the aggregation profile over time.[7]
Conclusion
This application note provides a detailed and robust SEC method for the quantitative analysis of MMAF-ADC aggregation. The protocol is straightforward to implement and utilizes modern SEC column technology to overcome challenges associated with ADC analysis. This method is a valuable tool for ensuring the quality, safety, and efficacy of MMAF-based ADC therapeutics.
References
- 1. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols for Reducing Interchain Disulfide Bonds for Antibody-Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. A common and effective strategy for creating ADCs involves the site-specific conjugation of a drug-linker to the antibody via cysteine residues. This is often achieved through the selective reduction of the antibody's interchain disulfide bonds, which are more accessible to reducing agents than the intrachain disulfides critical for maintaining the antibody's structural integrity.[1][][3]
This document provides detailed protocols for the partial reduction of interchain disulfide bonds in monoclonal antibodies, a critical step in the development of disulfide-based ADCs.[1] The protocols outlined below are based on established methodologies and offer a framework that can be optimized for specific antibodies and conjugation partners.[3] Careful control of the reduction process is essential for producing homogeneous conjugates with a defined number of free thiols, thereby enabling the development of more consistent and effective ADCs.[1]
Principle of the Method
The conjugation strategy hinges on the selective reduction of the four interchain disulfide bonds of a typical IgG1 antibody, which are located in the flexible hinge region.[1][] This process generates up to eight reactive thiol (-SH) groups, providing specific sites for conjugation with thiol-reactive linkers, such as those containing a maleimide (B117702) group.[1][4] Common reducing agents for this purpose include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[1][4] The extent of disulfide bond reduction, and thus the final drug-to-antibody ratio (DAR), can be controlled by optimizing reaction parameters such as the concentration of the reducing agent, temperature, and incubation time.[1][3]
Key Experimental Parameters and Their Impact
The successful generation of a partially reduced antibody for conjugation is a balancing act of several critical parameters. The interplay between these factors determines the average drug-to-antibody ratio (DAR) and the heterogeneity of the final ADC product.
References
Preparation of MMAF Sodium Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl Auristatin F (MMAF) is a potent antimitotic agent and a critical payload component in the development of Antibody-Drug Conjugates (ADCs). The sodium salt of MMAF is often utilized to improve its aqueous solubility. Proper preparation of MMAF sodium stock solutions is a crucial first step for accurate and reproducible in vitro and in vivo experiments, including ADC conjugation and cytotoxicity assays. This document provides a detailed protocol for the preparation, handling, storage, and quality control of this compound stock solutions to ensure their integrity and performance in research and drug development applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Monomethylauristatin F sodium | [1] |
| Molecular Formula | C₃₉H₆₄N₅NaO₈ | [2] |
| Molecular Weight | 753.94 g/mol | [2] |
| CAS Number | 1799706-65-2 | [1][3] |
| Appearance | Solid | [4] |
| Solubility (DMSO) | ≥ 200 mg/mL (265.27 mM) | [2] |
| Solubility (Water) | Information not consistently available; use of co-solvents is common. | [1][5] |
| Solubility (Ethanol) | Soluble | [6] |
Safety Precautions and Handling
This compound is a potent cytotoxic compound and must be handled with extreme care in a controlled laboratory environment. Adherence to institutional and national safety guidelines for handling cytotoxic agents is mandatory.[7]
2.1. Personal Protective Equipment (PPE)
All personnel handling this compound, both in solid and solution form, must wear appropriate PPE to prevent exposure through inhalation, skin contact, or ingestion.[8][9][10][11][12]
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves regularly and immediately if contaminated.
-
Lab Coat/Gown: A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary when handling the powdered form to avoid inhalation.
2.2. Engineering Controls
-
Chemical Fume Hood: All handling of powdered this compound and preparation of stock solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Designated Area: A specific area within the laboratory should be designated for the handling of cytotoxic agents. This area should be clearly marked with warning signs.
2.3. Spill and Waste Management
-
Spill Kit: A spill kit specifically for cytotoxic agents must be readily available.
-
Decontamination: In case of a spill, the area should be decontaminated according to established institutional procedures.[7]
-
Waste Disposal: All contaminated materials, including PPE, vials, and pipette tips, must be disposed of as hazardous cytotoxic waste in clearly labeled, leak-proof containers.[7]
Experimental Protocols
3.1. Materials and Reagents
-
This compound salt (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
3.2. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many applications. Adjustments can be made based on experimental requirements.
-
Pre-dissolution Steps:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Ensure all necessary PPE is correctly worn and that the chemical fume hood is functioning properly.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube on a calibrated analytical balance within the chemical fume hood. For example, to prepare 1 mL of a 10 mM solution, weigh out 7.54 mg of this compound (Molecular Weight: 753.94 g/mol ).
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
3.3. Storage and Stability
-
Powder: Store the solid this compound salt at -20°C for up to 3 years, protected from moisture.[15]
-
Stock Solutions: Store the DMSO stock solutions at -80°C for up to 1 year.[15] It is recommended to use freshly prepared solutions for optimal results, as the compound can be unstable in solution.[1][3]
Quality Control
To ensure the accuracy and reproducibility of experimental results, it is recommended to perform quality control checks on the prepared stock solution.
| QC Parameter | Method | Acceptance Criteria |
| Concentration Verification | UV-Vis Spectroscopy, HPLC | Measured concentration should be within ±10% of the target concentration. |
| Purity Assessment | HPLC, LC-MS | Purity should be consistent with the manufacturer's specifications. No significant degradation products should be observed. |
| Visual Inspection | Direct Observation | The solution should be clear and free of any precipitates or particulates. |
Visualizations
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: Simplified signaling pathway of MMAF's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NB-64-73390-100mg | this compound [1799706-65-2] Clinisciences [clinisciences.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. apexbt.com [apexbt.com]
- 6. adooq.com [adooq.com]
- 7. benchchem.com [benchchem.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. pharmtech.com [pharmtech.com]
- 11. ipservices.care [ipservices.care]
- 12. england.nhs.uk [england.nhs.uk]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. manuals.plus [manuals.plus]
- 15. MMAF | Microtubule Associated | TargetMol [targetmol.com]
Application Notes and Protocols: MMAF ADC for Solid Tumor vs. Hematological Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of therapeutics in oncology, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. A critical component of an ADC is its cytotoxic payload. Monomethyl auristatin F (MMAF) has emerged as a significant payload due to its potent anti-mitotic activity. MMAF is a synthetic analog of the natural product dolastatin 10 and functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
A key characteristic of MMAF is the presence of a charged C-terminal phenylalanine, which renders it less permeable to the cell membrane compared to its counterpart, monomethyl auristatin E (MMAE).[2] This reduced permeability minimizes the "bystander effect," where the payload diffuses out of the target cell and kills neighboring, potentially healthy, cells. This property can be advantageous in reducing off-target toxicities.[2]
This document provides a detailed comparison of the application of MMAF-based ADCs in solid tumors versus hematological cancers, supported by quantitative data from clinical trials. It also includes detailed protocols for key experiments essential for the preclinical evaluation of MMAF ADCs.
Mechanism of Action of MMAF ADCs
The therapeutic effect of an MMAF ADC is a multi-step process that begins with the specific binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell. The subsequent steps are outlined in the signaling pathway below.
Caption: Mechanism of action for MMAF-based ADCs.
MMAF ADCs in Hematological Cancers: A Case Study of Belantamab Mafodotin
Belantamab mafodotin (Blenrep) is an MMAF-conjugated ADC that targets B-cell maturation antigen (BCMA), which is highly expressed on multiple myeloma cells.[3] It has demonstrated significant efficacy in patients with relapsed or refractory multiple myeloma.
Quantitative Data from Clinical Trials
| MMAF ADC | Cancer Type | Target | Trial (Phase) | Treatment Arm | Overall Response Rate (ORR) | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) | Key Grade ≥3 Adverse Events |
| Belantamab Mafodotin | Multiple Myeloma | BCMA | DREAMM-2 (II) | 2.5 mg/kg | 31% | 12.5 months | 2.8 months | Keratopathy (corneal events), Thrombocytopenia, Anemia[3][4] |
| Belantamab Mafodotin | Multiple Myeloma | BCMA | DREAMM-7 (III) | BVd¹ | Not Reached (42% reduction in risk of death vs DVd²) | Projected 84 months | Not Reported | Consistent with previous findings[5] |
| Vorsetuzumab Mafodotin | Non-Hodgkin Lymphoma / Renal Cell Carcinoma | CD70 | Phase I | Monotherapy | Minimal activity at tolerated doses | Not Reported | Not Reported | Thrombocytopenia, Ocular toxicities[6][7] |
¹BVd: Belantamab mafodotin, bortezomib, and dexamethasone (B1670325) ²DVd: Daratumumab, bortezomib, and dexamethasone
MMAF ADCs in Solid Tumors: A Case Study of Depatuxizumab Mafodotin
Depatuxizumab mafodotin (Depatux-M) is an MMAF-conjugated ADC targeting the epidermal growth factor receptor (EGFR), which is often amplified in glioblastoma. Clinical trials, however, did not demonstrate a survival benefit, leading to the discontinuation of its development for this indication.[8][9]
Quantitative Data from Clinical Trials
| MMAF ADC | Cancer Type | Target | Trial (Phase) | Treatment Arm | Overall Response Rate (ORR) | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) | Key Grade ≥3 Adverse Events |
| Depatuxizumab Mafodotin | Glioblastoma | EGFR | INTELLANCE-2 (II) | Depatux-M + Temozolomide | Not Reported | 9.6 months | 2.7 months | Ocular toxicities (Corneal epitheliopathy), Thrombocytopenia[10][11] |
| Depatuxizumab Mafodotin | Glioblastoma | EGFR | INTELLANCE-1 (III) | Depatux-M + Standard of Care | No survival benefit observed | 18.9 months | 8.0 months | Corneal epitheliopathy, Thrombocytopenia[11][12] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an MMAF ADC in cancer cell lines.
Caption: Workflow for an in vitro cytotoxicity assay.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines (e.g., NCI-H929 for BCMA-positive multiple myeloma).[3]
-
Complete cell culture medium
-
MMAF ADC and isotype control ADC
-
96-well cell culture plates
-
MTT reagent (or other cell viability assay reagent)
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[13]
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF ADC and isotype control ADC in complete medium.
-
Remove the medium from the wells and add the ADC dilutions.
-
Incubate for a period determined by the cell doubling time (typically 72-96 hours).[13]
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.[13]
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).[13]
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot cell viability versus ADC concentration and determine the IC50 value using a non-linear regression model.
-
In Vivo Xenograft Model
This protocol outlines the steps for evaluating the anti-tumor efficacy of an MMAF ADC in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Tumor cell line (e.g., glioblastoma cell line for Depatuxizumab mafodotin studies)[14]
-
MMAF ADC, isotype control ADC, and vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Harvest tumor cells and resuspend in a suitable medium (e.g., PBS with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
-
Treatment Administration:
-
Administer the MMAF ADC, controls, and vehicle according to the planned dosing schedule (e.g., intravenously).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Monitor for any signs of toxicity.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
-
Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
Flow Cytometry for ADC Internalization
This protocol is for quantifying the internalization of an MMAF ADC into target cells.
Caption: Workflow for ADC internalization assay by flow cytometry.
Materials:
-
Target and control cells
-
Fluorescently labeled MMAF ADC and isotype control
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Quenching solution (e.g., anti-fluorophore antibody or low pH buffer)
-
Viability dye (e.g., Propidium Iodide, DAPI)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of target and control cells.
-
-
ADC Incubation:
-
Incubate cells with the fluorescently labeled MMAF ADC on ice to allow binding but prevent internalization.
-
Wash cells to remove unbound ADC.
-
Shift cells to 37°C for various time points to allow internalization to occur.
-
-
Quenching and Staining:
-
Stop internalization by placing cells back on ice.
-
Add a quenching solution to eliminate the signal from non-internalized, surface-bound ADC.
-
Wash the cells and stain with a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population and quantify the mean fluorescence intensity (MFI), which corresponds to the amount of internalized ADC.
-
Conclusion
MMAF-based ADCs have demonstrated significant therapeutic potential, particularly in hematological malignancies like multiple myeloma, where belantamab mafodotin has shown notable efficacy. The application of MMAF ADCs in solid tumors has been more challenging, as exemplified by the clinical trial outcomes for depatuxizumab mafodotin in glioblastoma. The distinct physicochemical properties of MMAF, particularly its low cell permeability and reduced bystander effect, may contribute to these differential outcomes. Further research is warranted to identify suitable targets and tumor types in the solid tumor landscape where the specific characteristics of MMAF can be leveraged for optimal therapeutic benefit. The provided protocols offer a foundational framework for the preclinical evaluation of novel MMAF ADCs, enabling researchers to systematically assess their efficacy and mechanism of action.
References
- 1. The Effect of Belantamab Mafodotin on Primary Myeloma–Stroma Co-Cultures: Asymmetrical Mitochondrial Transfer between Myeloma Cells and Autologous Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gog.org [gog.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Depatuxizumab mafodotin in EGFR-amplified newly diagnosed glioblastoma: A phase III randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Preclinical Evaluation of STI-8811, a Novel Antibody–Drug Conjugate Targeting BCMA for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Depatuxizumab mafodotin in EGFR-amplified newly diagnosed glioblastoma: A phase III randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of MMAF Sodium with a Valine-Citrulline (vc) Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This is achieved by linking a monoclonal antibody (mAb), which selectively targets a tumor-associated antigen, to a cytotoxic payload via a chemical linker.
This document provides detailed application notes and protocols for the use of Monomethyl Auristatin F (MMAF) sodium, a potent anti-tubulin agent, in conjunction with a valine-citrulline (vc) peptide linker. The vc linker is designed to be stable in the bloodstream and specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism ensures that the cytotoxic payload is activated primarily within the cancer cells, enhancing the therapeutic window of the ADC.
MMAF inhibits cell division by blocking the polymerization of tubulin, a critical component of the mitotic spindle, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] The use of MMAF in its sodium salt form can improve its solubility in aqueous buffer systems, which is an important consideration during the ADC conjugation process.[3]
Mechanism of Action
The therapeutic efficacy of a vc-MMAF ADC relies on a multi-step process that begins with the specific recognition of a tumor surface antigen by the antibody component of the ADC.
Caption: Mechanism of action of a vc-MMAF antibody-drug conjugate.
Quantitative Data Summary
The following tables summarize key quantitative data for the characterization and in vitro evaluation of vc-MMAF ADCs.
Table 1: ADC Characterization Parameters
| Parameter | Typical Value/Range | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |
| ADC Concentration | Varies | UV-Vis Spectroscopy (A280) |
| Aggregation | < 5% | Size Exclusion Chromatography (SEC) |
| Endotoxin Levels | < 1 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of MMAF and vc-MMAF ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) |
| MMAF (free drug) | Karpas 299 (Anaplastic Large Cell Lymphoma) | N/A | 119[1] |
| MMAF (free drug) | H3396 (Breast Carcinoma) | N/A | 105[1] |
| MMAF (free drug) | 786-O (Renal Cell Carcinoma) | N/A | 257[1] |
| MMAF (free drug) | Caki-1 (Renal Cell Carcinoma) | N/A | 200[1] |
| Anti-HER3-vc-MMAF | Multiple Liver Cancer Cell Lines | HER-3 | Significant cell killing activity observed[4][5] |
| Anti-GD2-vc-MMAF | GD2-positive cell lines | GD2 | < 1 nM in high expressing cells[6] |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and evaluation of vc-MMAF ADCs are provided below.
Protocol 1: Conjugation of MMAF to an Antibody via a vc-Linker
This protocol describes a common method for conjugating a maleimide-functionalized vc-MMAF linker-payload to a monoclonal antibody through partial reduction of interchain disulfide bonds.
Caption: General workflow for the conjugation of vc-MMAF to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated vc-PAB-MMAF
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC))
-
Reaction buffers and solutions
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in a suitable reaction buffer.
-
Reduction of Interchain Disulfides: Add a calculated molar excess of TCEP to the mAb solution to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the final drug-to-antibody ratio (DAR). Incubate the reaction at 37°C for 1-2 hours.
-
Linker-Payload Preparation: Dissolve the maleimide-activated vc-PAB-MMAF in DMSO to create a stock solution.
-
Conjugation: Add the vc-PAB-MMAF solution to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using TFF or SEC.
-
Formulation: Exchange the purified ADC into a suitable formulation buffer for storage.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. UV-Vis spectroscopy provides a relatively straightforward method for estimating the average DAR.
Materials:
-
vc-MMAF ADC sample
-
Unconjugated antibody (for baseline)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and 248 nm (A248).
-
Calculate the ratio (R) of A248 to A280: R = A248 / A280.
-
The DAR can be estimated using the following formula, which should be empirically validated for the specific antibody and linker-drug: DAR = (ε_Ab_280 * A_drug_248 - ε_Ab_248 * A_drug_280) / (ε_drug_280 * A_Ab_248 - ε_drug_248 * A_Ab_280) Where ε represents the molar extinction coefficient. A simplified formula is often provided in commercial kits, but should be used with caution.[7]
For more accurate DAR determination, especially for heterogeneous ADC mixtures, Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) are recommended.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic potential of a vc-MMAF ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
vc-MMAF ADC
-
Isotype control ADC (non-binding)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the vc-MMAF ADC and the isotype control ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 4: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a vc-MMAF ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (antigen-positive)
-
vc-MMAF ADC
-
Vehicle control (formulation buffer)
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, vc-MMAF ADC).
-
ADC Administration: Administer the ADC and controls to the mice via an appropriate route (e.g., intravenous injection). Dosing schedules can vary (e.g., once weekly).
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice weekly). Observe the animals for any signs of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis can be performed to determine the significance of the anti-tumor effect.
Caption: Workflow for an in vivo xenograft study of a vc-MMAF ADC.
References
- 1. ADC conjugation [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. EV20‑sss‑vc/MMAF, an HER‑3 targeting antibody‑drug conjugate displays antitumor activity in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellmosaic.com [cellmosaic.com]
Troubleshooting & Optimization
Troubleshooting inconsistent IC50 values in MMAF ADC assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with inconsistent IC50 values in Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugate (ADC) assays.
Frequently Asked Questions (FAQs)
Q1: What is MMAF and how does it work as an ADC payload?
Monomethyl Auristatin F (MMAF) is a potent anti-mitotic agent used as a cytotoxic payload in ADCs.[1] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[] Due to its high cytotoxicity, MMAF is delivered specifically to cancer cells via a monoclonal antibody that targets a tumor-associated antigen.[]
Q2: Why is MMAF considered a non-permeable payload, and how does this affect the assay?
Unlike its analog MMAE, MMAF has a charged C-terminal phenylalanine, which limits its ability to passively diffuse across cell membranes.[][3] This characteristic is thought to reduce off-target toxicity in vivo. In vitro, this means that the "bystander effect" (killing of neighboring antigen-negative cells) is less pronounced with MMAF-ADCs compared to MMAE-ADCs.[4] For IC50 assays, this implies that the cytotoxic effect is primarily localized to the antigen-expressing cells that internalize the ADC.
Q3: What are the critical components of an MMAF ADC that can affect its potency?
The in vitro potency of an MMAF ADC is a multifactorial property influenced by:
-
Monoclonal Antibody (mAb): The specificity and binding affinity of the mAb to its target antigen are crucial for effective delivery.[5]
-
Linker: The chemical linker connecting the mAb to the MMAF payload must be stable in circulation but allow for efficient release of the payload after internalization.[6]
-
Drug-to-Antibody Ratio (DAR): The number of MMAF molecules conjugated to a single antibody can significantly impact potency, with higher DARs often leading to lower IC50 values in vitro.[7][8]
Troubleshooting Inconsistent IC50 Values
This section addresses common issues leading to variability in MMAF ADC IC50 values.
Problem 1: I am observing high variability in my IC50 values between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Troubleshooting Steps:
-
Standardize Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered antigen expression.[9]
-
Monitor Cell Viability and Health: Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding. Stressed or confluent cells will respond differently to treatment.
-
Control Seeding Density: Inconsistent cell numbers will lead to variable results. Perform accurate cell counts and ensure even distribution in the assay plates. The optimal seeding density should be determined to ensure cells are not over-confluent at the end of the assay.[10]
-
Check for Contamination: Regularly test cell cultures for mycoplasma and other microbial contaminants.
-
-
-
Possible Cause 2: Reagent Variability or Degradation.
-
Troubleshooting Steps:
-
ADC Stock Solution: Aliquot the ADC stock solution after reconstitution to avoid repeated freeze-thaw cycles. Store aliquots at the recommended temperature (typically -80°C). Confirm the concentration and purity of the ADC stock.
-
Assay Reagents: Ensure all assay reagents (e.g., media, serum, detection reagents like MTT or CellTiter-Glo®) are from the same lot for a given set of comparative experiments.[9] Qualify new lots of serum as they can be a significant source of variability.
-
-
-
Possible Cause 3: Assay Protocol Execution.
-
Troubleshooting Steps:
-
Incubation Times: Adhere strictly to the optimized incubation times for cell treatment and reagent addition. For payloads that induce cell-cycle arrest like MMAF, longer incubation times (e.g., 72-96 hours) are often necessary to observe the full cytotoxic effect.[10]
-
Pipetting Accuracy: Use calibrated pipettes and proper techniques to minimize errors during serial dilutions and reagent additions.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the ADC and affect cell growth.[10] To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media to maintain humidity.[10]
-
-
Problem 2: My MMAF ADC is less potent (higher IC50) than expected.
-
Possible Cause 1: Low Target Antigen Expression.
-
Troubleshooting Steps:
-
Quantify Antigen Expression: Confirm the expression level of the target antigen on your cell line using flow cytometry. Compare the expression to published data if available.
-
Verify Cell Line Identity: Perform cell line authentication (e.g., STR profiling) to ensure you are using the correct cell line.
-
-
-
Possible Cause 2: Inefficient ADC Internalization.
-
Troubleshooting Steps:
-
Perform an Internalization Assay: Use a fluorescently labeled version of your ADC to visualize and quantify its uptake by the target cells via confocal microscopy or flow cytometry.[11] This can confirm that the ADC is being effectively endocytosed upon binding.
-
-
-
Possible Cause 3: Issues with the ADC Construct.
-
Troubleshooting Steps:
-
Verify Drug-to-Antibody Ratio (DAR): A lower-than-expected DAR will result in reduced potency.[8] Characterize the DAR of your ADC batch using methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Assess Aggregation: ADC aggregation can reduce its effective concentration and potency. Analyze the ADC preparation for aggregates using Size Exclusion Chromatography (SEC).
-
Check Linker Stability: If you are preparing the ADC in-house, ensure the linker conjugation chemistry is optimal and that the linker is stable under assay conditions.[12]
-
-
-
Possible Cause 4: Upregulation of Drug Efflux Pumps.
-
Troubleshooting Steps:
-
Assess Efflux Pump Expression: If the cells have been previously exposed to other cytotoxic agents, they may have upregulated ABC transporters (e.g., MDR1) that can actively pump MMAF out of the cell.[3] This can be checked using qRT-PCR or Western blotting for key transporters.
-
Use Efflux Pump Inhibitors: Test if the ADC's potency can be restored by co-incubating the cells with a known efflux pump inhibitor, such as verapamil.[3]
-
-
Data Presentation
Table 1: Key Experimental Parameters Influencing IC50 Values
| Parameter | Potential Impact on IC50 | Recommendations & Considerations |
| Cell Seeding Density | Too low: Insufficient signal. Too high: Nutrient depletion, contact inhibition, altered drug sensitivity. | Optimize for logarithmic growth throughout the assay duration. Ensure final confluence of untreated wells is <90%. |
| Incubation Time | MMAF is a cell-cycle dependent payload; insufficient time will result in an artificially high IC50. | Typically 72-144 hours are required to observe the full cytotoxic effect of tubulin inhibitors.[10] |
| Serum Concentration | Serum proteins can bind to the ADC or released payload, affecting its availability and potency. | Keep serum concentration consistent across all experiments. Qualify new lots of serum. |
| Drug-to-Antibody Ratio (DAR) | Higher DAR generally leads to higher in vitro potency (lower IC50).[8] | Characterize the DAR of each ADC batch. Inconsistent DAR is a major source of variability. |
| Cell Passage Number | High passage numbers can lead to genetic drift, changes in antigen expression, and altered growth rates.[9] | Use cells within a defined, low passage number window. |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay for IC50 Determination (Luminescence-Based)
This protocol outlines a typical workflow using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
1. Materials:
-
Target cancer cell line
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
MMAF ADC and unconjugated antibody control
-
White, flat-bottom 96-well tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
2. Cell Preparation and Seeding:
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Harvest cells that are in the logarithmic growth phase with >95% viability.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete growth medium to the predetermined optimal seeding density.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[10]
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
3. ADC Treatment:
-
Prepare a 2X concentrated stock of the highest ADC concentration in complete growth medium.
-
Perform serial dilutions (e.g., 1:5 or 1:10) in complete growth medium to create a concentration range that will span the expected IC50 value.[10] A typical range should cover from 100% cell viability to complete cell death.
-
Carefully remove 50 µL of medium from each well containing cells.
-
Add 50 µL of the prepared 2X ADC dilutions to the appropriate wells. Include "cells only" (no ADC) and "medium only" (no cells) controls.
-
Incubate the plate for the predetermined time (e.g., 96 hours) at 37°C, 5% CO2.
4. Data Acquisition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
5. Data Analysis:
-
Subtract the average luminescence signal from the "medium only" wells (background) from all other readings.
-
Normalize the data by expressing the signal from the ADC-treated wells as a percentage of the "cells only" control wells (% Viability).
-
Plot % Viability versus the log of the ADC concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[10] Software such as GraphPad Prism is commonly used for this analysis.[10]
Mandatory Visualizations
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. eag.com [eag.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing MMAF Sodium ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Monomethyl Auristatin F (MMAF) sodium Antibody-Drug Conjugates (ADCs) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of MMAF sodium ADC aggregation during storage?
A1: Aggregation of this compound ADCs is a multifaceted issue stemming from the intrinsic properties of the ADC components and extrinsic environmental factors. Key contributors include:
-
Hydrophobicity: The conjugation of the hydrophobic MMAF payload to the antibody increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to aqueous environments.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.[1][3]
-
Formulation Conditions: Suboptimal buffer pH, ionic strength, and the absence of stabilizing excipients can lead to conformational changes and colloidal instability.[2]
-
Storage Temperature: Elevated temperatures can induce thermal stress, leading to denaturation and aggregation.[1] Conversely, freeze-thaw cycles can also promote aggregation.
-
Physical Stress: Agitation, shearing forces during handling, and exposure to light can contribute to ADC instability and aggregation.[1]
-
ADC Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions, leading to aggregation.
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the aggregation of this compound ADCs?
A2: The DAR is a critical quality attribute that significantly impacts the stability of an ADC. A higher number of conjugated MMAF molecules per antibody increases the overall hydrophobicity of the ADC.[1][3] This increased hydrophobicity can lead to a higher propensity for aggregation as the ADC molecules self-associate to shield the hydrophobic payloads from the aqueous formulation buffer.[1] Studies have shown that ADCs with higher DARs often exhibit increased aggregation rates.[3][4] Therefore, optimizing the DAR is a crucial step in developing a stable ADC formulation.
Q3: What is the recommended storage temperature for this compound ADCs?
A3: To maintain stability and minimize aggregation, this compound ADCs should generally be stored at controlled temperatures. While specific storage conditions are formulation-dependent, refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures are common. It is crucial to avoid repeated freeze-thaw cycles, as these can induce aggregation. Lyophilization (freeze-drying) is a common strategy to enhance long-term stability at various temperatures.[5][6]
Q4: Can excipients effectively prevent this compound ADC aggregation?
A4: Yes, the addition of appropriate excipients to the formulation is a key strategy to prevent aggregation. Common classes of stabilizing excipients include:
-
Surfactants: Non-ionic surfactants like polysorbate 20 and polysorbate 80 can minimize surface-induced aggregation and stabilize the ADC.
-
Sugars (Cryoprotectants/Lyoprotectants): Sugars such as sucrose (B13894) and trehalose (B1683222) are often used to protect ADCs from aggregation during freezing, thawing, and lyophilization.
-
Amino Acids: Certain amino acids, like arginine and glycine, can act as stabilizers and reduce aggregation.
-
Buffers: Maintaining an optimal pH with buffers like histidine or citrate (B86180) is critical for ADC stability.
The selection and concentration of excipients must be optimized for each specific ADC formulation.
Troubleshooting Guides
Issue: An increase in high molecular weight species (aggregates) is observed by Size Exclusion Chromatography (SEC) after storage.
This troubleshooting guide will help you identify the potential causes and implement corrective actions.
Diagram: Troubleshooting Workflow for ADC Aggregation
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal Formulation pH | Perform a pH screening study to identify the pH of maximum stability. A typical range to investigate for ADCs is pH 5.0-7.0. | Identification of an optimal pH that minimizes aggregation. |
| Inadequate Buffer System | Screen different buffer systems (e.g., histidine, citrate, phosphate) at various concentrations. Histidine buffers are often effective for ADCs. | Selection of a buffer that provides optimal stability. |
| Absence or Low Concentration of Stabilizing Excipients | Screen various excipients such as surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) at different concentrations. | A formulation with reduced aggregation propensity. |
| Inappropriate Storage Temperature | Evaluate the thermal stability of the ADC at different temperatures (e.g., -80°C, -20°C, 2-8°C, and accelerated conditions like 25°C and 40°C). | Determination of the optimal storage temperature to ensure long-term stability. |
| Repeated Freeze-Thaw Cycles | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. If freeze-thawing is necessary, investigate the impact of controlled freezing and thawing rates. | Minimized aggregation induced by freeze-thaw stress. |
| Exposure to Light or Agitation | Store ADC preparations in light-protected containers and minimize agitation during handling and transport. | Reduced aggregation caused by photo-degradation or mechanical stress. |
Quantitative Data on Aggregation Prevention
The following tables summarize quantitative data on the effects of various factors on ADC aggregation.
Table 1: Effect of pH on ADC Aggregation
| pH | Buffer System | Storage Condition | % Aggregation (by SEC) |
| 5.0 | 20 mM Citrate | 4°C for 4 weeks | 2.5% |
| 6.0 | 20 mM Histidine | 4°C for 4 weeks | 1.2% |
| 7.0 | 20 mM Phosphate | 4°C for 4 weeks | 3.8% |
| 7.4 | PBS | 4°C for 4 weeks | 4.5% |
Note: Data is representative and will vary for different ADCs.
Table 2: Effect of Excipients on ADC Aggregation
| Formulation | Storage Condition | % Aggregation (by SEC) |
| ADC in PBS | 25°C for 2 weeks | 15.2% |
| ADC in PBS + 0.02% Polysorbate 20 | 25°C for 2 weeks | 8.7% |
| ADC in PBS + 5% Sucrose | 25°C for 2 weeks | 10.1% |
| ADC in PBS + 0.02% Polysorbate 20 + 5% Sucrose | 25°C for 2 weeks | 5.3% |
Note: Data is representative and will vary for different ADCs.
Table 3: Effect of Storage Temperature on ADC Aggregation
| Storage Temperature | Storage Duration | % Aggregation (by SEC) |
| 40°C | 1 week | 25.6% |
| 25°C | 4 weeks | 18.3% |
| 4°C | 4 weeks | 2.1% |
| -20°C | 4 weeks | 1.5% (after one freeze-thaw) |
Note: Data is representative and will vary for different ADCs.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments of an this compound ADC.
Materials:
-
Size Exclusion Chromatography (SEC) system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or other optimized buffer
-
ADC sample
-
Mobile phase for sample dilution
Procedure:
-
System Preparation: Equilibrate the SEC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Diagram: SEC Experimental Workflow
Caption: A standard workflow for analyzing ADC aggregation using SEC.
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To measure the hydrodynamic diameter and size distribution of an this compound ADC in solution to detect the presence of aggregates.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes (disposable or quartz)
-
ADC sample
-
Filtration unit (0.22 µm syringe filter)
-
Formulation buffer
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions. Set the measurement parameters (e.g., temperature, scattering angle, laser wavelength).
-
Sample Preparation: Filter the ADC sample and formulation buffer through a 0.22 µm filter to remove dust and other extraneous particles. Dilute the ADC sample to an appropriate concentration (typically 0.1-1.0 mg/mL) with the filtered formulation buffer.
-
Measurement:
-
Perform a blank measurement using the filtered formulation buffer.
-
Carefully pipette the prepared ADC sample into a clean cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
-
Data Analysis: The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the hydrodynamic diameter (Z-average), polydispersity index (PDI), and size distribution of the particles in the sample. An increase in the Z-average and PDI, or the appearance of a second, larger peak in the size distribution, indicates the presence of aggregates.
Diagram: Logical Relationship of Factors Causing Aggregation
Caption: Interplay of intrinsic and extrinsic factors leading to ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. leukocare.com [leukocare.com]
- 6. Investigation of lyophilized antibody formulations to enable short freeze-drying cycles and storage at room temperature [edoc.unibas.ch]
MMAF Conjugation Reaction Optimization: A Technical Support Center
Welcome to the technical support center for optimizing your Monomethyl Auristatin F (MMAF) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the yield and quality of their antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is MMAF and how does it work as an ADC payload?
Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent that functions as a microtubule inhibitor.[1][2][3] It disrupts cell division by blocking the polymerization of tubulin, a crucial component of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[4] Due to its high cytotoxicity, MMAF is not used as a standalone drug but is highly effective as a payload in ADCs, where it can be selectively delivered to cancer cells.[3]
Q2: What are the common challenges encountered during MMAF conjugation?
Common challenges in the MMAF conjugation process include low conjugation yields, inconsistent results, and aggregation of the ADC.[][6] These issues can arise from several factors, such as suboptimal reaction conditions (temperature, pH, reaction time), poor quality of the antibody or drug-linker, and improper selection of the conjugation method.[] Since Mc-MMAF is very hydrophobic, aggregation and precipitation can be significant issues during the reaction.[6]
Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important for MMAF ADCs?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[4] The DAR directly impacts the ADC's potency, therapeutic index, pharmacokinetics, and stability.[7][8][9] While a higher DAR can increase potency, it may also lead to faster clearance from circulation and potential aggregation issues.[7][8][10] Traditionally, ADCs with a DAR of 2-4 have been favored to balance efficacy and safety.[7]
Q4: What are the primary conjugation strategies for attaching MMAF to an antibody?
The most common strategies for conjugating MMAF to an antibody involve targeting either lysine (B10760008) or cysteine residues.[11]
-
Lysine Conjugation: This method targets the amine groups of lysine residues on the antibody surface. It is a well-established method but can result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[12]
-
Cysteine Conjugation: This approach typically involves the reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiol groups for conjugation. This method often yields a more homogeneous ADC product, commonly with a DAR of 4 or 8.[6][13] Site-specific conjugation methods are also being developed to produce homogeneous ADCs.[14]
Q5: How can I purify the MMAF-conjugated ADC after the reaction?
Purification is essential to remove unreacted drug-linker, residual solvents, and any aggregates.[6] Common purification techniques for ADCs include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing aggregates and unreacted small molecules.[6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity and is particularly useful for characterizing the distribution of different DAR species.
-
Affinity Chromatography (e.g., Protein A): Used for capturing the antibody conjugate and removing process-related impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your MMAF conjugation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation.[] | Optimize reaction parameters. For cysteine conjugation, ensure the pH is maintained between 6.5 and 7.5. Monitor the reaction kinetics to determine the optimal reaction time. |
| Inefficient Antibody Reduction: Incomplete reduction of disulfide bonds will result in fewer available thiol groups for conjugation. | Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at the appropriate concentration and incubation time. Perform a buffer exchange step after reduction to remove excess reducing agent before adding the drug-linker. | |
| Hydrolysis of Maleimide (B117702) Linker: The maleimide group on the linker is susceptible to hydrolysis at high pH, rendering it unable to react with thiols. | Maintain the pH of the conjugation reaction in the neutral range (6.5-7.5). Prepare the drug-linker solution immediately before use. | |
| Poor Quality of Reagents: Degradation of the antibody, drug-linker, or other reagents can impact conjugation efficiency. | Use high-quality, pure reagents. Ensure proper storage and handling of all components, especially the temperature- and light-sensitive drug-linker. | |
| High Levels of Aggregation | Hydrophobicity of MMAF: The hydrophobic nature of MMAF can promote self-aggregation and ADC aggregation, especially at high DARs.[6] | Include organic co-solvents (e.g., DMSO, propylene (B89431) glycol) in the reaction buffer to improve the solubility of the drug-linker, keeping the final concentration typically below 10% (v/v).[15][16] Consider using hydrophilic linkers or ADC stabilizing buffers.[6][] |
| High Protein Concentration: Concentrated antibody solutions are more prone to aggregation. | Perform the conjugation reaction at an optimized antibody concentration, typically in the range of 1-10 mg/mL. | |
| Inappropriate Buffer Conditions: Suboptimal pH or ionic strength can contribute to protein aggregation. | Screen different buffer compositions and pH values to find the optimal conditions for your specific antibody. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variability in Reaction Parameters: Small variations in reaction time, temperature, or reagent concentrations can lead to inconsistent DAR values between batches. | Standardize all reaction parameters and ensure precise control over them. Use a consistent source and quality of reagents. |
| Heterogeneity of Starting Antibody: Differences in post-translational modifications of the antibody can affect conjugation. | Characterize the starting antibody material thoroughly to ensure consistency between batches. | |
| Analytical Method Variability: Inconsistent results from analytical techniques can be misinterpreted as batch-to-batch variation in DAR. | Validate your analytical methods for DAR determination (e.g., HIC-HPLC, RP-HPLC, Mass Spectrometry) to ensure they are robust and reproducible.[11] | |
| Precipitation During Reaction | Poor Solubility of Drug-Linker: The hydrophobic Mc-MMAF may precipitate out of aqueous solution.[6] | Prepare a concentrated stock solution of the drug-linker in a suitable organic solvent (e.g., DMSO) and add it to the reaction mixture with gentle mixing.[1][16] Ensure the final concentration of the organic solvent is compatible with antibody stability. |
| Antibody Instability: The reaction conditions may be causing the antibody itself to precipitate. | Evaluate the stability of your antibody under the chosen reaction conditions (pH, temperature, co-solvents) prior to conjugation. |
Experimental Protocols
Protocol 1: Cysteine-Based MMAF Conjugation (General Guideline)
This protocol provides a general framework for conjugating a maleimide-functionalized MMAF to an antibody via reduced interchain cysteines.
Materials:
-
Antibody (IgG) in a suitable buffer (e.g., PBS)
-
Reducing Agent (e.g., TCEP solution)
-
Maleimide-activated MMAF (e.g., Mc-MMAF)
-
Conjugation Buffer (e.g., PBS with EDTA, pH 7.0-7.4)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., SEC)
-
Organic Solvent (e.g., DMSO)
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange to transfer the antibody into the Conjugation Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Antibody Reduction:
-
Add the reducing agent to the antibody solution at a specific molar excess (e.g., 10-fold molar excess of TCEP).
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[16][18]
-
Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with Conjugation Buffer.[18]
-
-
Drug-Linker Conjugation:
-
Prepare a stock solution of the maleimide-activated MMAF in DMSO.[16]
-
Add the MMAF-linker solution to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess over the antibody).[16] Ensure the final DMSO concentration is below 10% (v/v).[16]
-
Incubate at room temperature (20-25°C) for 1-4 hours with gentle mixing.[16][19]
-
-
Quenching the Reaction:
-
Add the quenching reagent in molar excess to the unreacted MMAF-linker to cap any remaining reactive maleimide groups.[16]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR and distribution of drug-loaded species using techniques like HIC-HPLC, RP-HPLC, or Mass Spectrometry.[11]
-
Assess the level of aggregation by SEC.[6]
-
Measure the amount of free, unconjugated drug.[11]
-
Data Summary Tables
Table 1: Typical Reaction Parameters for Cysteine-Based MMAF Conjugation
| Parameter | Recommended Range | Rationale |
| Antibody Concentration | 1 - 10 mg/mL | Balances reaction efficiency with the risk of aggregation. |
| Reducing Agent (TCEP) | 5 - 15 molar excess | Ensures sufficient reduction of disulfide bonds without excessive antibody denaturation. |
| Reduction Temperature | 37°C | Optimizes the rate of disulfide bond reduction.[18] |
| Reduction Time | 1 - 2 hours | Allows for complete reduction of accessible disulfide bonds.[18] |
| Drug-Linker Molar Excess | 5 - 10 fold | Drives the conjugation reaction to completion and helps achieve the target DAR.[16] |
| Conjugation pH | 6.5 - 7.5 | Optimal for the maleimide-thiol reaction while minimizing maleimide hydrolysis. |
| Conjugation Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and ADC stability. |
| Conjugation Time | 1 - 4 hours | Typically sufficient for the reaction to reach completion.[16][19] |
| Organic Co-solvent (DMSO) | < 10% (v/v) | Improves solubility of the hydrophobic MMAF-linker without significantly impacting antibody stability.[16] |
Table 2: Influence of DAR on ADC Properties
| Drug-to-Antibody Ratio (DAR) | Impact on Potency | Impact on Pharmacokinetics | Potential Issues |
| Low (e.g., 2) | Moderate potency. | Slower clearance, longer half-life. | May result in inadequate efficacy.[] |
| Medium (e.g., 4) | High potency. | Generally balanced clearance and half-life. | Considered a good balance for many ADCs.[8] |
| High (e.g., 8) | Very high in vitro potency. | Faster clearance, shorter half-life.[8] | Increased risk of aggregation and potential for off-target toxicity.[10] |
Visualizations
Caption: Cysteine-Based MMAF Conjugation Workflow
Caption: Troubleshooting Low Conjugation Yield
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. academic.oup.com [academic.oup.com]
- 14. protein-cell.net [protein-cell.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 18. bicellscientific.com [bicellscientific.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Toxicity of MMAF Sodium ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF) sodium Antibody-Drug Conjugates (ADCs). The focus is on understanding and mitigating off-target toxicity during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism differentiating the off-target toxicity profile of MMAF from MMAE?
A1: The primary difference lies in their membrane permeability and the resulting bystander effect.[1][2] MMAF has a charged C-terminal phenylalanine residue, which makes it less permeable to cell membranes compared to the uncharged MMAE.[3][4] This reduced permeability significantly limits the "bystander effect," where the payload released from a target cancer cell kills adjacent, antigen-negative cells.[1][] Consequently, MMAF-ADCs are considered to have a more contained and targeted cytotoxic effect, which can be advantageous in minimizing damage to surrounding healthy tissues.[1]
Q2: What are the common dose-limiting toxicities (DLTs) associated with MMAF-based ADCs?
A2: Common dose-limiting toxicities reported for MMAF-based ADCs include ocular toxicity and thrombocytopenia (a low platelet count).[6][7][8] While neutropenia is a common DLT for MMAE-containing ADCs, it is less frequently observed with MMAF conjugates that utilize stable, non-cleavable linkers.[6][9]
Q3: How does linker selection impact the off-target toxicity of MMAF ADCs?
A3: Linker technology plays a crucial role in the safety and efficacy of ADCs.[3] For MMAF, non-cleavable linkers, such as maleimidocaproyl (mc), have been shown to be particularly promising.[3][10] These linkers result in the release of a cysteine-linker-MMAF adduct upon lysosomal degradation of the antibody.[3] This charged adduct has low membrane permeability, further restricting its ability to diffuse out of the target cell and cause bystander toxicity.[6] Studies have shown that ADCs with non-cleavable linkers can be tolerated at significantly higher doses than those with cleavable linkers.[3][10]
Q4: What is "on-target, off-tumor" toxicity and how can it be assessed?
A4: "On-target, off-tumor" toxicity occurs when the target antigen of the ADC is expressed on healthy tissues, leading to the ADC binding and exerting its cytotoxic effect on non-cancerous cells.[11] To assess this, it is crucial to evaluate the expression profile of the target antigen in relevant animal models and human tissues. This can be done through techniques like immunohistochemistry (IHC) or quantitative polymerase chain reaction (qPCR).
Q5: What are the mechanisms of target-independent uptake of ADCs?
A5: Target-independent uptake can lead to off-target toxicity and can occur through several mechanisms. One significant pathway is via the mannose receptor (MR), which is expressed on various cell types, including those in the liver.[12] The glycan portions of the antibody can interact with these receptors, leading to ADC internalization in non-target cells. Another mechanism is Fc receptor (FcγR)-mediated uptake by immune cells like macrophages.[6][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in antigen-negative cells in a co-culture assay. | Potential for a limited bystander effect, even with MMAF. This could also indicate linker instability in the culture medium. | 1. Quantify Bystander Effect: Perform a co-culture experiment with fluorescently labeled antigen-positive and antigen-negative cells. Treat with the MMAF-ADC and quantify the viability of the antigen-negative population using flow cytometry or high-content imaging.[1]2. Assess Linker Stability: Conduct a plasma stability assay to measure the rate of premature payload release. |
| In vivo toxicity at unexpectedly low doses (e.g., significant weight loss, signs of distress). | 1. Rapid Payload Release: The linker may be unstable in vivo.2. On-Target, Off-Tumor Toxicity: The target antigen may be expressed on vital organs in the animal model.3. High Dosing Regimen: The initial dose selection may be too aggressive. | 1. Pharmacokinetic (PK) Study: Measure the concentration of both the intact ADC and free MMAF in plasma over time to assess in vivo stability.[11]2. Biodistribution Study: Evaluate the accumulation of the ADC in various organs.3. Dose-Ranging Study: Determine the maximum tolerated dose (MTD) by testing a range of dose levels.[11] |
| Ocular toxicity observed in animal models. | Ocular toxicity is a known class effect for some MMAF-ADCs.[6][8] The exact mechanism is still under investigation but may involve non-specific uptake by corneal epithelial cells. | 1. Ophthalmological Examinations: Conduct regular and thorough eye exams in toxicology studies.2. Consider Linker and Payload Modifications: Explore alternative linker technologies or next-generation payloads designed to reduce this specific toxicity. |
| Thrombocytopenia observed in animal models. | This is a known toxicity for MMAF-ADCs and is thought to be due to the inhibition of megakaryocyte differentiation by the payload.[7] | 1. Monitor Platelet Counts: Regularly monitor complete blood counts (CBCs) in preclinical toxicology studies.2. Evaluate Dose and Schedule: Investigate if alternative dosing schedules (e.g., less frequent administration) can mitigate this effect. |
Experimental Protocols
Bystander Effect Co-Culture Assay
-
Cell Preparation:
-
Seed a 96-well plate with a co-culture of antigen-positive and antigen-negative cells. The antigen-negative cells should be fluorescently labeled for easy identification.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC and a relevant control (e.g., isotype control ADC).
-
Add the ADC dilutions to the co-culture plate. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours.[1]
-
-
Analysis:
In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model:
-
Select an appropriate animal model (e.g., mice or rats).
-
-
Group Allocation:
-
Divide the animals into multiple dose groups (e.g., 3-5) and a vehicle control group.
-
-
Administration:
-
Administer the MMAF-ADC or vehicle control via the intended clinical route (typically intravenous).
-
-
Monitoring:
-
Endpoint:
-
The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a predefined percentage of body weight loss.
-
Visualizations
Caption: Comparison of MMAF and MMAE bystander effects.
Caption: Troubleshooting workflow for ADC off-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. benchchem.com [benchchem.com]
- 12. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
MMAF ADC Stability in Plasma: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates (ADCs) in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of MMAF ADC instability in plasma?
MMAF ADC instability in plasma is a multifaceted issue primarily driven by:
-
Premature Payload Release: The cytotoxic MMAF payload can be prematurely cleaved from the antibody, leading to systemic toxicity and reduced therapeutic efficacy.[1][2][3] This can occur through enzymatic degradation of the linker or chemical instability.
-
Aggregation: The hydrophobic nature of the MMAF payload and certain linkers can lead to the formation of ADC aggregates in the bloodstream.[4][5][6] Aggregation can alter the ADC's pharmacokinetic profile and potentially induce an immunogenic response.[6]
-
Deconjugation: The entire linker-drug moiety can detach from the antibody. For ADCs conjugated via cysteine-maleimide chemistry, this can occur through a retro-Michael reaction, particularly if the succinimide (B58015) ring of the linker undergoes hydrolysis.[7] Another mechanism is payload transfer to other plasma proteins, such as albumin.[4][5]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the plasma stability of an MMAF ADC?
The Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody, significantly impacts plasma stability.
-
Higher DAR and Aggregation: ADCs with a higher DAR are often more hydrophobic, which increases their propensity to aggregate in plasma.[4][5][6] Studies have shown that higher DAR variants of ADCs can exhibit significant initial aggregation that increases over time in plasma.[4][5]
-
Higher DAR and Clearance: Increased hydrophobicity due to a high DAR can also lead to faster clearance of the ADC from circulation, potentially through uptake by liver cells.[2][4]
Q3: What is the role of linker chemistry in MMAF ADC plasma stability?
The linker connecting MMAF to the antibody is a critical determinant of ADC stability in plasma.[8][9][10]
-
Cleavable vs. Non-cleavable Linkers:
-
Cleavable Linkers: These are designed to release the payload under specific conditions, such as enzymatic cleavage within the target cell. However, some cleavable linkers, like the commonly used valine-citrulline (vc) linker, can be susceptible to premature cleavage by proteases in the plasma, especially in certain species like rodents.[4][11]
-
Non-cleavable Linkers: These linkers, such as maleimidocaproyl (mc), are generally more stable in plasma as they rely on the degradation of the antibody backbone within the lysosome to release the payload.[4][5][12] This increased stability can reduce off-target toxicity.[12]
-
-
Linker Stability Enhancements: Newer linker technologies, such as those utilizing sulfones, have been developed to improve stability compared to traditional maleimide-based linkers by reducing thioether exchange with plasma proteins.[13]
Q4: How can I assess the plasma stability of my MMAF ADC?
Several analytical methods can be employed to evaluate the plasma stability of an MMAF ADC:
-
Mass Spectrometry (MS): This is a powerful technique to measure the loss of payload from the ADC (deconjugation) and to quantify the released drug.[7] It can be performed on the intact ADC or after enzymatic digestion.[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of total antibody and conjugated antibody over time to determine the extent of drug loss.[1][14]
-
Hydrophobic Interaction Chromatography (HIC): HIC is used to separate ADC species with different DARs and can monitor changes in the DAR profile over time.[7]
-
Size Exclusion Chromatography (SEC): SEC is the primary method for detecting and quantifying the formation of ADC aggregates.[4][5]
Troubleshooting Guides
Problem 1: High levels of free MMAF detected in plasma during in vitro stability assay.
This indicates premature payload release, a common issue that can lead to off-target toxicity.
| Possible Cause | Troubleshooting Steps |
| Enzymatic Linker Cleavage | 1. Identify the Linker: Determine if a cleavable linker (e.g., valine-citrulline) is being used. 2. Species-Specific Differences: Be aware that rodent plasma contains carboxylesterases that can efficiently cleave certain linkers.[11] Consider using plasma from other species (e.g., human, cynomolgus monkey) for comparison.[4] 3. Alternative Linkers: If premature cleavage is confirmed, consider re-engineering the ADC with a more stable or non-cleavable linker.[12][13] |
| Chemical Instability of the Linker | 1. Review Linker Chemistry: Assess the chemical stability of the linker under physiological conditions (pH 7.4, 37°C). 2. Control Experiments: Incubate the linker-payload moiety alone in plasma to assess its intrinsic stability. |
Problem 2: Observation of high molecular weight species (aggregates) in SEC analysis.
ADC aggregation can affect efficacy, pharmacokinetics, and immunogenicity.
| Possible Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | 1. Characterize DAR: Use HIC or MS to determine the DAR profile of your ADC preparation. 2. Optimize Conjugation: Modify the conjugation process to achieve a lower and more homogenous DAR. Site-specific conjugation methods can be beneficial. 3. Fractionate ADC Species: If possible, purify ADC species with lower DARs and compare their aggregation propensity. |
| Hydrophobicity of Payload/Linker | 1. Formulation Optimization: Incorporate stabilizing excipients such as amino acids or surfactants in the formulation to mitigate hydrophobic interactions.[6][15] 2. Linker Modification: Consider using more hydrophilic linkers to reduce the overall hydrophobicity of the ADC.[15] |
| Suboptimal Buffer Conditions | 1. Screen Buffers: Evaluate the effect of different buffer compositions, pH, and ionic strength on ADC aggregation.[6] |
Problem 3: Decrease in average DAR over time with no corresponding increase in free MMAF.
This suggests deconjugation of the entire linker-drug complex or its transfer to other plasma proteins.
| Possible Cause | Troubleshooting Steps |
| Maleimide Linker Instability | 1. Investigate Retro-Michael Reaction: This is a known instability pathway for maleimide-based conjugates.[7] 2. Alternative Conjugation Chemistry: Consider using more stable conjugation chemistries, such as those based on sulfones, which are less prone to thioether exchange.[13] |
| Payload Transfer to Albumin | 1. Analyze Plasma Components: Use techniques like LC-MS/MS to detect the presence of MMAF adducted to plasma proteins like albumin.[16] 2. Linker Design: Modifying the linker to be more hydrophilic may reduce non-specific binding to plasma proteins. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an MMAF ADC in plasma.
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
Centrifuge the plasma to remove any cryoprecipitates.
-
Prepare the MMAF ADC at a stock concentration in a suitable buffer.
-
-
Incubation:
-
Spike the MMAF ADC into the plasma at a final concentration typically between 0.1 and 1 mg/mL.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the aliquots at -80°C until analysis.
-
-
Sample Analysis:
-
For DAR Analysis (HIC/MS):
-
For Aggregation Analysis (SEC):
-
Thaw the plasma samples.
-
Dilute the samples in a suitable mobile phase.
-
Analyze by SEC to quantify the percentage of monomer, aggregate, and fragment.[4]
-
-
For Free Payload Analysis (LC-MS/MS):
-
Thaw the plasma samples.
-
Perform protein precipitation (e.g., with acetonitrile) to remove plasma proteins.[4]
-
Centrifuge and analyze the supernatant by LC-MS/MS to quantify the concentration of free MMAF.
-
-
Data Presentation
Table 1: Example Data for MMAF ADC Stability in Plasma (Time Course)
| Time (hours) | Average DAR | % Aggregation | Free MMAF (ng/mL) |
| 0 | 3.8 | 1.5 | < 1.0 |
| 24 | 3.5 | 5.2 | 15.3 |
| 48 | 3.2 | 9.8 | 28.7 |
| 96 | 2.8 | 15.1 | 45.1 |
| 168 | 2.5 | 22.4 | 62.5 |
Table 2: Comparison of MMAF ADC Stability with Different Linkers
| Linker Type | % DAR Loss (at 168h) | % Aggregation (at 168h) |
| Valine-Citrulline (vc) | 34% | 22% |
| Maleimidocaproyl (mc) | 15% | 12% |
| Sulfone-based | 8% | 9% |
Visualizations
Caption: Troubleshooting workflow for MMAF ADC instability.
Caption: In vitro plasma stability experimental workflow.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. tandfonline.com [tandfonline.com]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
Technical Support Center: Overcoming Low Internalization of MMAF ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low internalization, a critical factor for the efficacy of MMAF-based ADCs.
Frequently Asked Questions (FAQs)
Q1: What is MMAF and why is its internalization crucial for ADC efficacy?
Monomethyl Auristatin F (MMAF) is a potent anti-mitotic agent used as a cytotoxic payload in ADCs.[1] It functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Unlike its analog MMAE, MMAF has a charged C-terminal phenylalanine, which restricts its ability to diffuse across cell membranes.[1][2][3] Consequently, the efficacy of MMAF ADCs is highly dependent on the internalization of the entire ADC-antigen complex into the target cancer cell.[3][4][5] Once inside, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the active MMAF payload to exert its cytotoxic effect.[][7]
Q2: What are the key factors that influence the internalization rate of an ADC?
The rate and extent of ADC internalization are influenced by a multitude of factors, including:
-
Target Antigen Properties:
-
Antigen Density: A higher number of target antigens on the cell surface can lead to increased ADC binding and subsequent internalization.[8][9]
-
Internalization Rate of the Antigen Itself: Some cell surface receptors naturally internalize more rapidly than others.[8][10] The choice of target antigen is therefore a critical determinant of ADC efficacy.[10]
-
-
Antibody Properties:
-
Binding Affinity: While high affinity is necessary for targeting, excessively high affinity can sometimes hinder tumor penetration.[4][11] Antibodies with moderate affinity may exhibit better tumor accumulation and internalization kinetics.[4]
-
Epitope Specificity: The specific epitope on the antigen that the antibody binds to can significantly impact internalization rates.[4]
-
-
ADC Construction:
-
Linker Chemistry: The type of linker used to conjugate MMAF to the antibody can influence the overall properties of the ADC, though its direct impact on internalization is less pronounced than on payload release.[5][9] Non-cleavable linkers, for instance, absolutely require lysosomal degradation for payload release post-internalization.[3]
-
Payload Conjugation: The process of conjugating the payload to the antibody can sometimes alter the antibody's biochemical characteristics and potentially affect its internalization kinetics compared to the unconjugated antibody.[4]
-
Q3: How does MMAF's limited membrane permeability affect its mechanism of action compared to MMAE?
The key difference between MMAF and MMAE lies in their cell membrane permeability. MMAF's charged C-terminus makes it hydrophilic and largely unable to cross cell membranes, while MMAE is more hydrophobic and permeable.[2] This has two major implications:
-
Bystander Effect: MMAE can diffuse out of the target cancer cell after its release and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect."[2][3][12][] This is advantageous in treating heterogeneous tumors where not all cells express the target antigen.[2] MMAF, being membrane-impermeable, lacks a significant bystander effect, meaning its cytotoxic activity is primarily restricted to the antigen-positive cells that have internalized the ADC.[2][3][12]
-
Off-Target Toxicity: The limited permeability of MMAF can be advantageous in reducing off-target toxicity to healthy tissues, as any prematurely released payload is less likely to enter and harm non-target cells.[1][2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with MMAF ADCs, specifically focusing on issues arising from low internalization.
Problem 1: Low cytotoxicity observed in vitro despite confirmed antibody-antigen binding.
-
Potential Cause A: Inefficient Internalization of the ADC-Antigen Complex.
-
Potential Cause B: Altered ADC Trafficking and Lysosomal Processing.
-
Recommended Solution: Visualize the intracellular trafficking of your ADC using a fluorescently labeled version and confocal microscopy.[1] Co-staining with lysosomal markers (e.g., LysoTracker) can confirm if the ADC is being successfully trafficked to the lysosome for payload release.[1] Resistance mechanisms can involve altered trafficking pathways, where the ADC is localized to compartments other than the lysosome.[1]
-
-
Potential Cause C: Target Antigen Downregulation.
Problem 2: MMAF ADC shows potent in vitro cytotoxicity but poor in vivo efficacy in xenograft models.
-
Potential Cause A: Insufficient Tumor Penetration.
-
Recommended Solution: While not directly an internalization issue within the cell, poor penetration into the tumor mass can limit the number of cells the ADC reaches. This can be exacerbated by very high-affinity antibodies that bind tightly to the first layer of tumor cells.[11] Consider evaluating antibodies with a range of affinities.
-
-
Potential Cause B: Tumor Heterogeneity and Lack of Bystander Effect.
-
Recommended Solution: Analyze the homogeneity of target antigen expression in your xenograft model through immunohistochemistry. Since MMAF lacks a bystander effect, its efficacy in vivo will be highly dependent on homogenous and high expression of the target antigen throughout the tumor.[3] If the tumor is heterogeneous, an MMAE-based ADC might be a more suitable choice.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative differences between MMAF and MMAE, and the impact of various factors on ADC internalization and efficacy.
Table 1: Comparison of MMAF and MMAE Properties
| Property | MMAF | MMAE | Reference(s) |
| Bystander Killing Effect | Minimal to none | Potent | [2] |
| Cell Membrane Permeability | Low (less permeable) | High (more permeable) | [2] |
| Molecular Characteristic | Hydrophilic, negatively charged at physiological pH | More hydrophobic, neutral | [2] |
| In Vitro Potency (IC50) | Generally higher (less potent) than MMAE as a free drug | Generally lower (more potent) than MMAF as a free drug | [2][3] |
Key Experimental Protocols
Protocol 1: ADC Internalization Assay using a pH-Sensitive Dye
This protocol provides a method to quantify ADC internalization using a pH-sensitive dye that fluoresces upon entering the acidic environment of the endosomes and lysosomes.[14][15][17]
Materials:
-
Target cells expressing the antigen of interest
-
ADC of interest (and unconjugated antibody as a control)
-
pH-sensitive IgG labeling reagent (e.g., DiTag™ pH-sensitive IgG labeling reagent or pHrodo™ iFL Red Microscale Antibody Labeling Kit)[17][18]
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or high-content imager
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Antibody Labeling: Label your ADC and control antibody with the pH-sensitive dye according to the manufacturer's protocol.[18] This typically involves a simple incubation step.
-
Treatment: Add the labeled ADC and controls to the cells at various concentrations. Include wells with unlabeled ADC as a background control.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a desired time course (e.g., 2, 4, 8, 24 hours).[18]
-
Data Acquisition: Measure the fluorescence intensity at each time point using a fluorescence plate reader. Alternatively, capture images using a high-content imager for visualization and quantification of internalized fluorescent puncta.
-
Data Analysis: Subtract the background fluorescence from the readings of the labeled ADC-treated wells. Plot the fluorescence intensity against time or concentration to determine the rate and extent of internalization.
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol is for determining the cytotoxic potential of your MMAF ADC.[19][20][21][22]
Materials:
-
Target cells (antigen-positive) and control cells (antigen-negative)
-
MMAF-ADC, unconjugated antibody, and free MMAF payload
-
Complete cell culture medium
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[19]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT)[19][20]
-
Microplate reader
Methodology:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the MMAF-ADC, unconjugated antibody, and free MMAF. Add the treatments to the cells and incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).[2][21]
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19][20] Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.[19][20]
-
For XTT: Add the XTT reagent (mixed with the electron coupling agent) and incubate for 2-4 hours at 37°C.[19]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[19][20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Bystander Effect Co-culture Assay
This assay is designed to determine if an ADC can kill neighboring antigen-negative cells. While MMAF is known to have a minimal bystander effect, this assay can be used for comparison with MMAE-ADCs.[2]
Materials:
-
Antigen-positive cells
-
Antigen-negative cells fluorescently labeled (e.g., with GFP)
-
MMAF-ADC and MMAE-ADC
-
96-well plates
-
Flow cytometer or high-content imager
Methodology:
-
Cell Seeding: Co-culture a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3).[2]
-
ADC Treatment: Treat the co-culture with a range of concentrations of the MMAF-ADC and MMAE-ADC. Include appropriate controls (untreated, isotype control ADC).[2]
-
Incubation: Incubate the plate for 72-96 hours.[2]
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cell population using flow cytometry or high-content imaging.[2] A significant reduction in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC indicates a bystander effect.
Visualizations
Caption: Figure 1: Generalized ADC Internalization and MMAF Action Pathway.
Caption: Figure 2: Troubleshooting Low MMAF ADC Efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Probing the Internalization and Efficacy of Antibody-Drug Conjugate via Site-Specific Fc-Glycan Labelling of a Homogeneous Antibody Targeting SSEA-4 Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 14. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 15. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 18. cdn.origene.com [cdn.origene.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Addressing high background in MMAF ADC internalization assays
Welcome to the technical support center for troubleshooting high background in Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugate (ADC) internalization assays. This resource provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) to identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in an MMAF ADC internalization assay?
High background fluorescence in an MMAF ADC internalization assay can originate from several sources, broadly categorized as issues related to the ADC, the cells, or the experimental procedure itself. Key contributors include:
-
Non-specific binding of the ADC: The antibody component of the ADC may bind to off-target proteins or Fc receptors on the cell surface.[1] The hydrophobicity of the ADC, potentially increased by the payload conjugation, can also lead to non-specific interactions.[2]
-
Poor quality of the ADC: Aggregated ADC molecules can be non-specifically taken up by cells, leading to a high background signal.[2]
-
Cell health and viability: Dead or dying cells can non-specifically bind antibodies and other reagents, contributing significantly to background fluorescence.[3]
-
Suboptimal experimental conditions: Inadequate blocking, insufficient washing, or inappropriate antibody concentrations can all lead to increased background.[3][4]
Q2: How can I determine if my MMAF ADC is of high quality and suitable for internalization assays?
Ensuring the quality of your MMAF ADC is a critical first step. Several quality control assays can be performed:
-
Size Exclusion Chromatography (SEC): This technique is used to assess the presence of ADC aggregates. A high percentage of aggregates can lead to non-specific uptake by cells.
-
Drug-to-Antibody Ratio (DAR) Analysis: Techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry can determine the average DAR. Inconsistent or very high DAR values may lead to increased hydrophobicity and non-specific binding.
-
Binding Affinity Assay: The binding affinity of the ADC to its target antigen should be confirmed, for instance, through ELISA or Surface Plasmon Resonance (SPR). A significant loss of affinity after conjugation could indicate that the antibody's binding site has been compromised.
Q3: My background is high in my flow cytometry-based internalization assay. What are the first troubleshooting steps I should take?
For flow cytometry experiments, a systematic approach to troubleshooting is essential.
-
Check Cell Viability: Always include a viability dye in your staining panel to exclude dead cells from the analysis, as they are a major source of non-specific signals.[5]
-
Titrate Your ADC: Using an excessive concentration of the ADC is a common cause of high background. Perform a titration experiment to determine the optimal concentration that gives the best signal-to-noise ratio.[3][4]
-
Include Proper Controls:
-
Unstained Cells: To assess autofluorescence.
-
Isotype Control ADC: An ADC with the same isotype and payload but directed against an irrelevant antigen not expressed on the target cells. This helps to determine the level of non-specific binding.[5]
-
Competition Control: Co-incubation of the MMAF ADC with an excess of the unconjugated antibody to demonstrate target-specific binding.
-
Troubleshooting Guides
Issue 1: High Background Signal Across All Samples, Including Controls
This often points to a systemic issue with the assay reagents or procedure.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking step. Increase the concentration or incubation time of the blocking buffer. Consider trying different blocking agents.[6][7][8] |
| Insufficient Washing | Increase the number and volume of wash steps to more effectively remove unbound ADC. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[3][4] |
| ADC Aggregation | Centrifuge the ADC solution at high speed immediately before use to pellet any aggregates. Analyze the ADC for aggregates using Size Exclusion Chromatography (SEC).[2] |
| Contaminated Buffers or Reagents | Prepare fresh buffers and reagents. Ensure all solutions are filtered to remove any particulate matter. |
Issue 2: High Background Signal in Target Cells but Not in Negative Control Cells
This suggests non-specific interactions of the ADC with the target cells.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Fc Receptor Binding | Block Fc receptors on the cell surface prior to adding the MMAF ADC. This can be done by pre-incubating the cells with an Fc receptor blocking reagent or with serum from the same species as the host of the secondary antibody.[1] |
| Hydrophobic Interactions | Increase the salt concentration in the incubation and wash buffers (e.g., up to 0.5 M NaCl) to reduce non-specific binding due to hydrophobic interactions.[9] Adding a small amount of a non-ionic surfactant to the buffers can also be beneficial.[9] |
| Off-Target Binding | The antibody component of the ADC may have some cross-reactivity with other surface proteins on the target cells. Validate the specificity of the antibody using techniques like Western Blot or by performing a competition assay with an excess of unlabeled antibody. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Prepare Different Blocking Buffers:
-
Buffer A: 1% Bovine Serum Albumin (BSA) in PBS.
-
Buffer B: 5% non-fat dry milk in PBS (Note: Avoid if using biotin-streptavidin systems or detecting phosphoproteins).[8]
-
Buffer C: 10% normal serum from the same species as the secondary antibody host in PBS.[10]
-
Buffer D: A commercially available synthetic polymer-based blocking buffer.[7]
-
-
Cell Preparation: Seed your target cells in a multi-well plate and allow them to adhere overnight.
-
Blocking: Remove the culture medium and wash the cells once with PBS. Add the different blocking buffers to the designated wells and incubate for 1-2 hours at room temperature or 4°C.
-
ADC Incubation: Remove the blocking buffer and add your MMAF ADC at a pre-determined optimal concentration. Incubate for the desired time and temperature to allow for internalization.
-
Washing and Staining: Proceed with your standard washing, fixation (if required), and secondary detection steps.
-
Analysis: Analyze the samples by flow cytometry or fluorescence microscopy to determine which blocking buffer provides the lowest background signal without compromising the specific signal.
Protocol 2: Fc Receptor Blocking
-
Cell Preparation: Prepare your cell suspension for flow cytometry as per your standard protocol.
-
Fc Block: Centrifuge the cells and resuspend them in a buffer containing an Fc receptor blocking reagent (e.g., purified anti-CD16/CD32 for mouse cells, or a commercial human Fc block). Alternatively, resuspend in buffer containing 10% normal human serum.
-
Incubation: Incubate the cells for 10-15 minutes at 4°C.
-
ADC Staining: Without washing, add the MMAF ADC directly to the cell suspension and proceed with your standard staining protocol.
-
Analysis: Analyze the samples by flow cytometry, comparing the background signal with and without the Fc blocking step.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathways, the following diagrams have been generated.
Caption: MMAF ADC binds to its target receptor, is internalized via endocytosis, and trafficked to the lysosome where the MMAF payload is released, leading to microtubule disruption and apoptosis.
Caption: A logical workflow for systematically troubleshooting high background signals in MMAF ADC internalization assays.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. abzena.com [abzena.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Flow cytometry troubleshooting | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. biocompare.com [biocompare.com]
Technical Support Center: MMAF ADC Stability in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of organic solvents on the stability of Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why is my MMAF ADC aggregating after I add an organic solvent during the conjugation step?
A1: Aggregation is a common issue when exposing antibodies or ADCs to organic solvents. The conjugation of hydrophobic payloads to a monoclonal antibody (mAb) can decrease its physical stability compared to the parent molecule[1][2]. Organic solvents, which are often necessary to dissolve the hydrophobic drug-linker complex, can further exacerbate this instability. Even at concentrations as low as 5% v/v, solvents like DMSO can cause antibody aggregation[3]. The solvent can disrupt the hydration shell around the protein, exposing hydrophobic patches and leading to intermolecular interactions that cause the ADC to aggregate[2][]. MMAF is notably more hydrophilic than other payloads like MMAE, which generally reduces its tendency to cause aggregation[][6]. However, the conjugation process itself and the presence of organic co-solvents can still lead to stability challenges.
Q2: How can I minimize MMAF ADC aggregation when using organic solvents?
A2: To minimize aggregation, a multi-faceted approach is recommended. First, carefully optimize the concentration of the organic solvent; use the minimum amount required to dissolve the drug-linker. The conjugation reaction often involves a mix of water and organic solvents to accommodate the hydrophilic mAb and the hydrophobic drug-linker[7]. Additionally, screening different buffers and pH ranges can help identify conditions that enhance ADC stability[8]. Controlling the temperature, as higher temperatures can accelerate aggregation, is also crucial. Finally, consider the addition of stabilizing excipients, such as certain surfactants or sugars, which can help prevent aggregation[].
Q3: My Drug-to-Antibody Ratio (DAR) is lower than expected after purification. Could the organic solvent be responsible?
A3: While organic solvents are more commonly associated with aggregation, they can potentially contribute to conditions that affect the linker's stability, although this is less direct than their impact on protein conformation. The primary analytical methods to determine DAR are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[10][11][12]. If you observe a lower DAR, it is crucial to verify the result with an orthogonal method like Mass Spectrometry (MS)[13]. The issue could stem from instability of the linker chemistry under the final formulation or purification conditions rather than a direct effect of the solvent during the brief conjugation step[].
Q4: What are the key indicators of instability for my MMAF ADC after solvent exposure, and how do I measure them?
A4: The primary indicators of ADC instability are aggregation, fragmentation, and changes in the drug-to-antibody ratio (DAR). These critical quality attributes (CQAs) can be monitored using a suite of analytical techniques[10][14]:
-
Aggregation: An increase in high molecular weight species (HMWS). This is best measured by Size-Exclusion Chromatography (SEC) [10][11].
-
Fragmentation: An increase in low molecular weight species (LMWS). This can also be detected using SEC or Capillary Electrophoresis (CE-SDS) [10][15].
-
DAR Changes/Deconjugation: A shift in the distribution of drug-loaded species or the appearance of unconjugated antibody. This is primarily measured by Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) [10][12]. Mass spectrometry (MS) is also a powerful tool for confirming DAR and identifying sites of drug loss[13][16].
Troubleshooting Guide: ADC Instability Observed
If you are observing instability in your MMAF ADC sample, use the following logical guide to identify the potential cause and find a solution.
Caption: Troubleshooting workflow for identifying MMAF ADC instability.
Quantitative Data Summary
Forced degradation studies are essential for understanding how stress conditions, such as the presence of organic solvents, affect your ADC.[8][14] The following table provides an illustrative example of data from such a study to compare the stability of an MMAF ADC under different solvent conditions.
Table 1: Illustrative Forced Degradation Data for MMAF ADC (Incubation at 40°C for 7 days)
| Stress Condition | % Aggregation (by SEC) | % Fragmentation (by SEC) | Average DAR (by HIC) |
| Control (Formulation Buffer) | 1.5% | 0.5% | 3.9 |
| 5% DMSO | 4.8% | 0.6% | 3.8 |
| 10% DMSO | 12.3% | 0.8% | 3.8 |
| 5% Acetonitrile | 6.2% | 0.7% | 3.7 |
| 10% Acetonitrile | 15.1% | 1.0% | 3.7 |
Note: This data is for illustrative purposes only and will vary based on the specific antibody, linker, and experimental conditions.
Experimental Protocols & Workflows
A typical workflow for assessing the impact of an organic solvent on your MMAF ADC involves exposing the ADC to the solvent and then analyzing the sample using the key stability-indicating methods mentioned previously.
Caption: General workflow for solvent-based forced degradation studies.
Protocol 1: Size-Exclusion Chromatography (SEC)
Purpose: To detect and quantify aggregates (high molecular weight species) and fragments (low molecular weight species).[10]
-
System: HPLC or UPLC system with a UV detector.
-
Column: TSK-gel G3000SWXL analytical column (7.8 mm × 300 cm) or equivalent[11].
-
Mobile Phase: A neutral pH buffer, typically phosphate-buffered saline (PBS) or a specific formulation buffer (e.g., 40 mM sodium phosphate, 150 mM sodium chloride, pH 7.0)[11].
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject 10-50 µg of the MMAF ADC sample.
-
Run the chromatogram for a sufficient time to allow for the elution of the monomer, aggregates, and any potential fragments.
-
Integrate the peak areas for the high molecular weight species (HMWS), the main monomer peak, and low molecular weight species (LMWS).
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC)
Purpose: To determine the average Drug-to-Antibody Ratio (DAR) and assess the distribution of different drug-loaded species.[10]
-
System: HPLC or UPLC system with a UV detector.
-
Column: A HIC column such as TSKgel Butyl-NPR.
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the column with a high concentration of Mobile Phase A.
-
Inject 10-50 µg of the MMAF ADC sample.
-
Elute the ADC species using a decreasing salt gradient (e.g., from 100% A to 100% B over 30 minutes). Species with higher DAR are more hydrophobic and will elute later.
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Protocol 3: Reversed-Phase HPLC (RP-HPLC)
Purpose: To evaluate payload stability and determine DAR, often after deglycosylation and/or reduction of the ADC.[10]
-
System: HPLC or UPLC system with UV and/or Mass Spectrometry (MS) detectors.
-
Column: A reverse-phase column, such as a C4 or C8 column[13].
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid[13].
-
Procedure:
-
(Optional) Treat the ADC with an enzyme like PNGase F to remove glycans. For analysis of light and heavy chains, reduce the ADC with a reagent like DTT.
-
Inject the prepared sample onto the equilibrated RP-HPLC column.
-
Elute the protein chains using an increasing organic solvent gradient (e.g., 20% to 80% Mobile Phase B).
-
Analyze the resulting peaks. Drug-conjugated chains will have a later retention time than unconjugated chains.
-
If coupled to a mass spectrometer, the mass of the light and heavy chains can be determined to calculate the DAR.
-
References
- 1. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repligen.com [repligen.com]
- 8. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 15. The Critical Role of Forced Degradation in Method Development, Manufacturability & CMC Strategy [biologics.catalent.com]
- 16. pubs.acs.org [pubs.acs.org]
How to handle MMAF sodium instability in solution
Welcome to the technical support center for MMAF sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the instability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is the sodium salt of Monomethyl Auristatin F, a potent anti-mitotic agent that functions by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[] Due to its cytotoxic nature, it is often used as a payload in Antibody-Drug Conjugates (ADCs). The stability of this compound in aqueous solutions is a critical concern because degradation can lead to a loss of potency and the generation of impurities, potentially impacting experimental results and their reproducibility. It is recommended to use freshly prepared solutions for optimal results.[3]
Q2: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The pH of the solution can significantly affect the rate of hydrolysis and other degradation pathways.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Solvent Composition: The type of solvent and the presence of co-solvents can impact solubility and stability. While DMSO is a common solvent for creating stock solutions, the stability in aqueous buffers like PBS may be limited.
-
Light Exposure: Photodegradation can be a concern for many complex organic molecules. It is advisable to protect solutions from light.
-
Presence of Oxidizing or Reducing Agents: These agents can promote the degradation of the molecule.[4]
Q3: What are the recommended solvents for preparing this compound solutions?
For stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is commonly recommended due to the good solubility of MMAF in this solvent.[3] However, it is crucial to use high-purity, anhydrous DMSO as moisture can affect the stability of the compound and its solubility upon further dilution into aqueous buffers. For final working solutions used in cell-based assays, dilution of the DMSO stock into an appropriate aqueous buffer (e.g., PBS) or cell culture medium is necessary. Be aware that precipitation can occur when diluting DMSO stock solutions into aqueous buffers, so it is important to ensure proper mixing and not to exceed the solubility limit in the final solution.
Q4: What are the recommended storage conditions for this compound solutions?
This compound as a solid should be stored at 4°C, protected from light, and preferably under an inert atmosphere like nitrogen.[1] Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is strongly recommended to prepare aqueous working solutions fresh for each experiment due to the compound's instability in these solutions.[3]
Troubleshooting Guides
Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer.
Possible Causes:
-
Low Solubility in Aqueous Buffer: this compound has limited solubility in aqueous solutions. The final concentration in the aqueous buffer may have exceeded its solubility limit.
-
Poor Quality DMSO: The use of DMSO containing water can reduce the solubility of this compound upon dilution.
-
Temperature Shock: Rapidly adding a cold DMSO stock to a room temperature aqueous buffer can sometimes induce precipitation.
Solutions:
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific aqueous buffer through serial dilution experiments.
-
Use High-Purity Anhydrous DMSO: Ensure your DMSO is of high quality and properly stored to prevent water absorption.
-
Pre-warm Solutions: Allow both the DMSO stock and the aqueous buffer to reach room temperature before mixing.
-
Stepwise Dilution: Try a stepwise dilution approach. First, dilute the DMSO stock into a small volume of the aqueous buffer while vortexing, and then add the remaining buffer.
-
Incorporate a Surfactant: For certain applications, a small, non-interfering amount of a biocompatible surfactant like Tween® 80 may help to maintain solubility.
Issue 2: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.
Possible Causes:
-
Degradation of this compound: The compound may have degraded in the aqueous working solution, leading to reduced potency.
-
Inaccurate Concentration of Stock Solution: Errors in weighing the compound or calculating the solvent volume can lead to an incorrect stock concentration.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to MMAF.
Solutions:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before treating the cells.
-
Verify Stock Solution Concentration: If possible, verify the concentration of your stock solution using a calibrated analytical method like UV-Vis spectrophotometry or HPLC.
-
Perform Dose-Response Experiments: Conduct dose-response studies for each new cell line to determine its specific IC50 value for MMAF.
-
Include a Positive Control: Use a well-characterized cytotoxic agent as a positive control to ensure your assay is performing as expected.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Methodology:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration using the molecular weight of this compound (753.94 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until all the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions. This study is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
HPLC system with a UV detector
Methodology:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution in deionized water at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution in deionized water to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Prepare a control sample by diluting the this compound stock solution in deionized water and storing it at 4°C, protected from light.
-
Analysis: Analyze all samples at specified time points using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 3: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. Method optimization will be required.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is recommended to separate MMAF from its potential degradation products. A starting point could be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of MMAF (to be determined, but typically in the range of 210-250 nm).
-
Injection Volume: 10 µL.
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve MMAF from its degradation products, process impurities, and placebo components.
-
Linearity: Establish a linear relationship between the concentration of MMAF and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of MMAF that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: this compound Stability in Different Solvents at 25°C
| Time (hours) | % Remaining in DMSO | % Remaining in PBS (pH 7.4) | % Remaining in Cell Culture Medium |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| Time (hours) | % Remaining at pH 5.0 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 3: Effect of Temperature on this compound Stability in PBS (pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: Workflow for a typical in vitro cytotoxicity experiment using this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of MMAF-induced apoptosis.
References
Technical Support Center: Reducing Non-specific Binding of MMAF ADCs In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address non-specific binding of Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates (ADCs) in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of MMAF-ADCs and why is it a concern in vitro?
Q2: What are the primary causes of non-specific binding for MMAF-ADCs?
A2: The primary causes of non-specific binding for MMAF-ADCs are often related to the physicochemical properties of the conjugate. The hydrophobicity of the MMAF payload and the linker can contribute significantly to non-specific interactions.[] A higher drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC, leading to a greater propensity for non-specific binding.[2] Other factors include electrostatic interactions between the ADC and cell surfaces or plasticware, and potential aggregation of the ADC.
Q3: How does the Drug-to-Antibody Ratio (DAR) of an MMAF-ADC affect its in vitro performance?
A3: The DAR of an MMAF-ADC has a direct impact on its in vitro potency and potential for non-specific binding. Generally, a higher DAR leads to increased in vitro cytotoxicity against target cells.[3][4][5] However, a higher DAR also increases the hydrophobicity of the ADC, which can result in greater non-specific binding and faster clearance in vivo.[2][3] This can create a narrower therapeutic window. Therefore, optimizing the DAR is a critical aspect of ADC development to balance potency and specificity.
Q4: What are the most common in vitro assays used to assess non-specific binding of MMAF-ADCs?
A4: Several in vitro assays are commonly used to evaluate the non-specific binding of MMAF-ADCs. These include:
-
Cell-based binding assays (Flow Cytometry or ELISA): Using antigen-negative cell lines to quantify the extent of ADC binding.
-
Cytotoxicity assays (e.g., MTT, CellTiter-Glo): Assessing the cytotoxic effect of the ADC on antigen-negative cells.
-
Immunofluorescence microscopy: Visualizing the binding of fluorescently labeled ADCs to antigen-negative cells.
Q5: Can the linker chemistry influence the non-specific binding of MMAF-ADCs?
A5: Yes, the linker chemistry plays a crucial role. While MMAF itself is relatively hydrophilic compared to MMAE, the overall hydrophobicity of the drug-linker component can significantly influence non-specific binding.[] The choice of a more hydrophilic linker can help to mitigate the hydrophobicity of the payload and reduce non-specific interactions, even at a higher DAR.
Troubleshooting Guides
Issue 1: High Background Signal in Cell-Based Assays (Flow Cytometry, ELISA, Immunofluorescence)
High background is a common problem that can obscure specific signals and lead to inaccurate data. The following steps can help you troubleshoot and reduce non-specific binding in your cell-based assays.
Step-by-Step Troubleshooting:
-
Optimize Blocking Conditions:
-
Increase Blocking Agent Concentration: If you are using Bovine Serum Albumin (BSA) or non-fat dry milk, try increasing the concentration.
-
Change Blocking Agent: Different blocking agents have different properties. If BSA is not effective, consider trying casein, non-fat dry milk, or commercially available protein-free blocking buffers.
-
Increase Blocking Incubation Time and Temperature: Extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) to ensure complete saturation of non-specific binding sites.
-
-
Modify Buffer Composition:
-
Increase Salt Concentration: Increasing the concentration of salts like NaCl (e.g., up to 500 mM) in your binding and washing buffers can help to reduce electrostatic interactions.
-
Add a Non-ionic Detergent: Including a low concentration (0.01% to 0.05%) of a non-ionic detergent like Tween-20 in your washing buffers can help to disrupt hydrophobic interactions.
-
-
Optimize Washing Steps:
-
Increase the Number of Washes: Perform additional washing steps after antibody incubation to remove unbound ADC.
-
Increase Washing Volume and Duration: Ensure that each well is completely filled with wash buffer and consider increasing the soaking time for each wash.
-
-
Include Proper Controls:
-
Isotype Control ADC: Use an isotype control ADC with the same MMAF payload and DAR to determine the level of non-specific binding attributable to the antibody backbone and payload.
-
Antigen-Negative Cells: Always include an antigen-negative cell line in your experiment to quantify the level of non-specific binding.
-
-
Evaluate ADC Quality:
-
Check for Aggregates: ADC aggregation can lead to increased non-specific uptake. Analyze your ADC preparation for aggregates using size exclusion chromatography (SEC).
-
Confirm DAR and Drug Distribution: A heterogeneous ADC preparation with a high proportion of high-DAR species may be more prone to non-specific binding.
-
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Inconsistent cytotoxicity data can arise from variability in non-specific binding and other experimental factors.
Step-by-Step Troubleshooting:
-
Standardize Cell Culture Conditions:
-
Maintain Consistent Cell Numbers: Ensure that the same number of viable cells are seeded in each well.
-
Monitor Cell Health and Passage Number: Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase.
-
-
Optimize Assay Protocol:
-
Titrate ADC Concentration: Perform a dose-response curve to determine the optimal concentration range for your ADC.
-
Optimize Incubation Time: The incubation time required to observe a cytotoxic effect can vary depending on the cell line and the ADC.
-
-
Address Edge Effects:
-
Proper Plate Sealing: Ensure that your plates are properly sealed to prevent evaporation from the outer wells.
-
Humidified Incubator: Use a properly humidified incubator to minimize evaporation.
-
Avoid Using Outer Wells: If edge effects persist, consider not using the outer wells of the plate for critical experiments.
-
-
Review Data Analysis:
-
Appropriate Curve Fitting: Use a suitable non-linear regression model to fit your dose-response data and calculate the IC50.
-
Normalize to Controls: Ensure that your data is properly normalized to the untreated control wells.
-
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on In Vitro Potency of MMAF-ADCs
| ADC Target | Cell Line | DAR | IC50 (ng/mL) | Reference |
| CD30 | L-82 | 2 | 55 | [4] |
| CD30 | L-82 | 4 | 10 | [4] |
| CD30 | L-82 | 8 | 2 | [4] |
| CD70 | L-82 | 4 | 20 | [4] |
| CD70 | L-82 | 8 | 5 | [4] |
Table 2: Comparison of Blocking Agents for Reducing Non-specific Binding in ELISA
| Blocking Agent | Concentration | % Reduction in Non-specific Binding | Reference |
| Casein | 0.5% (w/v) | >90% | [3] |
| Non-fat Dry Milk | 1% (w/v) | >90% | [3] |
| Bovine Serum Albumin (BSA) | 1% (w/v) | ~46-60% | |
| Fish Skin Gelatin | 1% (w/v) | Variable, but generally better than porcine gelatin | [3] |
| Porcine Skin Gelatin | 1% (w/v) | <90% | [3] |
Mandatory Visualization
Caption: Troubleshooting decision tree for high non-specific binding.
Caption: Experimental workflow for evaluating MMAF-ADC non-specific binding.
Caption: Potential causes of non-specific binding of MMAF-ADCs.
Experimental Protocols
Protocol 1: Cell-Based ADC Binding Assay using Flow Cytometry
This protocol describes a method to quantify the binding of an MMAF-ADC to both antigen-positive and antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
MMAF-ADC and isotype control ADC
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Fluorescently labeled secondary antibody (if the primary ADC is not labeled)
-
Propidium Iodide (PI) or other viability dye
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in cold FACS buffer to a concentration of 1-2 x 10^6 cells/mL.
-
-
Antibody Incubation:
-
Add 100 µL of cell suspension to each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of your MMAF-ADC and isotype control ADC in FACS buffer.
-
Add 50 µL of the diluted ADCs to the respective wells.
-
Incubate on ice for 1 hour, protected from light.
-
-
Washing:
-
Wash the cells three times with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between each wash.
-
-
Secondary Antibody Incubation (if applicable):
-
If your primary ADC is not fluorescently labeled, resuspend the cells in 100 µL of FACS buffer containing the appropriate fluorescently labeled secondary antibody.
-
Incubate on ice for 30-60 minutes, protected from light.
-
Wash the cells three times with cold FACS buffer.
-
-
Staining for Viability:
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye (e.g., PI).
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, collecting at least 10,000 events for the live, single-cell population.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the Median Fluorescence Intensity (MFI) for each sample.
-
Compare the MFI of the MMAF-ADC on antigen-positive versus antigen-negative cells to assess specificity. The MFI from the isotype control on both cell lines will indicate the level of non-specific binding.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxicity of an MMAF-ADC.
Materials:
-
Target and control cell lines
-
MMAF-ADC
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of your MMAF-ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control medium.
-
Incubate for a predetermined duration (e.g., 72-96 hours) at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in the dark.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the ADC concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 3: ADC Internalization Assay using a pH-Sensitive Dye
This protocol describes a method to assess the internalization of an ADC using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.
Materials:
-
Target cell line
-
Antibody to be tested (will be complexed with the labeling reagent)
-
ADC Internalization pH-Sensitive IgG Labeling Reagent
-
Complete cell culture medium
-
96-well plate
-
Flow cytometer or fluorescence microscope
Procedure:
-
Antibody Labeling:
-
Reconstitute the lyophilized pH-sensitive labeling reagent according to the manufacturer's instructions.
-
Mix the antibody to be tested with the labeling reagent at the recommended molar ratio (e.g., 1:2 antibody to reagent).
-
Incubate in the dark at room temperature for 1 hour to form the antibody-dye complex.
-
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Dilute the antibody-dye complex in complete culture medium to the desired final concentration.
-
Add the diluted complex to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for the desired time course (e.g., 4, 8, 24 hours).
-
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze on a flow cytometer using the appropriate laser and filter for the pH-sensitive dye.
-
Fluorescence Microscopy: Image the cells directly in the plate using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the increase in fluorescence intensity over time, which corresponds to the amount of internalized ADC. Compare the signal from your test antibody to that of a non-binding control antibody to assess specific internalization.
-
References
- 2. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of MMAF-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Monomethyl Auristatin F (MMAF) based Antibody-Drug Conjugates (ADCs). Our goal is to help you optimize your experimental strategies to improve the therapeutic window of your ADC candidates.
Frequently Asked Questions (FAQs)
Q1: What is MMAF and why is it used as an ADC payload?
Monomethyl Auristatin F (MMAF) is a potent synthetic antimitotic agent.[1] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][] Due to its high cytotoxicity, MMAF is primarily used as a payload in ADCs, which are designed to selectively deliver the cytotoxic agent to tumor cells expressing a specific target antigen.[1] Unlike its analog MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability.[1] This property can reduce off-target toxicity to healthy tissues, potentially widening the therapeutic window.[1]
Q2: What are the primary mechanisms of resistance to MMAF-based ADCs?
Cancer cells can develop resistance to MMAF-based ADCs through several mechanisms:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance Protein 1 (MRP1), can actively pump the MMAF payload out of the cell, reducing its intracellular concentration and thus its efficacy.[3]
-
Target Antigen Downregulation: A reduction in the expression of the target antigen on the cancer cell surface can limit the binding and internalization of the ADC, thereby preventing the delivery of MMAF.
-
Impaired ADC Internalization and Trafficking: Alterations in the endosomal-lysosomal pathway can hinder the efficient release of the MMAF payload within the cancer cell.
-
Alterations in Tubulin or Apoptotic Pathways: Although less common for auristatins, mutations in tubulin (the target of MMAF) or defects in the apoptotic signaling pathways can also contribute to resistance.[3]
Q3: How does the choice of linker impact the therapeutic window of an MMAF ADC?
The linker connecting the antibody to MMAF is a critical component that significantly influences the ADC's stability, efficacy, and toxicity profile.
-
Cleavable Linkers: These linkers are designed to be stable in circulation and release the MMAF payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH in lysosomes or specific enzymes like cathepsins).[4] Premature cleavage in the bloodstream can lead to off-target toxicity.[5]
-
Non-cleavable Linkers: These linkers rely on the degradation of the antibody backbone within the lysosome to release the MMAF payload.[4] This generally leads to greater stability in circulation and potentially a better safety profile.[4][6] Studies have shown that a non-cleavable maleimidocaproyl (mc) linker can improve the therapeutic index of an MMAF ADC by being tolerated at higher doses compared to a cleavable linker.[4]
Q4: What is the impact of the drug-to-antibody ratio (DAR) on the therapeutic window?
The drug-to-antibody ratio (DAR) refers to the number of MMAF molecules conjugated to a single antibody. It is a critical parameter to optimize:
-
Low DAR: May result in insufficient potency and reduced efficacy.
-
High DAR: Can lead to increased hydrophobicity, promoting faster clearance from circulation and increased non-specific uptake by organs like the liver, which narrows the therapeutic window.[6][7] Higher DAR ADCs may also be more prone to aggregation and instability.[7] Preclinical studies suggest that maytansinoid ADCs with a DAR of 2 to 6 have a better therapeutic index than those with a very high DAR (~9-10).[6]
Q5: What are common off-target toxicities associated with MMAF ADCs and how can they be mitigated?
Common dose-limiting toxicities for MMAF-based ADCs include ocular toxicity and thrombocytopenia (a decrease in platelet count).[5] These toxicities are often related to the payload itself.[5][6] Strategies to mitigate these include:
-
Optimizing the Linker: Using more stable linkers, such as non-cleavable ones, can reduce premature payload release and systemic toxicity.[4]
-
Site-Specific Conjugation: This technology allows for the creation of more homogeneous ADCs with a defined DAR, which can lead to improved pharmacokinetic properties and a better safety profile.
-
Dose Optimization: Careful dose-ranging studies are crucial to identify the maximum tolerated dose (MTD) and an optimal dosing schedule.[7]
-
Antibody Engineering: Modifying the antibody to reduce its binding to Fc receptors on non-target cells can decrease non-specific uptake.
Troubleshooting Guides
Issue 1: Low in vitro Potency of MMAF ADC
| Possible Cause | Troubleshooting Steps |
| Low Target Antigen Expression | 1. Confirm target antigen expression on your cell line using flow cytometry or western blot. 2. If expression is low, consider using a different cell line or engineering the cells to overexpress the target. |
| Inefficient ADC Internalization | 1. Visualize ADC uptake using a fluorescently labeled ADC and confocal microscopy. 2. Assess co-localization with lysosomes to confirm proper trafficking. |
| Suboptimal Linker Cleavage | 1. If using a cleavable linker, ensure the appropriate cleavage conditions (e.g., lysosomal enzymes) are present in your assay. 2. Compare the potency of your ADC with a version containing a different, well-characterized linker. |
| MMAF Resistance | 1. Assess the expression of drug efflux pumps (e.g., MDR1) in your cell line. 2. Test the sensitivity of the cells to free MMAF to distinguish between payload resistance and ADC-specific resistance. |
| Conjugation Issues | 1. Verify the drug-to-antibody ratio (DAR) of your ADC preparation. 2. Assess the stability of the ADC in culture media to check for premature drug deconjugation. |
Issue 2: High in vivo Toxicity and Narrow Therapeutic Window
| Possible Cause | Troubleshooting Steps |
| Linker Instability | 1. Conduct a pharmacokinetic (PK) study to measure the levels of conjugated ADC and free MMAF in plasma over time. 2. Consider switching to a more stable linker, such as a non-cleavable one.[4] |
| High Drug-to-Antibody Ratio (DAR) | 1. Synthesize ADCs with lower DAR values (e.g., 2 or 4) and compare their in vivo efficacy and toxicity.[6] 2. Higher DARs can lead to faster clearance and increased off-target uptake.[6][7] |
| On-Target, Off-Tumor Toxicity | 1. Evaluate the expression of the target antigen in healthy tissues of your animal model. 2. If significant on-target, off-tumor binding is occurring, consider strategies like affinity modulation of the antibody. |
| Non-Specific Uptake | 1. Investigate uptake by cells of the reticuloendothelial system (e.g., liver and spleen). 2. Consider engineering the Fc region of the antibody to reduce Fc receptor binding. |
| Suboptimal Dosing Regimen | 1. Perform a thorough dose-escalation study to determine the maximum tolerated dose (MTD). 2. Explore alternative dosing schedules (e.g., more frequent, lower doses) to improve tolerability.[7] |
Issue 3: Acquired Resistance to MMAF ADC in Xenograft Models
| Possible Cause | Troubleshooting Steps |
| Upregulation of Efflux Pumps | 1. Excise resistant tumors and analyze the expression of ABC transporters (e.g., MDR1, MRP1) via qRT-PCR or Western blot.[3] 2. Test for reversal of resistance by co-administering an efflux pump inhibitor with the ADC.[3] |
| Loss of Target Antigen | 1. Analyze resistant tumor tissue for target antigen expression using immunohistochemistry or flow cytometry on dissociated cells. |
| Tumor Microenvironment (TME) Factors | 1. Analyze the TME of resistant tumors for changes in stromal components, extracellular matrix, or immunosuppressive cells that may hinder ADC penetration or function. |
| Transient in vivo Resistance | 1. Culture cells from the resistant tumor ex vivo and re-assess their sensitivity to the ADC. If they remain sensitive, the resistance may be TME-mediated. 2. Re-implant the ex vivo cultured cells into new mice and re-challenge with the ADC to confirm if resistance re-emerges. |
Data Presentation
Table 1: Impact of Linker Technology on the Therapeutic Window of an Anti-CD30 MMAF ADC
| Linker Type | Linker Name | Maximum Tolerated Dose (MTD) in Mice | Efficacy | Improved Therapeutic Index |
| Cleavable | mc-vc-PABC | < 10 mg/kg | Cures and regressions of established xenografts | - |
| Non-cleavable | mc (maleimidocaproyl) | > 30 mg/kg | Equally potent in vivo to the cleavable linker ADC | > 3-fold |
Data adapted from preclinical studies. The non-cleavable linker was tolerated at significantly higher doses, leading to a greatly improved therapeutic index.[4]
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Pharmacokinetics and Tolerability
| ADC Parameter | Low DAR (e.g., 2) | High DAR (e.g., 8) |
| Systemic Clearance | Slower | Faster |
| Tolerability | Higher | Lower |
| Therapeutic Index | Wider | Narrower |
Higher DAR values are often associated with faster clearance, lower tolerability, and a narrower therapeutic window.[6]
Table 3: Overview of Preclinical and Clinical Toxicities of MMAF-Containing ADCs
| ADC | Target | Linker | Dose-Limiting Toxicities (DLTs) |
| AGS-16C3F | ENPP3 | mc | Thrombocytopenia, ocular toxicity |
| SGN-75 (Vorsetuzumab mafodotin) | CD70 | mc | Thrombocytopenia, ocular toxicity, nausea |
| SGN-CD19A | CD19 | mc | Keratopathy |
| ABT-414 | EGFR | mc | Thrombocytopenia, ocular toxicity |
mc = maleimidocaproyl (non-cleavable). Data compiled from various preclinical and clinical studies.[5][8]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an MMAF ADC on a target-expressing cancer cell line.
Materials:
-
Target-expressing cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MMAF ADC and corresponding isotype control ADC
-
MTT reagent (5 mg/mL in PBS) and solubilization buffer (e.g., DMSO) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare serial dilutions of the MMAF ADC and isotype control ADC in complete culture medium. A typical concentration range might span from 1 pM to 1 µM.
-
Include an untreated control and a vehicle control (if applicable).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared ADC dilutions to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
Viability Assessment (MTT):
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer.
-
Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm.
-
-
Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Normalize the data by setting the viability of untreated cells to 100%.
-
Plot the percentage of cell viability against the logarithmic concentration of the ADC.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Protocol 2: In Vivo Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and evaluate the toxicity profile of an MMAF ADC in a relevant mouse model.
Materials:
-
Appropriate mouse strain (e.g., BALB/c or NOD/SCID, depending on the need for a competent immune system or for xenograft studies)
-
MMAF ADC and vehicle control
-
Sterile syringes and needles for intravenous (IV) injection
-
Animal balance
-
Blood collection tubes (e.g., EDTA-coated)
-
Instruments for necropsy and tissue collection
-
Formalin for tissue fixation
Procedure:
-
Animal Acclimatization:
-
Acclimatize animals to the facility for at least one week before the start of the study.
-
-
Dose Grouping:
-
Randomly assign animals to dose groups (e.g., vehicle control and 3-5 ADC dose levels). A typical group size is 5-10 mice per sex.
-
-
ADC Administration:
-
Administer the MMAF ADC or vehicle control via the intended clinical route, typically IV injection into the tail vein.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy), and body weight.
-
Record body weight at least twice weekly. Euthanize animals that exceed a predetermined body weight loss threshold (e.g., >20%).
-
-
Blood Collection:
-
At the end of the study (e.g., day 14 or 21), collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis. Key parameters to assess for MMAF toxicity include platelet count and liver enzymes.
-
-
Necropsy and Histopathology:
-
Perform a gross necropsy on all animals.
-
Collect major organs (e.g., liver, spleen, kidneys, heart, lungs, bone marrow) and any tissues with visible abnormalities.
-
Fix tissues in 10% neutral buffered formalin for histopathological examination.
-
-
Data Analysis:
-
Analyze changes in body weight, clinical signs, hematology, and clinical chemistry parameters.
-
Evaluate the histopathology findings to identify any tissue damage.
-
The MTD is typically defined as the highest dose that does not cause mortality or a body weight loss of more than 20% and does not induce any other signs of severe toxicity.
-
Visualizations
Signaling Pathway
Caption: MMAF ADC mechanism of action leading to apoptosis.
Experimental Workflow
Caption: General workflow for MMAF ADC development.
Logical Relationship
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing ADC Degradation in Cell Culture Medium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the degradation of Antibody-Drug Conjugates (ADCs) in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of ADC degradation in my cell culture experiment?
A1: The primary indicators of ADC degradation in cell culture include a decrease in therapeutic efficacy, an increase in off-target toxicity, and changes in the physicochemical properties of the ADC. Key signs to monitor are a decrease in the drug-to-antibody ratio (DAR), the appearance of free payload in the medium, and the formation of ADC aggregates.[1][2]
Q2: What are the main causes of ADC instability in cell culture medium?
A2: ADC instability in cell culture medium can be attributed to several factors:
-
Premature Payload Release: The chemical linker connecting the antibody and the cytotoxic drug can be unstable in the culture environment, leading to the premature release of the payload. This is particularly relevant for cleavable linkers that are sensitive to enzymes present in the medium or secreted by cells.[][4]
-
Aggregation: The hydrophobic nature of many cytotoxic payloads can increase the propensity of the ADC to aggregate, especially at higher drug-to-antibody ratios (DAR).[2][][5] Aggregation can reduce the ADC's effectiveness and may trigger an immunogenic response.[2]
-
Fragmentation: The antibody component of the ADC can undergo fragmentation, breaking down into smaller pieces and losing its targeting ability.
-
Media Components: Certain components in the cell culture medium, such as cysteine and ferric ammonium (B1175870) citrate, have been found to impact the stability of monoclonal antibodies and, by extension, ADCs.[6]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability in culture?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences both the potency and stability of an ADC.[2] While a higher DAR can increase the cytotoxic potential, it often leads to increased hydrophobicity, which in turn enhances the likelihood of aggregation.[1][2][7] Finding the optimal DAR is a crucial step in ADC development to achieve a balance between therapeutic efficacy and stability.[2]
Q4: What is the difference between cleavable and non-cleavable linkers in the context of in vitro stability?
A4: The choice of linker chemistry is pivotal for an ADC's performance and stability.
-
Cleavable Linkers: These are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of specific enzymes.[] However, they can sometimes be unstable in the bloodstream or cell culture medium, leading to premature drug release and potential off-target toxicity.[][4]
-
Non-cleavable Linkers: These linkers are generally more stable in circulation. The payload is released after the antibody is fully degraded within the lysosome.[8] While this enhances stability, it may limit the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[9]
Troubleshooting Guides
Issue 1: Rapid Loss of ADC Potency in Cell Viability Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Premature cleavage of the linker and loss of payload. | Analyze the cell culture supernatant over time for the presence of free drug using LC-MS.[1][10] | Detection of increasing levels of free payload in the supernatant would confirm premature linker cleavage. |
| ADC aggregation leading to reduced binding to target cells. | Measure ADC aggregation in the cell culture medium at different time points using Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[11] | An increase in high molecular weight species would indicate aggregation. |
| Degradation of the antibody component. | Run a non-reducing SDS-PAGE or CE-SDS to check for antibody fragmentation. | The appearance of bands corresponding to smaller fragments of the antibody would suggest degradation. |
Issue 2: High Background Toxicity in Control (Antigen-Negative) Cells
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Premature release of the cytotoxic payload into the cell culture medium. | Quantify the amount of free payload in the culture medium using LC-MS or a specific ELISA.[12] | High levels of free drug in the medium would explain the toxicity in control cells. |
| Non-specific uptake of ADC aggregates. | Characterize the aggregation state of the ADC in the medium using SEC or DLS.[11] | The presence of large aggregates could lead to non-specific uptake mechanisms. |
| Instability of the ADC in the specific cell culture medium formulation. | Test the stability of the ADC in the cell culture medium without cells over the same time course.[6] | If the ADC degrades in the medium alone, consider reformulating the medium or using a more stable ADC construct. |
Quantitative Data Summary
The stability of an ADC is often assessed by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time. A decrease in DAR signifies premature deconjugation of the payload.
Table 1: Comparative Stability of Different Cleavable Linkers in Human Plasma (Representative Data)
| Linker Type | Incubation Time (Days) | Average DAR | % DAR Loss |
| Valine-Citrulline | 0 | 3.8 | 0% |
| 1 | 3.6 | 5.3% | |
| 3 | 3.2 | 15.8% | |
| 7 | 2.5 | 34.2% | |
| Hydrazone | 0 | 4.0 | 0% |
| 1 | 3.1 | 22.5% | |
| 3 | 2.2 | 45.0% | |
| 7 | 1.1 | 72.5% | |
| Disulfide | 0 | 3.5 | 0% |
| 1 | 3.3 | 5.7% | |
| 3 | 2.9 | 17.1% | |
| 7 | 2.1 | 40.0% |
Note: This table presents illustrative data. Actual stability will vary depending on the specific ADC, payload, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Stability Assessment in Cell Culture Medium
This protocol outlines a method to assess the stability of an ADC in a chosen cell culture medium over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Cell culture medium (e.g., RPMI 1640, DMEM) with and without serum
-
37°C incubator with 5% CO2
-
Protein A or Protein G magnetic beads
-
LC-MS system
-
Size-Exclusion Chromatography (SEC) system
Methodology:
-
Preparation: Prepare a solution of the ADC in the cell culture medium at a final concentration of 1 mg/mL. Include a control with the ADC in a stable formulation buffer.
-
Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing for DAR Analysis:
-
Isolate the ADC from the medium using Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
-
DAR Analysis: Analyze the eluted ADC using LC-MS to determine the average DAR at each time point. A decrease in DAR indicates payload deconjugation.[1]
-
Aggregation Analysis: Analyze the collected aliquots directly using SEC to quantify the percentage of high molecular weight species (aggregates).
-
Free Payload Analysis: Analyze the supernatant (after ADC capture) by LC-MS to quantify the amount of released payload.[1]
Protocol 2: Lysosomal Catabolism Assay
This protocol assesses the release of the payload from the ADC in a simulated lysosomal environment.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Isolated liver lysosomes or S9 fractions
-
Lysosome enrichment kit
-
Appropriate buffer (e.g., sodium acetate, pH 5.0)
-
37°C incubator
-
LC-MS system
Methodology:
-
Preparation: Incubate the ADC with isolated liver lysosomes or S9 fractions in a low pH buffer to mimic the lysosomal environment.
-
Incubation: Incubate the mixture at 37°C. Collect samples at different time points.
-
Sample Processing: Stop the reaction by adding a quenching solution (e.g., acetonitrile) to precipitate proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant using LC-MS to identify and quantify the released payload and its catabolites.[1][13]
Visualizations
Caption: Troubleshooting workflow for identifying ADC degradation pathways.
Caption: Cellular pathway of ADC action from binding to cell death.[1]
Caption: Workflow for assessing ADC stability in cell culture medium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MMAF vs. MMAE: A Comparative Guide to In Vitro Cytotoxicity for ADC Development
For researchers, scientists, and drug development professionals, the choice of a cytotoxic payload is a critical determinant in the efficacy and safety of an antibody-drug conjugate (ADC). Among the most prominent payloads are monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE). While structurally similar, their distinct physicochemical properties lead to significant differences in their in vitro cytotoxic profiles. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
MMAF and MMAE are synthetic analogs of the potent antimitotic agent dolastatin 10.[1] Both function by inhibiting tubulin polymerization, a crucial process for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] The primary structural difference lies at the C-terminus: MMAF has a charged phenylalanine residue, whereas MMAE is uncharged.[1] This seemingly minor alteration has a profound impact on their biological activity, particularly cell permeability and the resulting bystander effect.[1]
Key Differences in Cytotoxic Profile
The most critical distinction influencing the in vitro cytotoxicity of MMAF and MMAE is cell membrane permeability.
-
MMAE: Being uncharged and more lipophilic, MMAE readily crosses cell membranes.[1] This high permeability enables it to diffuse out of the target cancer cell after being released from the ADC and kill adjacent, antigen-negative neighboring cells. This phenomenon is known as the "bystander effect" and can be advantageous in treating heterogeneous tumors.[3][4]
-
MMAF: The charged C-terminal phenylalanine of MMAF renders it significantly less permeable to the cell membrane.[5][6] This property minimizes the bystander effect, making its cytotoxic activity highly dependent on direct delivery into the target cell via the ADC. Consequently, MMAF is considered to have a more targeted and potentially less toxic profile to surrounding healthy tissues.[5]
As a free drug, the cell-permeable MMAE is considerably more cytotoxic than the poorly permeable MMAF.[1] However, when delivered via an ADC, the cytotoxic potential of MMAF is restored to levels comparable to MMAE-ADCs in antigen-positive cell lines.[1][7]
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for free MMAE and MMAF in various cancer cell lines, as reported in the literature. This data highlights the superior potency of free MMAE due to its cell permeability.
| Cell Line | Cancer Type | Free MMAE IC50 (nmol/L) | Free MMAF IC50 (nmol/L) | Reference |
| NCI N87 | Gastric Carcinoma | 0.7 | 88.3 | [7] |
| OE19 | Esophageal Adenocarcinoma | 1.5 | 386.3 | [7] |
| HCT116 | Colorectal Carcinoma | 8.8 | 8,944 | [7] |
It is important to note that when conjugated to an antibody, the potency of MMAF is significantly enhanced in antigen-expressing cells. For instance, in HER2-expressing NCI N87 and OE19 cells, T-MMAF (trastuzumab-MMAF) conjugates demonstrated IC50 values of 0.09 nmol/L and 0.18 nmol/L, respectively, which are comparable to those of MMAE-ADCs.[7]
Experimental Protocols
A standardized protocol for determining and comparing the in vitro cytotoxicity of MMAE and MMAF is crucial for reproducible and comparable results. The following is a typical methodology using a cell viability assay such as the MTT or AlamarBlue assay.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of free MMAE and free MMAF on various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Free MMAE and MMAF (stock solutions in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT solution and solubilization buffer, or AlamarBlue reagent)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[1]
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds (Free MMAE, Free MMAF) in complete culture medium. A typical concentration range might span from 1 pM to 1 µM.
-
Prepare a vehicle control (medium with the highest concentration of DMSO used).[1]
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include untreated and vehicle control wells.[1]
-
-
Incubation:
-
Viability Assessment:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of MTT solubilization buffer (e.g., DMSO).[1]
-
Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
-
For AlamarBlue Assay:
-
-
Data Analysis:
-
Normalize the data by setting the viability of untreated cells to 100% and the background (no cells) to 0%.
-
Plot the percentage of cell viability against the logarithmic concentration of the compound.
-
Calculate the IC50 values using a non-linear regression curve fit.[1]
-
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow, the signaling pathway of MMAE/MMAF, and a comparison of their key molecular features.
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of MMAF and PBD Payloads for Antibody-Drug Conjugates (ADCs)
A comprehensive guide for researchers, scientists, and drug development professionals.
In the rapidly evolving field of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the diverse array of payloads, monomethyl auristatin F (MMAF) and pyrrolobenzodiazepine (PBD) dimers have emerged as two of the most potent and clinically relevant classes. This guide provides an objective, data-driven comparison of MMAF and PBD payloads, focusing on their mechanisms of action, potency, bystander effect, and key experimental protocols for their evaluation.
Executive Summary
| Feature | MMAF (Monomethyl Auristatin F) | PBD (Pyrrolobenzodiazepine) Dimer |
| Mechanism of Action | Tubulin inhibitor; disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][] | DNA cross-linking agent; binds to the minor groove of DNA and forms covalent cross-links, blocking DNA replication and transcription.[3] |
| Potency | Highly potent, with IC50 values typically in the nanomolar (nM) range for free drug.[4] | Exceptionally potent, with IC50 values often in the picomolar (pM) range, making them more potent than tubulin inhibitors.[5][6] |
| Bystander Effect | Limited to no bystander effect due to its charged nature and low membrane permeability.[7] | Capable of exerting a bystander effect due to the cell permeability of the payload upon release.[7] |
| Primary Advantage | More contained cytotoxic effect, potentially leading to a better safety profile by minimizing damage to surrounding healthy tissues. | Extreme potency allows for effective killing of cancer cells, including those with low antigen expression, and the ability to overcome certain types of drug resistance.[8] |
| Primary Limitation | Lack of bystander effect may be a disadvantage in treating heterogeneous tumors where not all cells express the target antigen. | Potential for higher off-target toxicity due to extreme potency and bystander effect, requiring careful target selection and ADC design. |
Mechanism of Action
The fundamental difference between MMAF and PBD payloads lies in their distinct mechanisms of inducing cell death.
MMAF: A Mitotic Disruptor
MMAF belongs to the auristatin family of potent antimitotic agents.[1] Upon internalization of the ADC and release of the payload within the target cancer cell, MMAF binds to tubulin, a key protein involved in the formation of microtubules. This binding disrupts the dynamic instability of the microtubule network, which is essential for the formation of the mitotic spindle during cell division.[] The disruption of the mitotic spindle leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1]
PBDs: DNA-Damaging Agents
PBD dimers are a class of highly potent DNA-interactive agents.[3] Once released inside the cancer cell, PBD dimers bind to the minor groove of the DNA helix with high affinity and sequence selectivity. They then form covalent interstrand cross-links, effectively tethering the two strands of the DNA together. This cross-linking prevents the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription.[8] The resulting blockage of these critical cellular processes leads to cell cycle arrest and apoptosis.[3] A key feature of PBD-DNA adducts is that they cause minimal distortion of the DNA helix, which may help them evade cellular DNA repair mechanisms.
Potency and Cytotoxicity
A critical differentiator between MMAF and PBD payloads is their intrinsic potency.
Quantitative Comparison of In Vitro Cytotoxicity
| Payload Class | Typical IC50 Range (as free drug) | Reference |
| MMAF | Nanomolar (nM) | [4] |
| PBD Dimer | Picomolar (pM) | [5][6] |
It is important to note that when conjugated to an antibody, the cytotoxic potential of MMAF is significantly enhanced in antigen-positive cell lines.
The Bystander Effect: A Key Therapeutic Consideration
The bystander effect refers to the ability of a released ADC payload to kill neighboring, antigen-negative cancer cells. This is a crucial consideration for treating heterogeneous tumors where antigen expression can be variable.
-
PBDs and the Bystander Effect: PBD dimers, upon release, are generally cell-permeable and can diffuse out of the target cell to kill adjacent cells, thereby exhibiting a bystander effect.[7] This can enhance the overall antitumor activity of the ADC, especially in tumors with mixed antigen expression.[7]
-
MMAF and the Lack of Bystander Effect: MMAF contains a charged C-terminal phenylalanine, which significantly limits its ability to cross cell membranes.[1] Consequently, once released inside a target cell, MMAF is largely trapped and cannot diffuse to neighboring cells, resulting in a minimal bystander effect.[7] This property can be advantageous in minimizing off-target toxicity to surrounding healthy tissues.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate and compare MMAF and PBD ADCs.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (adherent or suspension)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
MMAF-ADC and PBD-ADC of interest
-
Isotype control ADC (non-binding antibody with the same payload)
-
Free MMAF and PBD payloads
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and incubate overnight to allow for attachment (for adherent cells).
-
Compound Preparation: Prepare serial dilutions of the test articles (MMAF-ADC, PBD-ADC, isotype control ADC, free payloads) in complete culture medium.
-
Cell Treatment: Remove the existing medium and add the prepared compound dilutions to the respective wells. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plates for a defined period (typically 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance of the plates using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.[5][7]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (ideally engineered to express a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
96-well microplates
-
MMAF-ADC and PBD-ADC
-
Isotype control ADC
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and fluorescently labeled Ag- cells at a defined ratio (e.g., 1:1, 1:3) in a 96-well plate.
-
ADC Treatment: After cell attachment, treat the co-culture with a range of concentrations of the ADCs and controls.
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the viability of the Ag- (GFP-positive) population by staining with a viability dye (e.g., Propidium Iodide).
-
High-Content Imaging: Image the wells and quantify the number of viable Ag- (GFP-positive) cells.
-
-
Data Interpretation: A significant decrease in the viability of the Ag- cell population in the presence of the ADC and Ag+ cells indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of ADCs in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
MMAF-ADC and PBD-ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, MMAF-ADC, PBD-ADC).
-
ADC Administration: Administer the ADCs and vehicle control to the respective groups, typically via intravenous injection, following a predetermined dosing schedule.
-
Tumor Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or if signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups and the control group.[4]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action for MMAF and PBD ADCs.
Experimental Workflow for ADC Evaluation
Caption: A generalized workflow for the preclinical comparison of ADCs.
Conclusion
The choice between MMAF and PBD as an ADC payload is a strategic decision that depends on the specific therapeutic context. PBDs offer unparalleled potency and the ability to induce bystander killing, making them attractive for tumors with low or heterogeneous antigen expression. However, this extreme potency necessitates careful consideration of the therapeutic window to manage potential toxicities. Conversely, MMAF provides a highly potent, yet more contained, cytotoxic effect due to its lack of a bystander effect. This characteristic may be advantageous in scenarios where minimizing damage to surrounding healthy tissue is paramount. A thorough preclinical evaluation, employing the experimental protocols outlined in this guide, is essential for selecting the optimal payload and designing the most effective and safest ADC for a given cancer target.
References
- 1. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating MMAF ADC Potency: A Comparative Guide to Assessing Off-Target Effects in Antigen-Negative Cell Lines
For researchers and drug development professionals, ensuring the specificity of antibody-drug conjugates (ADCs) is paramount to their safety and efficacy. This guide provides a comparative framework for validating the potency of Monomethyl Auristatin F (MMAF) ADCs, with a specific focus on assessing their effects on antigen-negative cell lines to rule out off-target cytotoxicity.
MMAF is a potent anti-mitotic agent that, when coupled to a monoclonal antibody, is designed for targeted delivery to cancer cells.[1][2] A key characteristic of MMAF is its charged C-terminal phenylalanine, which renders it less permeable to the cell membrane compared to its analogue, MMAE.[1][3] This property is advantageous as it is intended to minimize the "bystander effect," where the payload leaks from the target cell and kills adjacent, healthy, antigen-negative cells.[3][4] Validating this minimal off-target activity is a critical step in preclinical ADC development.
Comparative Analysis of MMAF and MMAE
The choice of payload significantly impacts an ADC's mechanism of action and potential for off-target toxicity. The following table summarizes the key differences between MMAF and MMAE, another commonly used auristatin derivative.
| Property | MMAF | MMAE | Reference |
| Bystander Killing Effect | Minimal to none | Potent | [3] |
| Cell Membrane Permeability | Low (less permeable) | High (more permeable) | [3][5] |
| Molecular Characteristic | Hydrophilic, negatively charged at physiological pH | More hydrophobic, neutral | [3] |
| In Vitro Potency (IC50) | Generally higher (less potent) than MMAE | Generally lower (more potent) than MMAF | [3] |
This difference in membrane permeability is a critical determinant of the bystander effect.[3] MMAE, being more hydrophobic and neutral, can readily diffuse across cell membranes, enabling it to kill neighboring antigen-negative cells. In contrast, the charged nature of MMAF restricts its ability to exit the target cell, thereby confining its cytotoxic activity primarily to the antigen-expressing cell it was delivered to.[3][4]
Experimental Protocols for Validating MMAF ADC Potency
To rigorously assess the on-target potency and off-target effects of an MMAF ADC, a combination of monoculture and co-culture cytotoxicity assays is recommended.
Monoculture Cytotoxicity Assay
This assay determines the intrinsic sensitivity of both antigen-positive and antigen-negative cell lines to the MMAF ADC in isolation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the MMAF ADC on antigen-positive and antigen-negative cells separately.
Methodology:
-
Cell Seeding: Plate antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[6][7] Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the MMAF ADC and a relevant isotype control ADC. Add the ADC solutions to the respective wells. Include untreated cells as a control.[3]
-
Incubation: Incubate the plates for a period of 72-96 hours at 37°C and 5% CO2.[3]
-
Viability Assessment: Determine cell viability using a suitable assay, such as the MTT or XTT assay.[6]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the resulting formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.[6]
-
XTT Assay: Add the XTT reagent and an electron-coupling agent to each well. Incubate for 2-4 hours and measure absorbance at 450-500 nm.[6]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Co-culture Bystander Effect Assay
This assay directly evaluates the ability of the MMAF ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
Objective: To assess the bystander killing effect of the MMAF ADC on antigen-negative cells in a mixed-cell population.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types should be optimized for the specific cell lines used.
-
ADC Treatment: Treat the co-culture with a range of concentrations of the MMAF ADC and an isotype control ADC.[3]
-
Incubation: Incubate the plate for 72-96 hours.[3]
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cell population using methods such as flow cytometry or high-content imaging.[3] A minimal reduction in the viability of the antigen-negative cells, comparable to the isotype control, indicates a lack of a significant bystander effect.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for assessing MMAF ADC potency.
Caption: MMAF ADC mechanism of action.
Conclusion
Validating the potency and specificity of MMAF ADCs is a multi-faceted process that requires carefully designed experiments. By employing both monoculture and co-culture cytotoxicity assays, researchers can obtain robust data to confirm the high on-target potency of their ADC while demonstrating the minimal off-target effects on antigen-negative cells. This rigorous preclinical evaluation is essential for advancing safe and effective MMAF-based therapies to the clinic. The inherent low membrane permeability of MMAF makes it a promising payload for ADCs where a contained cytotoxic effect is desired to minimize collateral damage to healthy tissues.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
In Vivo Efficacy of MMAF vs. MMAE ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy. Among the most successful payloads are the auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). While structurally similar, their distinct physicochemical properties lead to significant differences in in vivo efficacy, toxicity, and overall therapeutic potential. This guide provides an objective comparison of MMAF- and MMAE-based ADCs, supported by preclinical experimental data, to inform researchers in the strategic selection of these potent payloads.
Mechanism of Action: A Shared Pathway with a Critical Divergence
Both MMAE and MMAF are potent antimitotic agents that function by inhibiting tubulin polymerization.[1][2] Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized, typically via receptor-mediated endocytosis. Inside the cell, the linker connecting the antibody to the payload is cleaved, releasing the cytotoxic drug. The released auristatin derivative then binds to tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[1]
The critical difference between MMAE and MMAF lies in their cell permeability. MMAE is a neutral, more lipophilic molecule that can readily diffuse across cell membranes.[3] In contrast, MMAF has a charged C-terminal phenylalanine residue, making it more hydrophilic and significantly less membrane-permeable.[2][4] This fundamental difference dictates their respective "bystander effects."
References
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers for MMAF-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The therapeutic efficacy of an antibody-drug conjugate (ADC) is a finely tuned interplay between its three core components: the antibody, the cytotoxic payload, and the linker that connects them. For the potent auristatin derivative, monomethyl auristatin F (MMAF), the choice of linker technology—cleavable or non-cleavable—is a critical determinant of the ADC's stability, potency, and overall therapeutic window. This guide provides a comparative analysis of these two linker strategies for MMAF, summarizing key performance data and detailing the experimental protocols necessary for their evaluation.
MMAF is an antimitotic agent that inhibits tubulin polymerization.[1] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which attenuates its cytotoxic activity and reduces its passive diffusion across cell membranes.[1][2] This inherent property makes the choice of linker particularly crucial, as it dictates the form and function of the payload upon release.
Mechanism of Action: A Tale of Two Linkers
The fundamental difference between cleavable and non-cleavable linkers lies in the mechanism of payload release following ADC internalization into a target cancer cell.
Cleavable Linkers , such as the widely used valine-citrulline (vc) dipeptide, are designed to be selectively cleaved by enzymes, like Cathepsin B, that are abundant in the lysosomal compartment of cancer cells.[3] This enzymatic cleavage releases the MMAF payload in its nearly native, potent form. Due to the properties of the released drug, it may have the potential to diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect".[3][4]
Non-Cleavable Linkers , such as maleimidocaproyl (mc), rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[5] This process results in the liberation of an amino acid-linker-drug adduct (e.g., cysteine-mc-MMAF).[5][6] This charged adduct is generally cell-impermeable, which significantly limits the bystander effect but contributes to greater stability of the ADC in systemic circulation.[5][7]
Performance Comparison: In Vitro and In Vivo
The choice of linker directly impacts the performance of MMAF-based ADCs in terms of potency, efficacy, and safety. The following tables summarize comparative data for an anti-CD30 ADC (cAC10) conjugated to MMAF via a cleavable (vc-based, L1) or a non-cleavable (mc-based, L4) linker.
In Vitro Cytotoxicity
Studies have shown that the in vitro potency of ADCs with cleavable (cAC10-L1-MMAF) and non-cleavable (cAC10-L4-MMAF) linkers can be comparable against a range of CD30-positive hematologic cell lines.[6]
| Cell Line | ADC Linker Type | IC50 (ng/mL) |
| Karpas 299 | Cleavable (vc-MMAF) | ~5 |
| Non-cleavable (mc-MMAF) | ~5 | |
| L540cy | Cleavable (vc-MMAF) | ~10 |
| Non-cleavable (mc-MMAF) | ~10 |
Data synthesized from graphical representations in the source material.[6]
In Vivo Efficacy & Tolerability
While both cleavable and non-cleavable MMAF ADCs can exhibit potent in vivo antitumor activity, the non-cleavable version often demonstrates a superior safety profile. Studies with cAC10-MMAF ADCs showed that both linker types were equally potent in vivo; however, the non-cleavable cAC10-mc-MMAF was tolerated at doses more than three times higher than the maximum tolerated dose (MTD) of the cleavable cAC10-vc-MMAF.[6] This suggests an improved therapeutic window for the non-cleavable construct.
| Parameter | Cleavable (vc-MMAF) | Non-Cleavable (mc-MMAF) |
| In Vivo Efficacy | Potent antitumor activity | Equally potent antitumor activity |
| Tolerability (MTD) | Lower | >3x Higher |
Plasma Stability
A key advantage of non-cleavable linkers is their enhanced stability in plasma, which minimizes the premature release of the cytotoxic payload and reduces the risk of off-target toxicity.[8] In contrast, some cleavable linkers, like the vc linker, can show instability in certain preclinical models, such as mouse plasma, due to susceptibility to extracellular carboxylesterases.[9]
| Linker Type | Stability Characteristic | Implication |
| Cleavable (vc-MMAF) | Less stable in circulation, particularly in rodent plasma.[9][10] | Potential for premature drug release and off-target toxicity.[2] |
| Non-Cleavable (mc-MMAF) | Highly stable in circulation with minimal drug release observed.[10] | Improved safety profile and a potentially larger therapeutic window.[8] |
Key Experimental Protocols
Accurate and reproducible experimental data are essential for the objective comparison of different linker technologies. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the dose-dependent cytotoxic effect of the ADC on antigen-positive and antigen-negative cancer cell lines to determine the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable ADCs, as well as the free MMAF payload. Add the treatments to the respective wells and incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours for auristatins).[5]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT): Add a solubilizing agent like DMSO to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the results against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
In Vitro Bystander Effect Assay (Co-culture Model)
This assay assesses the ability of the released payload from a cleavable linker ADC to kill adjacent antigen-negative cells.
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to MMAF. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the cleavable and non-cleavable ADCs at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.
-
Analysis: After a suitable incubation period (e.g., 96 hours), quantify the viability of the Ag- (GFP-positive) cells using flow cytometry or fluorescence microscopy. A significant reduction in the viability of Ag- cells in the co-culture treated with the cleavable ADC, compared to the monoculture or the non-cleavable ADC group, indicates a bystander effect.[4]
In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of the ADCs in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice (e.g., athymic nude mice).[11]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[5][11]
-
ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.
-
Monitoring: Regularly measure tumor volume and the body weight of the mice (as an indicator of toxicity).[5]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect. Kaplan-Meier curves can be used to analyze survival.[11]
Pharmacokinetic (PK) Analysis
This analysis measures the stability and clearance of the ADC in vivo.
-
Sample Collection: Administer a single dose of each ADC to animals (e.g., mice or rats). Collect blood samples at various time points.
-
Sample Preparation: Process the blood to obtain plasma. For total antibody and conjugated ADC analysis, immunoaffinity capture techniques can be used. For free payload analysis, protein precipitation is typically performed.[10]
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of different ADC analytes (total antibody, conjugated ADC, and free payload) in the plasma samples.[10]
-
Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis (NCA) of the concentration-time data to determine key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[10]
Conclusion
The selection between a cleavable and a non-cleavable linker for an MMAF-based ADC is a strategic decision that must be guided by the specific therapeutic context.
Cleavable linkers offer the potential for enhanced efficacy in heterogeneous tumors through the bystander effect. However, this often comes with the trade-off of lower plasma stability and a potential for increased off-target toxicity.
Non-cleavable linkers provide superior plasma stability, leading to a more favorable safety profile and a potentially wider therapeutic window.[8] The lack of a significant bystander effect makes them particularly well-suited for treating hematological malignancies or homogenous solid tumors with high antigen expression.
Ultimately, a thorough preclinical evaluation, employing the robust experimental protocols outlined in this guide, is essential to determine the optimal linker strategy for a given MMAF ADC, balancing the critical parameters of efficacy and safety to achieve the best possible therapeutic outcome.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. njbio.com [njbio.com]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of MMAF-Based ADCs in Comparison to Other Prominent Payloads
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical determinant of the clinical success of an antibody-drug conjugate (ADC), representing the balance between efficacy and toxicity. The choice of the cytotoxic payload is a pivotal factor influencing the TI. This guide provides an objective comparison of the preclinical performance of ADCs equipped with monomethyl auristatin F (MMAF) against those with other widely used payloads, including monomethyl auristatin E (MMAE), maytansinoids (DM1 and DM4), and topoisomerase I inhibitors. This analysis is supported by experimental data to inform payload selection in ADC development.
Executive Summary
MMAF-based ADCs are characterized by their potent anti-mitotic activity and a favorable safety profile, largely attributed to the payload's low cell permeability. This property minimizes the "bystander effect," where the payload diffuses out of the target cell and kills neighboring, potentially healthy, cells. This contrasts with the more permeable MMAE, which exhibits a significant bystander effect. Maytansinoids and topoisomerase I inhibitors offer alternative mechanisms of action, targeting tubulin and DNA replication, respectively, each with a unique efficacy and toxicity profile. The selection of an optimal payload is therefore a strategic decision, contingent on the tumor biology, antigen expression heterogeneity, and desired therapeutic window.
Comparative Analysis of ADC Payloads
The therapeutic window of an ADC is determined by its ability to eradicate tumor cells at doses that are well-tolerated. This is preclinically assessed by determining the maximum tolerated dose (MTD) and the minimum effective dose (MED). A wider therapeutic index (MTD/MED ratio) is desirable.
In Vitro Cytotoxicity
The intrinsic potency of a payload is a key contributor to the ADC's efficacy. This is often measured by the half-maximal inhibitory concentration (IC50) in cancer cell lines.
| Payload Class | Payload | Mechanism of Action | Typical ADC IC50 Range (ng/mL) | Reference |
| Auristatins | MMAF | Tubulin Polymerization Inhibitor | 0.5 - 10 | [1] |
| MMAE | Tubulin Polymerization Inhibitor | 0.2 - 5 | [2] | |
| Maytansinoids | DM1 | Tubulin Polymerization Inhibitor | 0.1 - 10 | [2] |
| DM4 | Tubulin Polymerization Inhibitor | 0.1 - 10 | [3] | |
| Topoisomerase I Inhibitors | SN-38 Derivative | Topoisomerase I Inhibitor | 0.4 - 1.0 | [2] |
Note: IC50 values are highly dependent on the target antigen, antibody, linker, and cell line used. The values presented are representative ranges from preclinical studies.
Preclinical In Vivo Performance
Preclinical animal models, typically xenografts in mice, are used to evaluate the therapeutic index of ADCs.
| Payload | Maximum Tolerated Dose (MTD) in Mice (mg/kg) | Efficacy (Tumor Growth Inhibition) | Key Toxicities | Reference |
| MMAF | >10 | Potent anti-tumor activity | Thrombocytopenia, Ocular Toxicities | [3] |
| MMAE | ~3-5 | Potent anti-tumor activity with bystander effect | Neutropenia, Peripheral Neuropathy | [4][5] |
| DM1 | ~15-20 | Significant tumor regression | Thrombocytopenia, Hepatotoxicity | [6] |
| DM4 | ~10-15 | Significant tumor regression | Ocular Toxicities | [3] |
| Topoisomerase I Inhibitors (e.g., DXd) | ~20-30 | Broad and potent anti-tumor activity | Neutropenia, Gastrointestinal Toxicity | [4] |
Note: MTD and efficacy are dependent on the specific ADC construct, dosing schedule, and tumor model. The data presented are illustrative of typical findings in preclinical studies.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which these payloads induce cell death are fundamental to their efficacy and associated toxicities.
Auristatins (MMAF & MMAE) and Maytansinoids (DM1 & DM4)
These payloads are potent tubulin inhibitors. Upon release inside the cancer cell, they bind to tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.
Topoisomerase I Inhibitors
These payloads, such as derivatives of SN-38 and exatecan, target the nuclear enzyme topoisomerase I. They stabilize the complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks that occur during DNA replication. This leads to an accumulation of double-strand DNA breaks, ultimately inducing apoptosis.
Experimental Methodologies
Rigorous and standardized experimental protocols are essential for the accurate assessment of an ADC's therapeutic index.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 of an ADC in a cancer cell line expressing the target antigen.
Protocol:
-
Cell Seeding:
-
Culture cancer cells in appropriate media.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[2]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted ADC to the respective wells, typically in triplicate. Include untreated and vehicle-treated controls.
-
Incubate for a defined period (e.g., 72-120 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
-
In Vivo Xenograft Efficacy and Tolerability Study
Objective: To determine the Minimum Effective Dose (MED), Maximum Tolerated Dose (MTD), and therapeutic index of an ADC in a tumor-bearing mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison: Cross-Validation of HIC and LC-MS for Accurate Drug-to-Antibody Ratio (DAR) Determination
A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies, data comparison, and workflows for two essential techniques in antibody-drug conjugate (ADC) analysis.
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs), directly impacting their efficacy and safety. Accurate and reproducible determination of DAR is paramount throughout the drug development process. Among the analytical techniques employed, Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used methods. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting and cross-validating the appropriate methodology for their needs.
At a Glance: HIC vs. LC-MS for DAR Determination
| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Separation Principle | Separation based on the hydrophobicity of the intact ADC species under non-denaturing conditions. | Separation based on mass-to-charge ratio (m/z) of the intact or reduced ADC, providing direct mass measurement. |
| Typical Workflow | Intact ADC is separated on a HIC column using a decreasing salt gradient. DAR is calculated from the relative peak areas of different drug-loaded species. | Intact or reduced ADC is introduced into a mass spectrometer, often coupled with a chromatography system (e.g., SEC or RP-LC). DAR is calculated from the deconvoluted mass spectrum. |
| Key Advantages | - Gentle, non-denaturing conditions preserve the native ADC structure.[1][2] - Considered the "gold standard" for DAR and drug distribution analysis.[3] - Robust and QC-friendly, easily implemented in GMP environments.[1] | - Provides direct molecular weight confirmation of different DAR species. - High molecular-level resolution and matrix-independency.[4] - Requires significantly less sample compared to HIC-UV/Vis.[4] - Rapid method development.[4][5] |
| Key Disadvantages | - Inherently a lower-resolution technique compared to reversed-phase LC.[3] - Incompatible with direct MS analysis due to high concentrations of non-volatile salts.[1][6] - Potential for co-elution of positional isomers.[1] | - Different ionization efficiencies for higher DAR species can lead to underestimation of the average DAR.[3] - Denaturing conditions in some LC-MS methods (e.g., RPLC) can dissociate cysteine-linked ADCs.[4] - Requires more complex instrumentation and data processing. |
Data Presentation: A Quantitative Cross-Validation
Cross-validation of orthogonal methods is crucial for ensuring the accuracy of DAR values. The following table presents a comparison of total average DAR values for three different cysteine-conjugated ADC samples with varying drug loads, as determined by HIC with UV detection and native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS). The data demonstrates a strong agreement between the two techniques across different drug loading levels.[7]
| Sample | HIC (UV) Average DAR | Native SEC-MS Average DAR |
| Low Conjugation ADC | 2.83 | 2.70 |
| Moderate Conjugation ADC | 4.44 | 4.37 |
| High Conjugation ADC | 5.97 | 6.07 |
Table 1: Comparison of total average DARs for three cysteine-conjugated ADC samples with increasing drug load, as determined by HIC (UV) and native SEC-MS. The results show consistent measurements between the orthogonal approaches.[7]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for DAR determination using HIC and LC-MS.
Experimental Protocols
Below are detailed methodologies for performing DAR determination using HIC and a common LC-MS approach (native SEC-MS for cysteine-conjugated ADCs).
Hydrophobic Interaction Chromatography (HIC) Protocol
This protocol is a general guideline for the DAR determination of a cysteine-conjugated ADC.
-
Materials and Reagents:
-
HIC Column: e.g., Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 µm[8]
-
Mobile Phase A: 125 mM Phosphate buffer, pH 6.7 with 2.5 M Ammonium (B1175870) Sulfate[8]
-
Mobile Phase B: 125 mM Phosphate buffer, pH 6.7[8]
-
Mobile Phase C: Isopropyl alcohol[8]
-
ADC Sample: Diluted to 2 mg/mL in 1 M ammonium sulfate.[8]
-
-
Instrumentation:
-
A bio-inert HPLC or UPLC system is recommended due to the high salt concentrations.[9]
-
UV Detector set to 280 nm.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C[8]
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B is used to elute the ADC species. A small amount of organic modifier like isopropyl alcohol (Mobile Phase C) can be used to elute highly hydrophobic species.[8][9] A typical gradient might run from 0% to 100% Mobile Phase B over 15-20 minutes.[10]
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (more hydrophobic, higher DAR species elute later).
-
Integrate the peak area for each DAR species.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) Protocol
This protocol is suitable for the analysis of intact cysteine-conjugated ADCs.
-
Materials and Reagents:
-
SEC Column: e.g., ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm
-
Mobile Phase: 50 mM Ammonium Acetate in water
-
ADC Sample: Prepared in a suitable buffer.
-
-
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
The mass spectrometer should be calibrated for a high mass range.
-
-
Chromatographic and MS Conditions:
-
Flow Rate: Isocratic elution at approximately 0.2-0.3 mL/min.
-
Column Temperature: 25 °C
-
Injection Volume: 2 µL
-
MS Mode: ESI positive mode.
-
Capillary Voltage: ~3.0 kV
-
Cone Voltage: ~150 V
-
Source Temperature: ~120 °C
-
Desolvation Temperature: ~250 °C
-
Acquisition Range: m/z 1,000–10,000
-
-
Data Analysis:
-
Acquire the total ion chromatogram and the mass spectrum of the eluting ADC.
-
Deconvolute the raw mass spectrum to obtain the zero-charge state masses of the different DAR species.
-
Calculate the average DAR from the relative intensities of the deconvoluted mass peaks.
-
Logical Relationship: The Cross-Validation Process
The cross-validation of HIC and LC-MS for DAR determination is a critical step in method development and validation, ensuring data accuracy and reliability.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
MMAF-ADCs Demonstrate Superior Efficacy in Multi-Drug Resistant Cancers
Monomethyl auristatin F (MMAF), a potent anti-tubulin agent, is proving to be a formidable payload for antibody-drug conjugates (ADCs) in the fight against multi-drug resistant (MDR) cancer.[1][2] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF exhibits retained potency in cancer cell lines that overexpress drug efflux pumps, a common mechanism of resistance to chemotherapy.[1][2] This key difference positions MMAF-ADCs as a promising therapeutic strategy for patients with refractory tumors.
The superior performance of MMAF in MDR settings is attributed to its physicochemical properties. MMAF possesses a charged C-terminal phenylalanine, which limits its cell permeability.[2][3][4][5] While this characteristic curtails a significant "bystander effect"—the killing of adjacent antigen-negative tumor cells—it also makes MMAF a poor substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1), which are notorious for pumping cytotoxic agents out of cancer cells.[2] In contrast, the more hydrophobic and cell-permeable MMAE is susceptible to efflux by these pumps, rendering MMAE-ADCs less effective in MDR cancer cells.[1][2]
Comparative Efficacy of MMAF vs. MMAE ADCs in MDR Cell Lines
In vitro studies have consistently demonstrated the advantage of MMAF-ADCs in cancer cells with acquired drug resistance. For instance, in the JIMT-1 breast cancer cell line, known for its resistance to hydrophobic drugs and overexpression of MDR1, an MMAF-ADC with a drug-to-antibody ratio (DAR) of 2 displayed significantly greater potency (IC50 of 0.213 nM) compared to an equivalent MMAE-ADC (IC50 of 1.023 nM).[1] This highlights the ability of MMAF to circumvent MDR mechanisms and effectively kill cancer cells that are resistant to other therapies.
To harness the complementary strengths of both payloads, researchers have developed dual-drug ADCs carrying both MMAE and MMAF.[1] These constructs aim to tackle tumor heterogeneity and resistance simultaneously. In MDR1-positive JIMT-1 cells, an MMAE/F dual-drug ADC showed potency comparable to an MMAF-only ADC, and was significantly more effective than an MMAE-only ADC.[1]
Table 1: Comparative in vitro Potency (IC50) of MMAF- and MMAE-ADCs in MDR Cancer Cell Lines
| Cell Line | Resistance Profile | ADC Payload | DAR | IC50 (nM) | Reference |
| JIMT-1 | MDR1+, Low HER2 | MMAF | 2 | 0.213 | [1] |
| JIMT-1 | MDR1+, Low HER2 | MMAE | 2 | 1.023 | [1] |
| JIMT-1 (MDR1+) | Artificially Induced Resistance | MMAF | 4 | 0.012 | [1] |
| JIMT-1 (MDR1+) | Artificially Induced Resistance | MMAE/F Dual Drug (4+2) | 6 | 0.027 | [1] |
| JIMT-1 (MDR1+) | Artificially Induced Resistance | MMAE/F Dual Drug (2+4) | 6 | 0.017 | [1] |
Mechanisms of Action and Resistance
The primary mechanism of action for both MMAF and MMAE is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][4][] The ADC delivers the payload specifically to antigen-expressing cancer cells, where it is internalized and the payload is released within the lysosome.[][7]
While MMAF is less susceptible to efflux by MDR pumps, cancer cells can still develop resistance to MMAF-ADCs through other mechanisms:[2][8]
-
Target Antigen Downregulation: Reduced expression of the target antigen on the cell surface limits ADC binding and internalization.[2]
-
Altered ADC Trafficking: Impairments in the endosomal-lysosomal pathway can prevent the efficient release of MMAF from the ADC.[2][8]
-
Upregulation of Other Efflux Pumps: While a poor substrate for MDR1, other ABC transporters could potentially contribute to resistance.[2]
The following diagram illustrates the proposed mechanism of MMAF-ADC action and the key mechanisms of resistance.
Caption: Mechanism of MMAF-ADC action and resistance.
Experimental Protocols
Generation of Multi-Drug Resistant Cell Lines
A common method to develop MDR cell lines for in vitro studies involves continuous exposure to the ADC.
-
Determine Initial Dosing: Establish the IC50 of the MMAF-ADC in the parental cancer cell line using a standard cytotoxicity assay (e.g., CellTiter-Glo®).[2] The initial treatment concentration should be at or just below the IC50.[2]
-
Continuous Culture: Culture the cells in medium containing the MMAF-ADC, replacing the medium every 3-4 days.[2]
-
Dose Escalation: Once the cells demonstrate stable proliferation, gradually increase the ADC concentration (e.g., by a factor of 1.5 to 2).[2]
-
Isolation of Resistant Population: After several months of continuous culture and dose escalation, a resistant population capable of growing in high ADC concentrations (e.g., >100-fold the initial IC50) should emerge.[2]
-
Characterization: Confirm the degree of resistance by re-evaluating the IC50 and analyze the underlying resistance mechanisms (e.g., MDR1 expression via western blot or flow cytometry).[2]
Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the MMAF-ADC, MMAE-ADC, or a dual-drug ADC. Include an untreated control and an isotype control ADC.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
The following diagram outlines a typical experimental workflow for evaluating ADC performance in MDR cell lines.
Caption: Experimental workflow for ADC evaluation.
Conclusion
MMAF-ADCs represent a significant advancement in the treatment of multi-drug resistant cancers. Their ability to evade common resistance mechanisms, particularly efflux by MDR1/P-gp, provides a distinct advantage over other payloads like MMAE. While the lack of a bystander effect may be a limitation in heterogeneous tumors, the development of dual-drug ADCs and the inherent potency of MMAF in resistant cells make it a cornerstone payload for the next generation of targeted cancer therapies. Further research and clinical trials are crucial to fully realize the potential of MMAF-ADCs in improving outcomes for patients with difficult-to-treat malignancies.[1]
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to MMAF and Maytansinoid Antibody-Drug Conjugates as Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The efficacy of these complex biologics hinges on the careful selection of each component: a monoclonal antibody for target specificity, a stable linker, and a potent cytotoxic payload. Among the most successful payloads are tubulin inhibitors, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide provides an objective comparison of ADCs utilizing monomethyl auristatin F (MMAF) against those employing maytansinoid derivatives (e.g., DM1 and DM4), two prominent classes of tubulin-inhibiting payloads.
Mechanism of Action: A Tale of Two Binding Sites
Both MMAF and maytansinoids exert their cytotoxic effects by interfering with the microtubule network essential for cell division. However, they achieve this through distinct mechanisms.[][2]
-
MMAF , an auristatin derivative, binds to the vinca (B1221190) alkaloid site on β-tubulin. This binding inhibits tubulin polymerization, a critical step in the formation of microtubules.[][3]
-
Maytansinoids , such as DM1 (emtansine) and DM4 (soravtansine), bind to a distinct site on β-tubulin, known as the maytansine (B1676224) binding site, which is at or near the vinca alkaloid binding site.[] This interaction also potently disrupts microtubule assembly.[4][5]
The ultimate downstream effect of both payload classes is the same: disruption of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis.[6]
Figure 1: Generalized signaling pathway for tubulin inhibitor ADCs.
In Vitro Cytotoxicity: A Quantitative Comparison
The potency of ADCs is typically assessed by determining their half-maximal inhibitory concentration (IC50) in cancer cell lines. Both MMAF and maytansinoid-based ADCs exhibit potent, sub-nanomolar cytotoxicity against antigen-expressing cancer cells.
| Payload | Antibody Target | Cell Line | IC50 (nM) | Reference |
| MMAF | GD2 | Neuroblastoma (high GD2) | < 1 | [7] |
| GD2 | Melanoma (high GD2) | < 1 | [7] | |
| EpCAM | HT-29 (colon cancer) | ~0.1-1 | [8] | |
| Maytansinoid (DM1) | HER2 | BT474 (breast cancer) | 0.42 | [4] |
| CD79b | BJAB (lymphoma) | 0.27 | [4] | |
| Maytansinoid (DM4 metabolite) | - | KB (head and neck cancer) | 0.06 | [9] |
| Anilino-Maytansinoid | EGFR | A431 (skin cancer) | 0.03-0.08 | [9] |
Note: IC50 values are highly dependent on the target antigen expression levels, the specific antibody and linker used, and the experimental conditions. The data presented are for illustrative purposes and are compiled from different studies.
The Bystander Effect: A Key Differentiator
A critical aspect of ADC efficacy, particularly in heterogeneous tumors, is the "bystander effect," where the cytotoxic payload diffuses from the target antigen-positive cell to kill neighboring antigen-negative cancer cells.[10] This is largely governed by the physicochemical properties of the released payload.
-
MMAF: The C-terminal phenylalanine of MMAF is charged, which significantly limits its ability to cross cell membranes.[11] Consequently, MMAF-based ADCs generally exhibit a minimal bystander effect, with their cytotoxic activity largely confined to the target cells.[12] This can be advantageous in minimizing off-target toxicity to healthy tissues.[13]
-
Maytansinoids (DM1/DM4): Metabolites of maytansinoid ADCs can be charged (e.g., lysine-SMCC-DM1) or neutral depending on the linker, influencing their membrane permeability and bystander potential.[9] Newer maytansinoid derivatives, such as anilino-maytansinoids, are designed to release predominantly non-charged, membrane-permeable metabolites, thereby inducing a potent bystander effect.[9]
Figure 2: Comparison of the bystander effect of MMAF vs. permeable maytansinoids.
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living system.
-
MMAF ADCs: Have demonstrated potent in vivo efficacy in various xenograft models, leading to significant tumor growth inhibition and, in some cases, complete tumor regression.[7][13] Their efficacy is tightly linked to target expression due to the limited bystander effect.[12]
-
Maytansinoid ADCs: Also show robust anti-tumor activity in vivo.[14] ADCs designed to have a bystander effect may show enhanced efficacy in tumors with heterogeneous antigen expression.
| Payload | ADC | Tumor Model | Dosing | Outcome | Reference |
| MMAF | ch14.18-MMAF | B78-D14 melanoma | Not specified | 3.8x smaller tumor vs. control | [7] |
| MMAF | T-MMAF | NCI N87 gastric | 1 nmol, single i.v. dose | Significant tumor growth inhibition | [13] |
| Maytansinoid | Anti-EpCAM-DM1 (modified linker) | HCT-15 xenograft (MDR1+) | 15 mg/kg, q4dx4 | Tumor growth stasis | [14] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 3: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for attachment.[15][16]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium and add to the appropriate wells. Include untreated and vehicle-treated controls.[16]
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-144 hours).[15][16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against ADC concentration to determine the IC50 value using a sigmoidal dose-response curve.[16]
In Vitro Bystander Effect Co-Culture Assay
This assay quantifies the killing of antigen-negative cells in the presence of antigen-positive cells.
Detailed Methodology:
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for specific quantification.[11]
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a multi-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.[11]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[10][11]
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours).
-
Quantification of Ag- Cell Viability: Measure the fluorescence of the GFP-expressing Ag- cells using a plate reader or flow cytometry.[16]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in monoculture to determine the extent of bystander killing.[16]
In Vivo Xenograft Efficacy Study
This protocol outlines a typical study to assess ADC efficacy in a mouse model.
Detailed Methodology:
-
Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., HBSS). Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD-SCID).[17] For bystander effect studies, a mixture of Ag+ and Ag- cells can be co-implanted.[11]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., twice a week) using calipers.[17][18]
-
Animal Grouping and Dosing: Randomize mice into treatment and control groups. Administer the ADC, isotype control ADC, or vehicle via intravenous injection at specified doses and schedules.[18][19]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can also be monitored.[18]
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis is performed to determine the significance of the anti-tumor effect compared to control groups.[18]
Conclusion
The choice between an MMAF-based and a maytansinoid-based ADC depends on the therapeutic strategy and the specific characteristics of the target cancer.
-
MMAF ADCs offer a highly targeted approach with potent cytotoxicity confined to antigen-expressing cells. This may translate to a better safety profile by minimizing damage to surrounding healthy tissue, making them an excellent choice for tumors with high and homogeneous antigen expression.
-
Maytansinoid ADCs can be engineered to possess a significant bystander effect, which can be a decisive advantage in treating heterogeneous tumors where not all cells express the target antigen. This broader activity may enhance overall efficacy but requires careful consideration of potential off-target toxicities.
Ultimately, the optimal payload selection requires empirical validation through rigorous preclinical testing, including the detailed experimental protocols outlined in this guide.
References
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Preserving Potency: A Guide to Validating MMAF ADC Binding Affinity Post-Conjugation
For researchers, scientists, and drug development professionals, ensuring that an antibody-drug conjugate (ADC) retains its target-binding affinity after the conjugation of a cytotoxic payload is a critical step in preclinical development. This guide provides a comprehensive comparison of methodologies to validate the binding affinity of Monomethyl Auristatin F (MMAF) ADCs, supported by experimental data and detailed protocols.
The conjugation of small molecule drugs to a monoclonal antibody (mAb) has the potential to alter the antibody's structure and, consequently, its binding characteristics. Verifying that the binding affinity of the antibody component of the ADC is not compromised is essential for ensuring its therapeutic efficacy and specificity. This guide will delve into the common techniques used for this validation, with a focus on Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Flow Cytometry.
The Impact of MMAF Conjugation on Binding Affinity: A Data-Driven Overview
Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent widely used as a payload in ADCs.[][2] Its conjugation to an antibody is a key step in creating a targeted cancer therapeutic. A primary concern during this process is whether the attachment of MMAF, along with its linker, sterically hinders the antigen-binding sites of the antibody.
Fortunately, studies have shown that with appropriate conjugation strategies, the binding affinity of the antibody can be largely preserved. For instance, a study on a trastuzumab-MMAF ADC demonstrated that the equilibrium dissociation constants (KD) of the conjugated antibody were comparable to the unconjugated parent antibody. This indicates that the conjugation of MMAF did not significantly impede the antibody's ability to bind to its target, HER2.
Table 1: Comparison of Binding Affinity (KD) of Trastuzumab and Trastuzumab-MMAF Conjugates
| Molecule | Conjugation Method | KD (nM) |
| Trastuzumab | Unconjugated | 0.19 |
| Trastuzumab-MMAF | N-terminal (Site-specific) | 0.09 - 0.11 |
| Trastuzumab-MMAF | Lysine (Random) | 0.17 |
This data illustrates that both site-specific and random conjugation of MMAF to trastuzumab resulted in ADCs with binding affinities similar to the parent antibody.
Comparing MMAF and MMAE: Implications for ADC Development
MMAF and its close analog, Monomethyl Auristatin E (MMAE), are both potent tubulin inhibitors used in ADCs.[][2] However, they possess a key structural difference that influences their properties and, potentially, the design of binding affinity validation studies. MMAF has a charged C-terminal phenylalanine, making it less membrane-permeable than the uncharged MMAE.[3] This reduced permeability limits the "bystander effect" of MMAF, where the payload released from a target cell can kill neighboring antigen-negative cells. While this can be advantageous in reducing off-target toxicity, it underscores the importance of high binding affinity and efficient internalization for MMAF ADCs.
Table 2: Key Differences Between MMAF and MMAE
| Feature | MMAF | MMAE |
| Structure | Charged C-terminal phenylalanine | Uncharged C-terminus |
| Cell Permeability | Low | High |
| Bystander Effect | Minimal | Significant |
| Potency as free drug | Less potent | More potent |
| Potency in ADC format | Highly potent | Highly potent |
Experimental Protocols for Binding Affinity Validation
Accurate and reproducible assessment of binding affinity is crucial. The following sections provide detailed protocols for three widely used methods: ELISA, SPR, and Flow Cytometry.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA is a common format for determining the binding affinity of an ADC.
Experimental Protocol: Competitive ELISA for MMAF ADC Binding Affinity
-
Plate Coating:
-
Coat the wells of a high-binding 96-well microplate with 100 µL/well of the target antigen at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the unconjugated antibody and the MMAF ADC in blocking buffer.
-
In a separate plate, pre-incubate a fixed, subsaturating concentration of a labeled version of the antibody (e.g., biotinylated) with the varying concentrations of the unconjugated antibody or the MMAF ADC for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixtures to the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
If a biotinylated antibody was used, add 100 µL/well of streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
-
Data Analysis:
-
Stop the reaction by adding 50 µL of 1M H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The binding affinity (KD) can be derived from the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions. It provides kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Experimental Protocol: SPR Analysis of MMAF ADC Binding Kinetics
-
Sensor Chip Preparation:
-
Immobilize the target antigen onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low to moderate immobilization level to minimize mass transport limitations.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject the antigen solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the antigen to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the MMAF ADC and the unconjugated antibody in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the association phase for a defined period.
-
Switch to running buffer alone to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction without denaturing the immobilized antigen (e.g., a low pH glycine (B1666218) solution).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the binding of ADCs to their target antigens on the surface of living cells.[4] This method provides information on the percentage of target-positive cells and the relative binding affinity.
Experimental Protocol: Flow Cytometry for MMAF ADC Binding to Target Cells
-
Cell Preparation:
-
Harvest target cells expressing the antigen of interest and a negative control cell line.
-
Wash the cells with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells to a concentration of 1-2 x 106 cells/mL in FACS buffer.
-
-
Staining:
-
Prepare serial dilutions of the MMAF ADC and the unconjugated antibody in FACS buffer.
-
Add 100 µL of the diluted antibodies to 100 µL of the cell suspension.
-
Incubate on ice for 1 hour, protected from light.
-
-
Secondary Antibody Staining:
-
Wash the cells three times with cold FACS buffer.
-
Resuspend the cells in 100 µL of a fluorescently labeled secondary antibody (e.g., anti-human IgG-FITC) diluted in FACS buffer.
-
Incubate on ice for 30-45 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells three times with cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer, and if necessary, add a viability dye (e.g., propidium (B1200493) iodide) just before analysis.
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Determine the median fluorescence intensity (MFI) for each sample.
-
Plot the MFI values against the antibody concentration and fit the data to a non-linear regression model (e.g., one-site specific binding) to determine the apparent KD.
-
Visualizing the Workflow and Pathways
To better understand the processes involved in MMAF ADC development and its mechanism of action, the following diagrams are provided.
Caption: Workflow for MMAF ADC conjugation and subsequent binding affinity validation.
References
A Comparative Guide to the In Vivo Biodistribution of MMAF and MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo biodistribution of antibody-drug conjugates (ADCs) containing monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE). This analysis is supported by experimental data to assist researchers in selecting the appropriate cytotoxic payload for their ADC development programs.
Executive Summary
MMAF and MMAE are potent auristatin-derived cytotoxic agents widely used as payloads in ADCs. Their structural differences, particularly at the C-terminus, lead to distinct physicochemical properties that significantly influence their in vivo biodistribution, efficacy, and safety profiles. MMAE, being more cell-permeable, can induce a "bystander effect," killing antigen-negative tumor cells in the vicinity of target cells. In contrast, the charged nature of MMAF restricts its cell permeability, leading to a more targeted but less pronounced bystander killing effect. These characteristics have profound implications for their distribution in tumor and normal tissues.
Data Presentation: In Vivo Biodistribution
The following tables summarize quantitative biodistribution data for MMAF and MMAE ADCs from preclinical studies. It is important to note that these data are from different studies using distinct antibody targets and tumor models, which should be considered when making direct comparisons. Data are presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: In Vivo Biodistribution of an Anti-5T4 MMAF-ADC in a Human Non-Small Cell Lung Carcinoma Xenograft Model (H1975)
| Tissue | %ID/g at 48 hours |
| Tumor | 7.38 ± 2.02 |
| Liver | 9.89 ± 1.51 |
| Spleen | <1.6 |
| Kidney | <1.6 |
| Lungs | <1.6 |
Data adapted from a study utilizing fluorescence molecular tomography to assess the biodistribution of a VT680-labeled anti-5T4-MMAF ADC.
Table 2: In Vivo Biodistribution of an Anti-TENB2 MMAE-ADC in a Patient-Derived Prostate Cancer Xenograft Model (LuCaP96.1)
| Tissue | %ID/g at 24 hours (using ¹¹¹In-labeled ADC) | %ID/g at 72 hours (using ¹¹¹In-labeled ADC) |
| Tumor | 15 ± 2 | 27 ± 6 |
| Spleen | 7-10 | 4-6 |
| Muscle | 0.6-0.9 | 0.7-0.9 |
Data adapted from a study using a radiolabeled anti-TENB2-MMAE ADC. The use of a residualizing radiolabel (¹¹¹In) reflects the accumulation of the payload after internalization.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the biodistribution studies of ADCs.
Protocol 1: Radiolabeling of ADCs for In Vivo Biodistribution Studies
This protocol describes a common method for radiolabeling ADCs with Iodine-125 (¹²⁵I) for quantitative tissue distribution analysis.
-
Preparation of Iodogen-coated tubes: Iodogen is dissolved in a volatile organic solvent (e.g., chloroform) and added to a reaction vial. The solvent is then evaporated under a gentle stream of nitrogen gas, leaving a coating of Iodogen on the vial's surface.
-
ADC Preparation: The ADC is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS), to a final concentration of 1 mg/mL.
-
Radioiodination Reaction:
-
100 µL of the ADC solution is added to the Iodogen-coated tube.
-
1-5 mCi of [¹²⁵I]NaI is added to the reaction tube.
-
The mixture is gently agitated and incubated for 15-20 minutes at room temperature.
-
-
Purification:
-
The reaction is quenched by transferring the mixture to a new tube.
-
The ¹²⁵I-labeled ADC is separated from free ¹²⁵I using a desalting column (e.g., PD-10) equilibrated with PBS.
-
Fractions are collected, and the radioactivity of each fraction is measured using a gamma counter.
-
-
Quality Control:
-
The radiochemical purity of the labeled ADC is determined using instant thin-layer chromatography (ITLC).
-
The specific activity of the ¹²⁵I-ADC is calculated.
-
Protocol 2: In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol outlines the procedure for assessing the biodistribution of a radiolabeled ADC in tumor-bearing mice.
-
Animal Model and Tumor Implantation:
-
Female athymic nude mice (or other appropriate strain) are used.
-
Human tumor cells (e.g., H1975, LuCaP96.1) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
-
ADC Administration:
-
The radiolabeled ADC is diluted in sterile saline to the desired concentration.
-
A single intravenous (IV) injection of the radiolabeled ADC is administered to each mouse via the tail vein.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 24, 48, 72, 144 hours) post-injection, mice are anesthetized.
-
Blood is collected via cardiac puncture.
-
Mice are euthanized, and key organs (tumor, liver, spleen, kidneys, lungs, heart, muscle, bone) are dissected.
-
-
Sample Processing and Analysis:
-
Each tissue sample and the blood sample are weighed.
-
The radioactivity in each sample is measured using a gamma counter.
-
Standards of the injected dose are also measured to enable the calculation of the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Signaling Pathway of Auristatin-Based ADCs
Evaluating the Safety Profile of MMAF vs. MMAE Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most widely used payloads are the auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Both are highly effective tubulin inhibitors that induce cell cycle arrest and apoptosis.[1][2] However, their distinct structural and physicochemical properties lead to different safety profiles, a critical consideration in ADC development. This guide provides an objective comparison of the safety profiles of MMAF and MMAE ADCs, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate payload for their therapeutic goals.
The primary structural difference between MMAE and MMAF lies at the C-terminus. MMAE is uncharged, while MMAF possesses a charged phenylalanine residue.[3][4] This seemingly minor variation significantly impacts their cell permeability and subsequent bystander killing effect, which in turn influences their toxicity profiles.[3]
Comparative Safety Profile: MMAF vs. MMAE ADCs
The choice of payload, MMAF or MMAE, is intrinsically linked to the observed toxicities in preclinical and clinical studies. Generally, MMAE-conjugated ADCs are associated with a higher incidence of peripheral neuropathy and neutropenia, while MMAF-conjugated ADCs are more frequently linked to ocular toxicities and thrombocytopenia.[1][5]
| Toxicity | MMAF ADCs | MMAE ADCs | Putative Mechanism |
| Primary Toxicities | Ocular Toxicity, Thrombocytopenia[1] | Peripheral Neuropathy, Neutropenia[1] | Differences in cell permeability and bystander effect.[3] |
| Ocular Toxicity | More frequently reported.[1][6] | Less frequently reported.[6] | Off-target uptake in corneal epithelial cells.[6][7] |
| Peripheral Neuropathy | Less frequently reported. | A consistent and often dose-limiting toxicity.[1][8][9] | Disruption of microtubule-dependent axonal transport in peripheral nerves.[9] |
| Hematological Toxicity | Primarily thrombocytopenia.[1] | Primarily neutropenia.[1][10] | Off-target effects on hematopoietic progenitor cells.[1] |
In Vitro Cytotoxicity
The in vitro cytotoxicity of MMAE and MMAF is highly dependent on whether they are administered as free drugs or as part of an ADC. As a free drug, the cell-permeable MMAE is significantly more potent than the less permeable MMAF.[3] However, when conjugated to an antibody, the cytotoxic potential of MMAF is restored to levels comparable to MMAE ADCs in antigen-positive cell lines.[3]
| Cell Line | ADC Target | Payload | IC50 (ng/mL) |
| L-82 (ALCL) | CD30 | vcMMAE (DAR 2, 4, or 8) | 2-55 |
| Various Pancreatic Cancer Cell Lines | Tissue Factor | MMAE | 0.97 - 1.16 nM |
| SKBR3 (Breast Cancer) | HER2 | MMAE | 3.27 nM |
| HEK293 (Kidney) | - | MMAE | 4.24 nM |
| NCI-N87 (Gastric Cancer) | HER2 | Cys-linker-MMAE | IC50: 10⁻¹¹ M |
Note: Direct head-to-head IC50 values for MMAF and MMAE ADCs across a wide range of cell lines in a single study are limited in the public domain. The data presented is a compilation from various sources.
Mechanism of Action and Signaling Pathways
Both MMAE and MMAF exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation.[1][2] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[3]
Tubulin Polymerization Inhibition
The binding of MMAE or MMAF to tubulin prevents the assembly of microtubules, leading to the disassembly of the mitotic spindle. This activates the spindle assembly checkpoint (SAC), which halts the cell cycle to prevent chromosomal missegregation.
Apoptosis Signaling Pathway
Prolonged mitotic arrest induced by tubulin inhibitors like MMAE and MMAF activates the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aao.org [aao.org]
- 8. Time‐to‐Event Modeling of Peripheral Neuropathy: Platform Analysis of Eight Valine‐Citrulline‐Monomethylauristatin E Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral neuropathy associated with monomethyl auristatin E-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adverse events of antibody-drug conjugates: comparative analysis of agents with a common payload using the adverse event spontaneous reporting database - PMC [pmc.ncbi.nlm.nih.gov]
Radiosensitization Potential of MMAF vs. MMAE Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of antibody-drug conjugates (ADCs) with radiotherapy is a promising frontier in oncology, aiming to enhance the therapeutic ratio by selectively sensitizing tumor cells to radiation. Among the most utilized payloads for ADCs are the potent microtubule inhibitors, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). While structurally similar, their distinct physicochemical properties translate into different pharmacological behaviors, particularly concerning their potential as radiosensitizers. This guide provides an objective comparison of the radiosensitization capabilities of MMAF and MMAE ADCs, supported by experimental data and detailed methodologies.
Core Comparison: Cell Permeability Dictates Bystander Effect and Therapeutic Index
The primary difference influencing the radiosensitization profiles of MMAE and MMAF lies in their cell membrane permeability. MMAE, being uncharged and more lipophilic, can readily cross cell membranes.[1] This permeability enables a "bystander effect," where the payload released from a targeted cancer cell can diffuse and kill adjacent, antigen-negative tumor cells, potentially amplifying the therapeutic effect in heterogeneous tumors.[1] However, this property also raises concerns about increased toxicity to surrounding healthy tissues, which could be radiosensitized, thereby narrowing the therapeutic window.[2]
In contrast, MMAF possesses a charged phenylalanine residue at its C-terminus, which limits its cell permeability.[1][3] Consequently, the cytotoxic and radiosensitizing effects of MMAF are more strictly confined to the antigen-expressing cells that internalize the ADC.[2][4] This targeted action is hypothesized to reduce off-target toxicity and improve the overall therapeutic index of the combination therapy.[2][4] Despite its limited permeability as a free drug, when conjugated to a targeting antibody, MMAF demonstrates comparable efficacy to MMAE in arresting HER2-expressing tumor cells in the G2/M phase and inducing radiosensitization.[2][4]
Mechanism of Radiosensitization: G2/M Arrest and Enhanced DNA Damage
Both MMAE and MMAF are potent inhibitors of tubulin polymerization.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the most radiosensitive phase of the cell cycle.[3][5] By synchronizing a population of tumor cells in this vulnerable phase, both MMAE and MMAE ADCs prime the cancer cells for enhanced killing by ionizing radiation.
Furthermore, studies have shown that treatment with auristatin-based ADCs in combination with radiation leads to an increase in DNA double-strand breaks, as evidenced by elevated levels of γH2AX foci.[6][7] This suggests that beyond cell cycle synchronization, these agents may also interfere with DNA damage repair pathways, further potentiating the cytotoxic effects of radiation.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies comparing the radiosensitizing effects of MMAF and MMAE ADCs.
Table 1: In Vitro Cytotoxicity and Radiosensitization
| Parameter | MMAE ADC | MMAF ADC | Cell Line(s) | Key Findings | Reference(s) |
| G2/M Arrest | Effective induction | Comparable to MMAE ADC | HER2-expressing tumor cells | Both ADCs effectively arrest cells in the radiosensitive G2/M phase. | [2][4] |
| Clonogenic Survival | Significant reduction post-IR | Significant reduction post-IR | Pancreatic and colorectal cancer cells | Both ADCs enhance radiation-induced cell killing. | [5] |
| DNA Damage (γH2AX foci) | Increased post-IR | Increased post-IR | Pancreatic cancer cells | Both ADCs lead to more DNA double-strand breaks after irradiation. | [6][7] |
| Bystander Killing | Pronounced | Limited | HER2-expressing and non-expressing co-cultures | MMAE ADC shows a significant bystander effect, which is minimal with MMAF ADC. | [2] |
Table 2: In Vivo Tumor Growth Delay and Survival
| Parameter | MMAE ADC + RT | MMAF ADC + RT | Tumor Model | Key Findings | Reference(s) |
| Tumor Growth Delay | Significant delay | More robust and prolonged regression | PANC-1 and HCT-116 xenografts | Targeted MMAE ADC with radiation shows significant tumor regression. | [5] |
| Tumor Growth Control | Improved control | Increased tumor control | HER2-rich tumor xenografts | MMAF ADC with radiation leads to improved tumor control and survival. | [2][4] |
| Drug Accumulation in Normal Tissue | Higher accumulation | Lower accumulation | Murine xenograft models | MMAF ADCs show less accumulation in peritumoral normal tissue compared to MMAE ADCs. | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with an ADC and/or radiation, providing a measure of cell reproductive death.
-
Cell Plating: Cancer cells are harvested, counted, and seeded into 6-well plates at a density determined by the expected survival fraction for each treatment condition.
-
ADC Treatment: Cells are allowed to adhere overnight, after which they are treated with varying concentrations of the MMAF or MMAE ADC for a specified duration (e.g., 24 hours).
-
Irradiation: Following ADC treatment, the plates are irradiated with a single dose of ionizing radiation (e.g., 2, 4, 6 Gy) using a calibrated irradiator.
-
Incubation: The cells are incubated for a period that allows for colony formation (typically 7-14 days), with the medium being changed as needed.
-
Staining and Counting: Colonies are fixed with a solution of methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency and surviving fraction for each treatment group are calculated. The sensitizer (B1316253) enhancement ratio (SER) can be determined by comparing the dose of radiation required to achieve a certain level of cell kill with and without the ADC.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs), a critical form of DNA damage induced by ionizing radiation.
-
Cell Culture and Treatment: Cells are grown on coverslips in multi-well plates and treated with the ADC and/or radiation as described for the clonogenic assay.
-
Fixation and Permeabilization: At specific time points after irradiation (e.g., 1, 4, 24 hours), cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye such as DAPI.
-
Microscopy and Image Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The number of distinct fluorescent foci (representing DSBs) per nucleus is quantified using image analysis software.
Cell Cycle Analysis
This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation and Treatment: Cells are cultured and treated with the ADC and/or radiation.
-
Harvesting and Fixation: At various time points post-treatment, cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of Auristatin-Induced Radiosensitization
Caption: Mechanism of auristatin ADC-mediated radiosensitization.
Experimental Workflow for Assessing Radiosensitization
Caption: Workflow for evaluating ADC radiosensitization potential.
Logical Relationship: Permeability and Bystander Effect
Caption: Impact of cell permeability on the bystander effect.
Conclusion
Both MMAF and MMAE ADCs have demonstrated significant potential as radiosensitizers, primarily through their ability to induce G2/M cell cycle arrest and enhance radiation-induced DNA damage. The choice between an MMAE or MMAF payload for a radiosensitizing ADC will likely depend on the specific tumor microenvironment and the desired therapeutic strategy.
-
MMAE ADCs may be advantageous in treating heterogeneous tumors where the bystander effect could help eradicate antigen-negative cancer cells within the tumor mass. However, careful consideration of potential off-target toxicities is warranted.
-
MMAF ADCs offer a more targeted approach, potentially leading to a better safety profile and a wider therapeutic window by minimizing the radiosensitization of surrounding healthy tissues. This makes them an attractive option for combination therapies where minimizing toxicity is a primary concern.
Further preclinical and clinical investigations are necessary to fully elucidate the comparative efficacy and safety of MMAF and MMAE ADCs in combination with radiotherapy across various cancer types. The data presented in this guide provides a foundational understanding for researchers and drug developers in this exciting and evolving field.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. An auristatin-based antibody-drug conjugate targeting HER3 enhances the radiation response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for MMAF Sodium
For researchers, scientists, and professionals in drug development, the safe handling and disposal of highly potent compounds like MMAF sodium are paramount. Monomethyl auristatin F (MMAF) is a potent antitubulin agent and a cytotoxic component of antibody-drug conjugates (ADCs).[1] Its high toxicity necessitates stringent disposal protocols to protect laboratory personnel and the environment.[2][3] Adherence to these procedures is a critical component of laboratory safety and regulatory compliance.
It is crucial to distinguish this compound, the sodium salt of a cytotoxic drug, from metallic sodium. The disposal procedures for these two substances are entirely different. This guide focuses exclusively on the safe disposal of this compound and materials contaminated with it.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is essential to understand the associated hazards and necessary precautions. Although some Safety Data Sheets (SDS) may classify the pure, solid substance as non-hazardous under specific GHS criteria, it is widely recognized as a highly potent and toxic compound that requires specialized handling.[4][5][6]
Personal Protective Equipment (PPE): All personnel handling this compound or its waste must use appropriate PPE to prevent exposure through inhalation, skin contact, or ingestion.[2][7]
-
Hand Protection: Wear chemical-impermeable protective gloves.[4][8]
-
Eye/Face Protection: Use tightly fitting safety goggles with side shields.[4][8]
-
Skin and Body Protection: An impervious gown or lab coat is required.[4]
-
Respiratory Protection: Handle in a chemical fume hood or use a suitable respirator to avoid the formation and inhalation of dust or aerosols.[4][6]
Engineering Controls: Always handle this compound in a designated containment area, such as a chemical fume hood or a high-containment isolator, to minimize exposure risk.[6][9] Ensure that a safety shower and an eyewash station are readily accessible.[4]
| Parameter | Value/Specification | Source |
| Occupational Exposure Limit (OEL) | < 0.1 µg/m³ (for most ADCs) | [9] |
| Cytotoxic Waste Bag Thickness | Minimum 2 mm (polypropylene) or 4 mm (for contaminated material) | [10] |
| Bulk Waste Threshold | > 3% of the original container's amount remaining | [11] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and related waste is high-temperature incineration through a licensed hazardous waste management company.[11][12] Do not dispose of this compound waste down the drain.[11]
1. Segregation: At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams.[11] Use designated, clearly labeled containers.[13]
2. Containment: Proper containment is crucial to prevent cross-contamination and accidental exposure.[7]
-
Non-Sharp Solid Waste: Place items such as contaminated gloves, gowns, bench paper, and vials directly into a designated purple or yellow bag labeled for cytotoxic waste.[11][12]
-
Sharps Waste: Dispose of all contaminated needles, syringes, scalpels, and other sharps in a puncture-resistant sharps container specifically labeled with the cytotoxic hazard symbol.[11][12]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container designated for cytotoxic liquid waste.[11]
-
Unused or Expired this compound: Keep the compound in its original container or a clearly labeled, sealed container and place it inside a cytotoxic waste bag for disposal.[11]
3. Labeling: All waste containers must be clearly and accurately labeled with the universal cytotoxic waste symbol.[11] This ensures that all personnel, including custodial and waste disposal staff, are aware of the contents' hazardous nature.
4. Storage: Store sealed cytotoxic waste containers in a secure, designated area with limited access.[11] This area should be isolated from general laboratory traffic and clearly marked with hazard warnings.
5. Collection and Final Disposal: Arrange for a licensed hazardous waste disposal contractor to collect the waste.[11] The waste must be transported with a hazardous waste consignment note and ultimately destroyed via high-temperature incineration.[12]
Experimental Protocol: Spill Management
In the event of a spill, a swift and organized response is essential to contain the contamination and protect personnel.[11][14]
Spill Cleanup Methodology:
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate non-essential individuals. Secure the area to prevent unauthorized entry.[11]
-
Don PPE: Before addressing the spill, put on all required PPE, including a respirator, gown, eye protection, and double gloves.
-
Contain the Spill:
-
Collect the Waste: Using a scoop or scraper, carefully collect the absorbed material and contaminated powder. Place it into a designated purple cytotoxic waste bag.[11]
-
Decontaminate the Area:
-
Dispose of Cleanup Materials: Place all contaminated cleaning materials, including absorbent pads, wipes, and disposable PPE, into the cytotoxic waste bag.[11]
-
Doff PPE and Wash Hands: Carefully remove PPE to avoid re-contamination and dispose of it as cytotoxic waste. Wash hands thoroughly with soap and water.[11]
Caption: A workflow diagram illustrating the proper disposal procedure for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. books.rsc.org [books.rsc.org]
- 6. medkoo.com [medkoo.com]
- 7. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 8. echemi.com [echemi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. danielshealth.ca [danielshealth.ca]
- 11. benchchem.com [benchchem.com]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. hse.gov.uk [hse.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
